molecular formula C26H52NO6P B15623502 C-8 Ceramide-1-phosphate

C-8 Ceramide-1-phosphate

Cat. No.: B15623502
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-WRBRXSDHSA-N
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Description

N-octanoylsphingosine 1-phosphate is an N-acylsphingosine 1-phosphate in which the N-acyl group is specified as octanoyl. It is functionally related to an octanoic acid. It is a conjugate acid of a N-octanoylsphingosine 1-phosphate(2-).

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Role of C-8 Ceramide-1-Phosphate: A Technical Guide to its Cellular Functions and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that acts as a key regulator of a diverse array of cellular processes, standing in functional opposition to its precursor, ceramide. While ceramide is widely recognized for its pro-apoptotic and anti-proliferative roles, C1P promotes cell survival, proliferation, inflammation, and migration. Due to its superior cell permeability and water solubility compared to its long-chain natural counterparts, the synthetic analog N-octanoyl-sphingosine-1-phosphate (C-8 Ceramide-1-phosphate or C8-C1P) has become an invaluable tool in elucidating the complex signaling networks governed by C1P. This technical guide provides an in-depth exploration of the cellular functions of C8-C1P, its metabolic pathways, the signaling cascades it governs, and detailed protocols for key experimental investigations.

Biosynthesis and Metabolism of Ceramide-1-Phosphate

Ceramide-1-phosphate is synthesized from ceramide through the action of Ceramide Kinase (CerK) and can be catabolized back to ceramide by C1P phosphatases, creating a dynamic equilibrium that can dictate cell fate.[1][2]

Synthesis: The primary enzyme responsible for C1P production in mammalian cells is Ceramide Kinase (CerK).[2][3] CerK catalyzes the ATP-dependent phosphorylation of the primary hydroxyl group of ceramide.[3] This conversion is a critical regulatory node, as it terminates the pro-apoptotic signal of ceramide while initiating the pro-survival and pro-inflammatory signals of C1P.[4] CerK activity is predominantly found in the Golgi apparatus, acting on newly synthesized ceramide transported from the endoplasmic reticulum.[5][6]

Degradation: C1P can be dephosphorylated back to ceramide by specific lipid phosphate (B84403) phosphatases (LPPs), which are distinct from the phosphatases that act on phosphatidic acid.[1] This reverse reaction allows for tight regulation of the intracellular balance between ceramide and C1P.

G Ceramide Ceramide CerK Ceramide Kinase (CerK) + ATP Ceramide->CerK C1P This compound (C8-C1P) LPPs Lipid Phosphate Phosphatases (LPPs) C1P->LPPs CerK->C1P Phosphorylation LPPs->Ceramide Dephosphorylation

Figure 1. Biosynthesis and degradation of C1P.

Core Cellular Functions of this compound

C8-C1P, as a cell-permeable analog, has been instrumental in defining the functions of C1P in various cellular contexts.

Regulation of Cell Proliferation and Survival

C1P is a potent mitogen, stimulating DNA synthesis and cell division in various cell types, including fibroblasts and macrophages.[5][7] Studies using C8-C1P have confirmed these mitogenic effects.[5] The pro-survival function of C1P is equally critical; it protects cells from apoptosis induced by various stimuli.[1][7] This is achieved, in part, by inhibiting acid sphingomyelinase (A-SMase), an enzyme that generates pro-apoptotic ceramide.[2][3] Furthermore, C1P activates several pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the upregulation of anti-apoptotic proteins like Bcl-XL.[3][8]

Role in Inflammation and Immune Response

C1P is a key mediator of inflammatory responses.[1][7] One of its most well-characterized functions is the direct binding and activation of cytosolic phospholipase A₂α (cPLA₂α).[1][9] This activation is the rate-limiting step in the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.[1][7] C8-C1P has been shown to restrain the pro-inflammatory M1-like phenotype in human macrophages while promoting a pro-resolutive and pro-angiogenic M2-like phenotype.[10][11] It achieves this by restraining inflammatory activation markers and increasing anti-inflammatory gene expression.[10]

Modulation of Cell Migration and Angiogenesis

Exogenously added C1P acts as a chemoattractant for various cell types, including macrophages and cancer cells.[1][12] This process is mediated by a specific G protein-coupled receptor (GPCR).[1][12] C8-C1P has been shown to significantly increase the migration of human monocytes.[10] In the context of cancer, C1P promotes the migration and invasion of pancreatic cancer cells by activating PI3K/Akt/mTOR and RhoA signaling pathways.[12]

Furthermore, C8-C1P promotes angiogenesis. The secretome from macrophages treated with C8-C1P can increase the formation of pseudo-tubules by human endothelial cells, a key step in the formation of new blood vessels.[10][11]

Involvement in Calcium Homeostasis

Short-chain C1P analogs, including C8-C1P, can induce the mobilization of intracellular calcium (Ca²⁺) in certain cell types, such as endothelial cells and Jurkat T-cells.[1] This effect is not typically observed with natural long-chain C1Ps, highlighting a specific function of the shorter-chain variants.[1] This Ca²⁺ mobilization can, in turn, activate various calcium-dependent enzymes and signaling pathways.

Key Signaling Pathways of this compound

C8-C1P exerts its pleiotropic effects by modulating several key intracellular signaling cascades.

PI3K/Akt/mTOR Pathway (Pro-Survival and Proliferation)

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. C1P activates this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[3][8] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and inhibits pro-apoptotic factors.[5][12] This pathway is crucial for both the mitogenic and anti-apoptotic effects of C1P.[3][12]

C8C1P C8-C1P GPCR GPCR / Intracellular Target C8C1P->GPCR PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation C8C1P C8-C1P cPLA2 cPLA₂α C8C1P->cPLA2 Binds & Activates Membrane Membrane Phospholipids cPLA2->Membrane Hydrolyzes AA Arachidonic Acid Membrane->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids via COX/LOX Inflammation Inflammation Eicosanoids->Inflammation C8C1P Extracellular C8-C1P C1P_Receptor C1P Receptor (GPCR) C8C1P->C1P_Receptor Gi Gᵢ protein C1P_Receptor->Gi Activates RhoA RhoA Gi->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Step1 1. Cell Prep Resuspend cells (e.g., monocytes) in serum-free media. Step2 2. Chamber Setup Add C8-C1P (chemoattractant) to lower chamber. Add cell suspension to upper chamber (Transwell insert with porous membrane). Step1->Step2 Step3 3. Incubation Incubate for several hours (e.g., 3-18h) at 37°C to allow cell migration through membrane. Step2->Step3 Step4 4. Cell Staining & Quantification Remove non-migrated cells from top of membrane. Fix and stain migrated cells on bottom of membrane. Count stained cells under a microscope. Step3->Step4

References

C-8 Ceramide-1-Phosphate Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is a critical regulator of diverse cellular functions, including proliferation, inflammation, and cell survival. The synthetic, short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), serves as a valuable cell-permeable tool to elucidate the intracellular signaling cascades of its endogenous counterpart. This technical guide provides a comprehensive overview of the C8-C1P signaling pathway, detailing its core mechanisms, downstream effectors, and physiological consequences. We present quantitative data in structured tables, offer detailed protocols for key experimental analyses, and provide visual representations of the signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding and further investigation into this important signaling molecule.

Core Signaling Pathways of C8-C1P

C-8 ceramide, a cell-permeable precursor, is intracellularly converted to C8-C1P by the action of ceramide kinase (CERK). C8-C1P then initiates a cascade of signaling events, primarily through the activation of cytosolic phospholipase A2α (cPLA₂α) and the mobilization of intracellular calcium.

Activation of Cytosolic Phospholipase A2α (cPLA₂α)

A primary and well-established downstream effector of C1P is cPLA₂α. C1P directly binds to the C2 domain of cPLA₂α, leading to its translocation to intracellular membranes and subsequent activation. This results in the hydrolysis of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of pro-inflammatory eicosanoids.

cpla2_pathway C8_Ceramide C-8 Ceramide (exogenous) CERK Ceramide Kinase (CERK) C8_Ceramide->CERK Intracellular Phosphorylation C8_C1P This compound CERK->C8_C1P cPLA2 cPLA₂α (inactive) C8_C1P->cPLA2 Direct Binding & Activation cPLA2_active cPLA₂α (active at membrane) cPLA2->cPLA2_active Translocation Arachidonic_Acid Arachidonic Acid Release cPLA2_active->Arachidonic_Acid Eicosanoids Eicosanoid Production Arachidonic_Acid->Eicosanoids calcium_pathway C8_C1P This compound ER Endoplasmic Reticulum C8_C1P->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase Increased [Ca²⁺]i Ca_release->Ca_increase Downstream Downstream Ca²⁺-dependent Signaling Ca_increase->Downstream erk_pathway C8_C1P This compound cPLA2_pathway cPLA₂α Activation C8_C1P->cPLA2_pathway Ca_pathway [Ca²⁺]i Mobilization C8_C1P->Ca_pathway RAS_RAF Ras/Raf Pathway cPLA2_pathway->RAS_RAF Ca_pathway->RAS_RAF MEK MEK RAS_RAF->MEK ERK ERK (inactive) MEK->ERK pERK p-ERK (active) ERK->pERK Phosphorylation Cellular_Response Gene Expression, Proliferation pERK->Cellular_Response fura2_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_fura2 Prepare Fura-2 AM loading solution seed_cells->prepare_fura2 load_cells Load cells with Fura-2 AM prepare_fura2->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells deesterify Allow for de-esterification wash_cells->deesterify measure_baseline Measure baseline F340/F380 ratio deesterify->measure_baseline add_stimulus Add C8-C1P measure_baseline->add_stimulus record_fluorescence Record fluorescence ratio over time add_stimulus->record_fluorescence end End record_fluorescence->end

Unraveling the Dichotomy: A Technical Guide to the Contrasting Biological Activities of C8-Ceramide-1-Phosphate and C16-Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a critical bioactive sphingolipid, plays a pivotal role in a myriad of cellular processes, including inflammation, apoptosis, and cell proliferation. The biological activity of C1P is profoundly influenced by the length of its acyl chain. This in-depth technical guide elucidates the contrasting biological activities of the short-chain synthetic analog, C8-Ceramide-1-Phosphate (C8-C1P), and the long-chain, naturally occurring C16-Ceramide-1-Phosphate (C16-C1P). We present a comprehensive overview of their differential effects on key biological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks. This guide aims to equip researchers with the foundational knowledge to strategically leverage the distinct properties of C8-C1P and C16-C1P in their scientific investigations and therapeutic development endeavors.

Introduction: The Significance of Acyl Chain Length in C1P Biology

Ceramide-1-phosphate is an essential second messenger synthesized from ceramide by the action of ceramide kinase. While the core structure of C1P confers its fundamental bioactivity, the length of the N-acyl chain introduces a critical layer of regulatory complexity, dictating the molecule's specific interactions and downstream signaling outcomes. Natural ceramides (B1148491) typically possess long acyl chains, with C16-C1P being a major endogenous species.[1] In contrast, synthetic short-chain analogs like C8-C1P have become invaluable tools for dissecting C1P signaling due to their increased cell permeability and distinct biological effects.

Emerging evidence paints a clear picture of functional divergence: C16-C1P is predominantly associated with pro-inflammatory and pro-apoptotic responses, while C8-C1P exhibits potent anti-inflammatory, pro-resolving, and pro-survival activities.[2][3] This guide will delve into the molecular underpinnings of this dichotomy, providing a detailed comparative analysis of their biological activities.

Comparative Biological Activities: A Quantitative Overview

The differential effects of C8-C1P and C16-C1P are most pronounced in the context of inflammation and apoptosis. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Effects on Macrophage Polarization and Inflammatory Mediator Release

ParameterC8-Ceramide-1-Phosphate (C8-C1P)C16-Ceramide-1-Phosphate (C16-C1P)References
Macrophage Phenotype Promotes anti-inflammatory M2-like phenotypePromotes pro-inflammatory M1 phenotype[2]
M1 Surface Markers (CD80, CD44, HLA-DR) Decreased expression in the presence of pro-inflammatory stimuliGenerally associated with increased expression[2][3]
Pro-inflammatory Cytokine Secretion (IL-6, TNF-α) Decreased secretion of IL-6. No significant inhibition of TNF-α at high LPS concentrations.Induces pro-inflammatory gene expression and cytokine secretion.[2][3]
Anti-inflammatory Cytokine Secretion (IL-10) Associated with a pro-resolving phenotype and can increase IL-10 release.Attenuated secretion of IL-10.[2][4]

Table 2: Comparative Effects on Apoptosis and Cell Viability

ParameterC8-Ceramide-1-Phosphate (C8-C1P)C16-Ceramide-1-Phosphate (C16-C1P)References
Apoptosis Promotes anti-apoptotic activityInduces mitochondrial-mediated apoptosis[2]
Pro-survival Signaling Activates ERK1/2 and upregulates BCL-2Can inhibit pro-survival pathways like AKT/mTOR[2][3]
Cell Viability Can be cytotoxic at high concentrations (EC50 ~3 µM in some cell lines)Pro-apoptotic effects lead to decreased cell viability[5]

Key Signaling Pathways: A Tale of Two Ceramides

The divergent biological activities of C8-C1P and C16-C1P stem from their differential engagement of intracellular signaling cascades.

The Anti-inflammatory and Pro-survival Pathway of C8-C1P

C8-C1P primarily exerts its effects through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This leads to the upregulation of anti-apoptotic proteins like BCL-2 and the promotion of a pro-resolving macrophage phenotype.

C8_C1P_Signaling C8_C1P C8-C1P Receptor Putative GPCR C8_C1P->Receptor ERK ERK1/2 Receptor->ERK Activates BCL2 BCL-2 ERK->BCL2 Upregulates Anti_inflammatory Anti-inflammatory Response (M2 Polarization) ERK->Anti_inflammatory Promotes Pro_survival Pro-survival BCL2->Pro_survival Leads to

C8-C1P Signaling Pathway
The Pro-inflammatory and Pro-apoptotic Pathway of C16-C1P

In contrast, C16-C1P is often associated with the activation of pro-inflammatory signaling pathways, including Toll-like receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 1 (STAT1). This cascade leads to the expression of pro-inflammatory cytokines and the induction of apoptosis.

C16_C1P_Signaling C16_C1P C16-C1P TLR4 TLR4 C16_C1P->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates STAT1 STAT1 TLR4->STAT1 Activates Pro_inflammatory Pro-inflammatory Response (M1 Polarization) NFkB->Pro_inflammatory Promotes Apoptosis Apoptosis NFkB->Apoptosis Induces STAT1->Pro_inflammatory Promotes Macrophage_Polarization_Workflow BM_Cells Bone Marrow Cells M0 M0 Macrophages BM_Cells->M0 Differentiate (M-CSF) M1 M1 Macrophages (Pro-inflammatory) M0->M1 Polarize (LPS + IFN-γ) + C8/C16-C1P M2 M2 Macrophages (Anti-inflammatory) M0->M2 Polarize (IL-4) + C8/C16-C1P Analysis Analysis (Flow Cytometry, qPCR, ELISA) M1->Analysis M2->Analysis

References

The Role of C-8 Ceramide-1-Phosphate in Apoptosis Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramide-1-phosphate (C1P) has emerged as a critical bioactive sphingolipid that plays a pivotal role in the intricate balance between cell survival and apoptosis. As a key signaling molecule, C1P's functions are often antagonistic to those of its precursor, ceramide, which is a well-known pro-apoptotic lipid. The short-chain, cell-permeable analog, C-8 Ceramide-1-phosphate (C8-C1P), serves as an invaluable tool for researchers to investigate the intracellular mechanisms of C1P. This technical guide provides an in-depth overview of the role of C8-C1P in apoptosis regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. Understanding the molecular intricacies of C8-C1P's anti-apoptotic effects is crucial for the development of novel therapeutic strategies targeting apoptosis-related diseases.

Introduction to Ceramide-1-Phosphate and Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The sphingolipid ceramide has been firmly established as a mediator of apoptosis in response to various cellular stresses. Conversely, its phosphorylated derivative, ceramide-1-phosphate (C1P), promotes cell survival and proliferation.[1] The dynamic equilibrium between ceramide and C1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[2]

C1P is synthesized from ceramide by the action of ceramide kinase (CerK).[3] Its anti-apoptotic functions are primarily attributed to two main mechanisms: the inhibition of ceramide-generating enzymes and the activation of pro-survival signaling cascades.[3][4] Due to the lipophilic nature of long-chain C1P, researchers often utilize short-chain, cell-permeable analogs like this compound (C8-C1P) to probe its intracellular effects.[5][6]

Quantitative Data on the Anti-Apoptotic Effects of C8-C1P

Quantitative analysis of the anti-apoptotic efficacy of C8-C1P is essential for its application in research and drug development. While extensive dose-response studies and IC50 values for the anti-apoptotic effects of C8-C1P are not widely available in public literature, existing studies provide valuable insights into its protective capabilities.

Table 1: Summary of Anti-Apoptotic Effects of C8-Ceramide-1-Phosphate

Cell Line/TypeApoptotic StimulusC8-C1P ConcentrationObserved EffectReference
Human MonocytesSerum Deprivation20 µMSignificantly reduced the percentage of early apoptotic cells and induced the expression of the anti-apoptotic protein BCL-2.[7]

Note on Quantitative Data: The pro-apoptotic analog, C8-Ceramide, has been more extensively studied for its dose-dependent effects. The half-maximal inhibitory concentration (IC50) for C8-Ceramide-induced cell death varies significantly depending on the cell line and the solvent used, highlighting the importance of empirical determination for each experimental system. For instance, in C6 rat glioma cells, the IC50 of C8-Ceramide is reported as 32.7 µM when dissolved in DMSO.[7]

Key Signaling Pathways in C8-C1P-Mediated Apoptosis Regulation

C8-C1P exerts its anti-apoptotic effects by modulating several key signaling pathways. These pathways often converge on the inhibition of pro-apoptotic factors and the activation of pro-survival proteins.

Inhibition of Ceramide-Generating Enzymes

A primary mechanism by which C1P, and by extension C8-C1P, promotes cell survival is by directly inhibiting enzymes responsible for ceramide production. This dual action both reduces the levels of the pro-apoptotic ceramide and increases the concentration of the anti-apoptotic C1P.

  • Acid Sphingomyelinase (aSMase): C1P is a potent inhibitor of aSMase, an enzyme that hydrolyzes sphingomyelin (B164518) to generate ceramide.[8][9] Inhibition of aSMase by C1P has been shown to block apoptosis in macrophages.[8]

  • Serine Palmitoyltransferase (SPT): C1P can also inhibit SPT, the rate-limiting enzyme in the de novo synthesis of ceramide. This action has been observed to prevent apoptosis in alveolar macrophages.[4]

Activation of Pro-Survival Kinase Cascades

C8-C1P has been shown to activate several key protein kinase signaling pathways that are central to cell survival and proliferation.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival. C1P has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[4] Activated Akt, in turn, can phosphorylate and inactivate several pro-apoptotic proteins, including Bad and caspase-9, and activate the transcription factor NF-κB, which promotes the expression of anti-apoptotic genes.[3]

  • MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade, is another pro-survival pathway activated by C1P. This pathway is known to promote cell proliferation and inhibit apoptosis.[2]

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They consist of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad). C8-C1P has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in human monocytes.[7] The activation of the PI3K/Akt pathway by C1P can also lead to the phosphorylation and inactivation of the pro-apoptotic protein Bad.

Mandatory Visualizations

Signaling Pathways

C8_C1P_Signaling cluster_membrane Plasma Membrane cluster_survival Pro-Survival Signaling cluster_inhibition Inhibition of Pro-Apoptotic Factors C8_C1P_ext C8-C1P (extracellular) C8_C1P_int C8-C1P (intracellular) C8_C1P_ext->C8_C1P_int Cell Permeable PI3K PI3K C8_C1P_int->PI3K MEK MEK C8_C1P_int->MEK aSMase aSMase C8_C1P_int->aSMase SPT SPT C8_C1P_int->SPT Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bad Bad Akt->Bad Caspase9 Caspase-9 Akt->Caspase9 ERK ERK MEK->ERK Bcl2_exp ↑ Bcl-2 Expression NFkB->Bcl2_exp Apoptosis Apoptosis Bcl2_exp->Apoptosis Ceramide Ceramide aSMase->Ceramide SPT->Ceramide Ceramide->Apoptosis Bad->Apoptosis Caspase9->Apoptosis Experimental_Workflow cluster_assays Apoptosis Assays cluster_protein_analysis Protein Expression Analysis start Cell Culture treatment Treatment with C8-C1P and/ or Apoptotic Stimulus start->treatment harvest Cell Harvesting treatment->harvest caspase_assay Caspase Activity Assay harvest->caspase_assay dna_frag DNA Fragmentation Assay harvest->dna_frag annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v lysis Cell Lysis & Protein Quantification harvest->lysis western_blot Western Blotting (Bcl-2 family, p-Akt, etc.) lysis->western_blot

References

C-8 Ceramide-1-Phosphate: A Modulator of Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of inflammatory processes. The synthetic, short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), offers a valuable tool for dissecting the intricate roles of C1P in cellular signaling. This technical guide provides a comprehensive overview of the effects of C8-C1P on inflammation, with a particular focus on its impact on macrophage polarization and associated signaling cascades. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to facilitate further research and drug development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as key signaling molecules that modulate various cellular processes, including inflammation.[1][2] Ceramide-1-phosphate (C1P) is a crucial metabolite in sphingolipid signaling, and its synthetic analog, this compound (C8-C1P), has been instrumental in elucidating its functions.[3][4]

C1P exhibits a dual role in inflammation, acting as both a pro- and anti-inflammatory mediator depending on the cellular context and stimulus.[2][5] C8-C1P has been shown to influence the phenotype of macrophages, key orchestrators of the inflammatory response, by restraining the pro-inflammatory M1 phenotype and promoting a pro-resolving M2-like phenotype.[4][6] This guide delves into the molecular mechanisms underlying the immunomodulatory effects of C8-C1P, providing researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Data Presentation: Quantitative Effects of C8-C1P on Macrophages

The following tables summarize the dose-dependent effects of C8-C1P on macrophage surface marker expression and cytokine production, as reported in the literature. These data provide a quantitative basis for understanding the immunomodulatory properties of C8-C1P.

Table 1: Effect of C8-C1P on Macrophage Surface Marker Expression

Cell TypeTreatment ConditionsMarkerConcentration of C8-C1P (µM)OutcomeReference
Human CD14+ MonocytesLPS (10 ng/mL) challenge for 24hCD801, 10, 20Concentration-dependent decrease in expression.[4]
Human CD14+ MonocytesLPS (10 ng/mL) challenge for 24hCD441, 10, 20Concentration-dependent decrease in expression.[4]
Human CD14+ MonocytesLPS (10 ng/mL) challenge for 48hHLA-DR1, 10, 20Concentration-dependent decrease in expression.[4]
Human Monocyte-Derived Macrophages (MDMs)Primed with C8-C1PCD206 (M2 marker)1Increased expression.[4]
Human Monocyte-Derived Macrophages (MDMs)Primed with C8-C1PCD163 (M2 marker)1Increased expression.[4]
Human Monocyte-Derived Macrophages (MDMs)Primed with C8-C1PCD64 (M1 marker)1Reduced expression.[4]

Table 2: Effect of C8-C1P on Cytokine Production by LPS-Challenged Monocytes

Cell TypeTreatment ConditionsCytokineConcentration of C8-C1P (µM)OutcomeReference
Human CD14+ MonocytesLPS (10 ng/mL) challenge for 24hIL-620Dampened production.[4]
Human CD14+ MonocytesLPS (10 ng/mL) challenge for 24hTNF-α20No significant change.[4]
Human CD14+ MonocytesLPS (10 ng/mL) challenge for 24hIL-1β20No significant change.[4]

Signaling Pathways Modulated by C8-C1P

C8-C1P exerts its effects on inflammation by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies have shown that C8-C1P can inhibit the activation of the NF-κB pathway.[7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates C8C1P C8-C1P IKK IKK Complex C8C1P->IKK Inhibits TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: C8-C1P inhibits LPS-induced NF-κB activation.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. C8-C1P has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 C8C1P C8-C1P TAK1 TAK1 C8C1P->TAK1 Modulates TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Gene Expression AP1->Genes

Caption: C8-C1P modulates LPS-induced MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of C8-C1P on inflammation.

Macrophage Polarization Assay

This protocol describes the in vitro polarization of macrophages to M1 and M2 phenotypes and the assessment of C8-C1P's influence on this process.

Macrophage_Polarization_Workflow cluster_day0 Day 0 cluster_day1_6 Day 1-6 cluster_day7 Day 7 cluster_analysis Analysis isolate Isolate Monocytes (e.g., from PBMCs) differentiate Differentiate into M0 Macrophages (with M-CSF) isolate->differentiate polarize Polarize into M1 or M2 differentiate->polarize M1 M1 Polarization (LPS + IFN-γ) polarize->M1 M2 M2 Polarization (IL-4) polarize->M2 C8C1P_treat Treat with C8-C1P (various concentrations) M1->C8C1P_treat M2->C8C1P_treat flow Flow Cytometry (Surface Markers) C8C1P_treat->flow elisa ELISA (Cytokine Secretion) C8C1P_treat->elisa qpcr qPCR (Gene Expression) C8C1P_treat->qpcr

Caption: Experimental workflow for macrophage polarization.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1, RAW 264.7)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human M-CSF

  • Recombinant Human IFN-γ

  • Recombinant Human IL-4

  • Lipopolysaccharide (LPS)

  • This compound (C8-C1P)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorescently-conjugated antibodies against macrophage surface markers (e.g., CD80, CD86, CD163, CD206)

  • ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix and primers for genes of interest

Procedure:

  • Monocyte Isolation: Isolate monocytes from PBMCs by density gradient centrifugation using Ficoll-Paque PLUS, followed by adherence purification or magnetic-activated cell sorting (MACS) for CD14+ cells.

  • Macrophage Differentiation (M0): Culture monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into naive M0 macrophages.

  • Macrophage Polarization:

    • M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4.

  • C8-C1P Treatment: Concurrently with polarization, treat the cells with various concentrations of C8-C1P (e.g., 1, 10, 20 µM) or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest cells, wash with PBS, and stain with fluorescently-conjugated antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers. Analyze the samples using a flow cytometer.

    • ELISA: Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using specific ELISA kits according to the manufacturer's instructions.

    • qPCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of M1 and M2-associated genes.

NF-κB Activation Assay (Western Blot)

This protocol details the assessment of NF-κB activation by measuring the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed macrophages and treat with LPS in the presence or absence of C8-C1P for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation and degradation.

Conclusion

This compound is a potent modulator of inflammatory responses, primarily through its ability to influence macrophage polarization and inhibit pro-inflammatory signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the C1P signaling axis in inflammatory diseases. The detailed methodologies and quantitative data offer a starting point for designing and interpreting experiments aimed at understanding and harnessing the immunomodulatory properties of C8-C1P. Further research is warranted to fully elucidate the in vivo effects and therapeutic applications of this promising bioactive lipid.

References

C-8 Ceramide-1-Phosphate: A Bioactive Sphingolipid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-Phosphate (C8C1P) is a synthetic, cell-permeable analog of the endogenous bioactive sphingolipid, Ceramide-1-Phosphate (C1P). As a key player in the intricate network of sphingolipid signaling, C1P, and by extension C8C1P, has emerged as a critical regulator of a diverse array of cellular processes. Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell survival, proliferation, and inflammation.[1][2][3] This opposing relationship forms the basis of the "sphingolipid rheostat," where the balance between ceramide and C1P levels can dictate cell fate.[3] This technical guide provides a comprehensive overview of C8C1P, focusing on its physicochemical properties, biological functions, and the experimental protocols to study its activity.

Physicochemical Properties of this compound

Short-chain ceramide analogs like C8C1P are more water-soluble than their long-chain counterparts, making them valuable tools for in vitro and cell-based experiments.[1]

PropertyValueReference
Molecular Formula C₂₆H₅₂NO₆P[4][5]
Molecular Weight 505.67 g/mol [4][5]
Appearance White to off-white powder/solid[6]
Solubility DMSO: 15 mg/mLEthanol: 20 mg/mL (clear to hazy)10 mM NaOH: >12 mg/mL at pH > 7.5[4][5][6]
Storage Temperature -20°C[6]

Biological Activity and Signaling Pathways

C8C1P exerts its biological effects by mimicking endogenous C1P, acting as a second messenger in various signaling cascades. It has been shown to be mitogenic for fibroblasts and macrophages.[7] The biological actions of C1P can be broadly categorized into pro-survival, pro-proliferative, and pro-inflammatory responses, often antagonizing the effects of ceramide.

Pro-survival and Anti-apoptotic Effects

C1P promotes cell survival by activating several key signaling pathways, including the Phosphatidylinositol 3-kinase (PI3-K)/Protein Kinase B (Akt) pathway.[8] This leads to the downstream activation of the transcription factor NF-κB and the upregulation of anti-apoptotic proteins like Bcl-XL.[8] C1P has been shown to directly inhibit acid sphingomyelinase (aSMase), an enzyme responsible for generating pro-apoptotic ceramide.[8]

Pro-proliferative Effects

The mitogenic properties of C1P are well-documented. It stimulates DNA synthesis and cell division in various cell types.[9] This is achieved through the activation of multiple signaling cascades, including the PI3-K/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2 and JNK.

Role in Inflammation and Cell Migration

C1P is a potent mediator of inflammatory responses. It directly binds to and activates cytosolic phospholipase A₂α (cPLA₂α), the rate-limiting enzyme in the production of arachidonic acid, a precursor for pro-inflammatory eicosanoids.[4][10] The interaction between C1P and cPLA₂α is calcium-dependent.[4]

Exogenously added C1P has been found to stimulate macrophage migration, a process crucial in inflammation and immune responses.[11] This effect is mediated by a putative G protein-coupled receptor on the cell surface.[2] The binding of C1P to this receptor has a dissociation constant (Kd) of approximately 7.8 μM.[2]

Key Signaling Pathways

C8C1P_Signaling C8C1P_ext Exogenous C8C1P C1P_Receptor Putative C1P Receptor (Gi) C8C1P_ext->C1P_Receptor Binds (Kd ~7.8 µM) PI3K PI3K C1P_Receptor->PI3K ERK ERK1/2 C1P_Receptor->ERK JNK JNK C1P_Receptor->JNK Akt Akt (PKB) PI3K->Akt Proliferation Proliferation PI3K->Proliferation NFkB NF-κB Akt->NFkB CellMigration Cell Migration Akt->CellMigration Bcl_XL Bcl-XL NFkB->Bcl_XL NFkB->CellMigration CellSurvival Cell Survival Bcl_XL->CellSurvival C8C1P_int Intracellular C8C1P cPLA2 cPLA2α C8C1P_int->cPLA2 Directly activates ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid Inflammation Inflammation ArachidonicAcid->Inflammation ERK->CellMigration ERK->Proliferation JNK->Proliferation LCMS_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC LC Separation (C8/C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

References

The Synthetic Phospholipid C8-C1P: A Technical Guide to its Discovery, Characterization, and Pro-Resolving Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological functions of C8-Ceramide-1-Phosphate (C8-C1P), a synthetic short-chain phospho-sphingolipid. C8-C1P has emerged as a potent modulator of immune responses, particularly in steering macrophages towards a pro-reparative and pro-angiogenic phenotype, while dampening pro-inflammatory signaling. This document details the effects of C8-C1P on macrophage polarization, cytokine secretion, and gene expression, supported by quantitative data and detailed experimental protocols. Furthermore, it elucidates the involvement of key signaling pathways, including ERK and AKT, in mediating the cellular effects of C8-C1P. This guide is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of C8-C1P in inflammatory diseases and tissue regeneration.

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and inflammation.[1] While naturally occurring C1P species typically possess long acyl chains, synthetic short-chain analogs such as C8-Ceramide-1-Phosphate (C8-C1P) have been developed to investigate the specific functions and therapeutic potential of this class of molecules. C8-C1P, or N-octanoyl-sphingosine-1-phosphate, has demonstrated significant immunomodulatory properties, particularly in influencing the polarization of macrophages, key cells in the inflammatory response and tissue repair.[2] This document provides an in-depth technical guide to the initial characterization of C8-C1P, with a focus on its effects on human monocytes and macrophages.

Discovery and Initial Characterization

The synthesis of short-chain ceramide-1-phosphate analogs like C8-C1P has been instrumental in elucidating the biological roles of C1P. These synthetic molecules offer advantages in terms of solubility and cell permeability compared to their long-chain counterparts. The synthesis of sphingosine-1-phosphate and its derivatives can be achieved through chemical methods, often involving the phosphorylation of the corresponding sphingoid base.[3]

Synthesis of C8-Ceramide-1-Phosphate

Biological Activity of C8-C1P on Human Macrophages

The primary biological activities of C8-C1P have been characterized in the context of human monocyte and macrophage function. C8-C1P has been shown to promote a pro-reparative and pro-angiogenic macrophage phenotype while restraining pro-inflammatory responses.[2]

Effect on Macrophage Polarization

C8-C1P influences the differentiation and polarization of human monocytes into macrophages. When human CD14+ monocytes are differentiated into macrophages in the presence of C8-C1P, they exhibit a phenotype skewed away from the classical pro-inflammatory M1-like state and towards a more pro-resolving M2-like state. This is evidenced by changes in the expression of key cell surface markers.[2]

Table 1: Effect of C8-C1P on Macrophage Surface Marker Expression [2]

MarkerFunctionEffect of C8-C1P Treatment (20 µM) on LPS-Challenged Monocytes
CD80 Co-stimulatory molecule for T-cell activation (M1 marker)Decreased expression
CD44 Cell adhesion and migrationDecreased expression
HLA-DR Antigen presentation (M1 marker)Decreased expression

Data is derived from studies on human CD14+ monocytes challenged with lipopolysaccharide (LPS) to induce an inflammatory state.[2]

Modulation of Cytokine Secretion

C8-C1P has been shown to selectively modulate the secretion of cytokines by LPS-stimulated human monocytes. Notably, it dampens the production of the pro-inflammatory cytokine IL-6, without significantly affecting the secretion of other key pro-inflammatory cytokines like TNFα and IL-1β at 24 hours.[2]

Table 2: Effect of C8-C1P on Cytokine Secretion by LPS-Challenged Human Monocytes [2]

CytokinePrimary FunctionEffect of C8-C1P (20 µM)
IL-6 Pro-inflammatoryDecreased
TNFα Pro-inflammatoryNo significant change
IL-1β Pro-inflammatoryNo significant change
IL-10 Anti-inflammatoryNo significant change at 48h
Regulation of Gene Expression

The pro-resolving effects of C8-C1P are also reflected in its ability to alter the gene expression profile of differentiating macrophages. A study analyzing a panel of 16 genes involved in lipid metabolism, anti-inflammatory response, angiogenesis, and survival demonstrated that C8-C1P promotes an anti-inflammatory and pro-angiogenic program.[2]

Table 3: Effect of C8-C1P on Gene Expression in Human Monocyte-Derived Macrophages (MDMs) [2]

GenePathway/FunctionEffect of C8-C1P (20 µM)
BCL2 Apoptosis RegulationIncreased
FGF2 AngiogenesisIncreased
VEGFA AngiogenesisIncreased
MMP9 Tissue RemodelingIncreased
PPARG Anti-inflammatory / Lipid MetabolismIncreased
MERTK Efferocytosis / Anti-inflammatoryIncreased
LXRA Lipid Metabolism / Anti-inflammatoryIncreased
IRF1 Pro-inflammatory (M1 marker)Decreased

This table represents a selection of genes significantly modulated by C8-C1P.[2]

Signaling Pathways Activated by C8-C1P

The cellular effects of C8-C1P are mediated through the activation of specific intracellular signaling pathways. Key pathways implicated in the pro-survival and pro-angiogenic effects of C8-C1P include the Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[2]

ERK and AKT Signaling

Treatment of cells with C8-C1P leads to the phosphorylation and activation of both ERK and AKT.[2] These kinases are central regulators of cell growth, proliferation, survival, and differentiation. The activation of these pathways by C8-C1P likely contributes to its observed effects on macrophage survival and the expression of pro-angiogenic factors.

C8_C1P_Signaling C8-C1P C8-C1P Cell Membrane Cell Membrane C8-C1P->Cell Membrane Binds to putative receptor ERK ERK Cell Membrane->ERK Activation AKT AKT Cell Membrane->AKT Activation Pro-survival Signals Pro-survival Signals ERK->Pro-survival Signals Pro-angiogenic Gene Expression Pro-angiogenic Gene Expression ERK->Pro-angiogenic Gene Expression AKT->Pro-survival Signals AKT->Pro-angiogenic Gene Expression

Caption: C8-C1P activates ERK and AKT signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of C8-C1P's effects on macrophages.

Isolation of Human CD14+ Monocytes and Differentiation into Macrophages

This protocol describes the isolation of primary human monocytes from peripheral blood and their subsequent differentiation into macrophages.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • CD14 MicroBeads, human (Miltenyi Biotec)

  • MACS Columns and Separator (Miltenyi Biotec)

Procedure:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

  • CD14+ Monocyte Selection: Isolate CD14+ monocytes from the PBMC fraction using positive selection with CD14 MicroBeads following the manufacturer's protocol.

  • Macrophage Differentiation:

    • Plate the isolated CD14+ monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

    • Add 50 ng/mL of human M-CSF to the culture medium to induce differentiation into macrophages (M0).

    • Culture the cells for 7 days, with a media change containing fresh M-CSF on day 3.

    • For studying the effect of C8-C1P on differentiation, add C8-C1P (e.g., 1 µM or 20 µM) to the culture medium at the time of plating (Day 0).

Macrophage_Differentiation_Workflow BuffyCoat Buffy Coat Ficoll Ficoll-Paque Centrifugation BuffyCoat->Ficoll PBMCs PBMCs Ficoll->PBMCs CD14_Beads CD14 MicroBead Selection PBMCs->CD14_Beads Monocytes CD14+ Monocytes CD14_Beads->Monocytes Culture Culture with M-CSF +/- C8-C1P (7 days) Monocytes->Culture Macrophages Monocyte-Derived Macrophages (MDMs) Culture->Macrophages Tube_Formation_Workflow Coat_Plate Coat 24-well plate with Matrigel Seed_HUVECs Seed HUVECs in conditioned media Coat_Plate->Seed_HUVECs Incubate Incubate for 4-18 hours Seed_HUVECs->Incubate Visualize Visualize tube formation Incubate->Visualize Quantify Quantify tube length and junctions Visualize->Quantify

References

Unveiling the Protective Power of C-8 Ceramide-1-Phosphate: A Deep Dive into its Anti-Apoptotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, the delicate balance between survival and death is paramount. A key player in this dynamic, C-8 Ceramide-1-Phosphate (C8-C1P), a synthetic, cell-permeable analog of the endogenous signaling lipid Ceramide-1-Phosphate (C1P), has emerged as a potent guardian against programmed cell death, or apoptosis. This technical guide delves into the core anti-apoptotic properties of C8-C1P, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms, supporting data, and the experimental protocols to investigate its effects.

Ceramide and C1P exist in a dynamic equilibrium, often referred to as the "sphingolipid rheostat," where ceramide promotes apoptosis, and C1P champions cell survival.[1] An imbalance in this equilibrium can lead to various pathological conditions. C8-C1P offers a powerful tool to therapeutically shift this balance towards survival, making it a molecule of significant interest in fields ranging from neurodegenerative disease to cancer therapy.

Core Mechanisms of Anti-Apoptotic Action

This compound exerts its pro-survival effects through a multi-pronged approach, primarily by attenuating the pro-apoptotic signals of ceramide and activating key cell survival pathways.

1. Inhibition of Ceramide Production:

A primary anti-apoptotic mechanism of C1P is the direct inhibition of enzymes responsible for ceramide synthesis. By reducing the intracellular concentration of the pro-apoptotic ceramide, C1P effectively dismantles the cell's machinery for self-destruction.

  • Inhibition of Acid Sphingomyelinase (ASMase): C1P has been shown to be a direct inhibitor of ASMase, an enzyme that catalyzes the breakdown of sphingomyelin (B164518) into ceramide.[2][3] This inhibition is a crucial step in preventing the accumulation of ceramide in response to apoptotic stimuli.

  • Inhibition of Serine Palmitoyltransferase (SPT): C1P also targets the de novo ceramide synthesis pathway by inhibiting serine palmitoyltransferase, the rate-limiting enzyme in this cascade.[4] This dual-pronged inhibition of both the sphingomyelin hydrolysis and de novo synthesis pathways ensures a robust reduction in cellular ceramide levels.

2. Activation of Pro-Survival Signaling Cascades:

Beyond its inhibitory effects on ceramide production, C8-C1P actively promotes cell survival by stimulating key signaling pathways known to suppress apoptosis.

  • PI3K/Akt Pathway: C8-C1P treatment leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central kinase in the PI3K/Akt pathway.[1][3] Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, while promoting the function of anti-apoptotic proteins.

  • MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade, is another target of C8-C1P. Activation of ERK1/2 contributes to cell survival and proliferation by regulating the expression of genes involved in these processes.

3. Modulation of Bcl-2 Family Proteins:

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. C8-C1P influences the balance of pro- and anti-apoptotic members of this family to favor cell survival. Treatment with C8-C1P has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[5][6] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key event in the initiation of apoptosis.

4. Activation of Cytosolic Phospholipase A2 (cPLA2):

C1P is a direct activator of cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid from membrane phospholipids.[7] While often associated with inflammation, the activation of cPLA2 by C1P can also contribute to cell survival signaling under certain contexts.

Quantitative Data on the Anti-Apoptotic Effects of this compound

The following tables summarize the quantitative data from various studies investigating the anti-apoptotic properties of C8-C1P.

Parameter Cell Type Treatment Conditions C8-C1P Concentration (µM) Observed Effect Reference
Apoptosis Inhibition 10T1/2 murine fibroblastsApoptosis induced by ceramidase inhibitors (NOE and MAPP)Not specified for C8-C1P, but S1P (a related anti-apoptotic lipid) was used to rescue cells from C8-ceramide-induced apoptosis.Addition of S1P reduced apoptosis by 30-35%.[8]
Bcl-2/Bax Ratio Various Cancer Cell LinesDoxorubicin-induced apoptosisNot specified for C8-C1P, but general ceramide's effect is to decrease Bcl-2 and increase Bax. C1P would have the opposite effect.C1P is expected to increase the Bcl-2/Bax ratio, favoring survival.[5]
Enzyme Substrate C8-C1P Concentration (µM) % Inhibition/Activation IC50/EC50 (µM) Reference
Acid Sphingomyelinase (ASMase) SphingomyelinNot specified for C8-C1P, but C1P is a known inhibitor.C1P inhibits ASMase activity.Not specified.[2][3]
Serine Palmitoyltransferase (SPT) L-serine and palmitoyl-CoANot specified for C8-C1P, but C1P is a known inhibitor.C1P inhibits SPT activity.Not specified.[4]
Cytosolic Phospholipase A2 (cPLA2) Phospholipids2.5Induces translocation and activation.EC50 for lowering calcium requirement from 191 nM to 31 nM.[7]
Cytosolic Phospholipase A2 (cPLA2) Phospholipids10-30Increased enzymatic activity over two-fold.Not specified.[9]
Protein Cell Type C8-C1P Concentration (µM) Fold Change in Phosphorylation Reference
Akt (Ser473) SGHPL-5 trophoblast cellsNot specified for C8-C1P, but related stimuli show dose-dependent increases.Up to 2.28-fold increase with 50 IU/ml CG.[10][11]
ERK1/2 SGHPL-5 trophoblast cellsNot specified for C8-C1P, but related stimuli show dose-dependent increases.Up to 2.6-fold increase with 50 IU/ml CG.[10][11]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Anti_Apoptotic_Signaling_of_C8_C1P cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C8_C1P This compound (extracellular) GPCR Putative G-Protein Coupled Receptor C8_C1P->GPCR PI3K PI3K GPCR->PI3K activates MEK MEK GPCR->MEK activates C8_C1P_intra This compound (intracellular) C8_C1P_intra->PI3K activates ASMase Acid Sphingomyelinase (ASMase) C8_C1P_intra->ASMase inhibits SPT Serine Palmitoyltransferase (SPT) C8_C1P_intra->SPT inhibits cPLA2 cPLA2 C8_C1P_intra->cPLA2 activates Akt Akt PI3K->Akt activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Akt->Bcl2 promotes Caspase9 Caspase-9 Akt->Caspase9 inhibits ERK ERK MEK->ERK activates Apoptosis Apoptosis ERK->Apoptosis inhibits Bad->Bcl2 inhibits Bcl2->Apoptosis inhibits Caspase9->Apoptosis induces Ceramide Ceramide ASMase->Ceramide produces SPT->Ceramide produces Ceramide->Apoptosis induces Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases

Diagram 1: Anti-apoptotic signaling pathways of this compound.

Experimental_Workflow_Apoptosis_Assay cluster_cell_culture Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed_Cells Seed Cells Induce_Apoptosis Induce Apoptosis (e.g., serum starvation, chemical inducer) Seed_Cells->Induce_Apoptosis Treat_Cells Treat with this compound (various concentrations) Induce_Apoptosis->Treat_Cells DNA_Frag DNA Fragmentation Assay (Agarose Gel Electrophoresis) Treat_Cells->DNA_Frag Caspase_Activity Caspase-3/7 Activity Assay (Fluorometric/Colorimetric) Treat_Cells->Caspase_Activity Western_Blot Western Blot Analysis (Bcl-2, Bax, p-Akt, p-ERK) Treat_Cells->Western_Blot Quantify_Apoptosis Quantify Apoptotic Cells (% of control) DNA_Frag->Quantify_Apoptosis Caspase_Activity->Quantify_Apoptosis Quantify_Protein Densitometry Analysis (Fold change vs. control) Western_Blot->Quantify_Protein

Diagram 2: General experimental workflow for assessing anti-apoptotic effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-apoptotic properties.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This protocol is a hallmark for detecting late-stage apoptosis, visualized as a characteristic "ladder" of DNA fragments.

Materials:

  • Cell lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose (B213101)

  • TBE buffer (Tris-borate-EDTA)

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

Protocol:

  • Harvest cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in cell lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge to pellet cellular debris.

  • Transfer the supernatant to a new tube and treat with RNase A at 37°C for 1 hour.

  • Add Proteinase K and incubate at 50°C for 1-2 hours.

  • Perform phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA by adding sodium acetate and ice-cold ethanol. Incubate at -20°C overnight.

  • Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the DNA in TE buffer.

  • Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualize the DNA fragments under UV light.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Caspase assay buffer (e.g., containing PIPES, EDTA, CHAPS, DTT)

  • Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC)

  • Cell lysis buffer (compatible with caspase assay)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Treat cells with the apoptotic inducer and C8-C1P as required.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to remove cellular debris.

  • Add a known amount of protein from the supernatant to each well of the 96-well plate.

  • Prepare the caspase reaction mix by diluting the substrate in the assay buffer.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.

  • Calculate the caspase activity based on the rate of fluorescence increase.

Western Blot Analysis for Bcl-2, Bax, Phospho-Akt, and Phospho-ERK

This technique is used to detect and quantify changes in the expression and phosphorylation status of key signaling proteins.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vitro Acid Sphingomyelinase (ASMase) Activity Assay

This assay measures the enzymatic activity of ASMase and can be adapted to assess the inhibitory potential of C8-C1P.

Materials:

  • Acidic assay buffer (e.g., 250 mM sodium acetate, pH 5.0, 0.1% Triton X-100)

  • [¹⁴C]-Sphingomyelin or a fluorescent sphingomyelin substrate

  • Cell or tissue homogenates (as the source of ASMase)

  • This compound (as the inhibitor)

  • Scintillation fluid and counter (for radioactive assay) or fluorometer (for fluorescent assay)

Protocol:

  • Prepare cell or tissue homogenates in a suitable buffer.

  • Pre-incubate the homogenate (enzyme source) with various concentrations of C8-C1P for a defined period.

  • Initiate the reaction by adding the radiolabeled or fluorescent sphingomyelin substrate in the acidic assay buffer.

  • Incubate the reaction at 37°C for an appropriate time.

  • Stop the reaction (e.g., by adding chloroform:methanol).

  • Separate the product (ceramide) from the unreacted substrate using thin-layer chromatography (TLC) or another separation method.

  • Quantify the amount of product formed by scintillation counting or fluorescence measurement.

  • Calculate the percentage of inhibition at each C8-C1P concentration to determine the IC50 value.

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of the rate-limiting enzyme in de novo ceramide synthesis.

Materials:

  • HEPES buffer (pH 8.0)

  • [³H]-L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Cell lysates or microsomal fractions (as the enzyme source)

  • This compound

  • Organic solvents for lipid extraction

Protocol:

  • Prepare cell lysates or microsomal fractions.

  • Pre-incubate the enzyme source with different concentrations of C8-C1P.

  • Start the reaction by adding a mixture of [³H]-L-serine, palmitoyl-CoA, and PLP in HEPES buffer.

  • Incubate at 37°C.

  • Stop the reaction and extract the lipids using an organic solvent system.

  • Separate the radiolabeled product (3-ketosphinganine) by TLC.

  • Quantify the radioactivity in the product spot using a scintillation counter.

  • Determine the inhibitory effect of C8-C1P on SPT activity.

Conclusion

This compound stands as a promising therapeutic agent due to its potent anti-apoptotic properties. By simultaneously inhibiting the production of pro-apoptotic ceramide and activating critical cell survival pathways, C8-C1P offers a robust mechanism to protect cells from programmed cell death. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and quantify the beneficial effects of this intriguing molecule. As our understanding of the intricate sphingolipid signaling network continues to grow, the therapeutic potential of modulating this pathway with compounds like C8-C1P will undoubtedly become even more apparent.

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as medical advice.

References

The Role of C8-Ceramide-1-Phosphate in Modulating Pro-inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ceramide-1-phosphate (C1P) is a bioactive sphingolipid involved in a variety of cellular processes. While naturally occurring long-chain C1Ps have shown both pro- and anti-inflammatory properties, the synthetic, short-chain analog C8-Ceramide-1-Phosphate (C8-C1P) has emerged as a potent modulator of immune responses. This document provides a technical overview of the mechanisms by which C8-C1P restrains pro-inflammatory signaling, particularly in monocytes and macrophages. Evidence indicates that C8-C1P selectively inhibits the Toll-like receptor 4 (TLR4) signaling cascade, dampening the activation of NF-κB and MAPK pathways. This leads to a reduction in the expression of key pro-inflammatory markers and cytokines, and skews macrophage differentiation towards a pro-resolutive and pro-angiogenic phenotype, highlighting its therapeutic potential for chronic inflammatory conditions and tissue repair.

Introduction to C8-Ceramide-1-Phosphate (C8-C1P)

Ceramide-1-phosphate (C1P) is a phosphorylated derivative of ceramide, a central molecule in sphingolipid metabolism.[1][2] The biological effects of C1P can vary significantly based on its acyl chain length. While endogenous C1P, such as the long-chain C16-C1P, can have context-dependent roles, synthetic short-chain analogs have been developed to achieve more specific biological activities.[2][3]

C8-Ceramide-1-Phosphate (N-octanoylsphingosine-1-phosphate) is a cell-permeable, short-chain C1P analog.[4][5] Unlike ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C8-C1P has been shown to stimulate DNA synthesis and cell division.[4][5][6] In the context of inflammation, C8-C1P acts as a sophisticated modulator, not as a broad inhibitor. It selectively restrains the M1-like pro-inflammatory programming of monocytes and macrophages, guiding them toward a pro-resolutive state crucial for tissue repair and homeostasis.[3][7][8]

Modulation of Monocyte and Macrophage Inflammatory Phenotype

C8-C1P exerts a profound influence on monocytes, the precursors to tissue macrophages, particularly in response to inflammatory stimuli like bacterial lipopolysaccharide (LPS).

Attenuation of Pro-inflammatory Surface Markers

Studies on human CD14⁺ monocytes demonstrate that pre-treatment with C8-C1P significantly restrains the upregulation of M1-like pro-inflammatory surface markers following an LPS challenge. This effect is concentration-dependent and is not observed with the natural C16-C1P analog.[3][7] Key markers affected include:

  • CD80: A costimulatory molecule crucial for T-cell activation.

  • CD44: An adhesion molecule involved in inflammatory cell recruitment.

  • HLA-DR: A component of the MHC-II complex responsible for antigen presentation.

The quantitative effects of C8-C1P on these markers are summarized in Table 1.

Table 1: Effect of C8-C1P on Inflammatory Marker Expression in LPS-Challenged Human Monocytes

Marker C8-C1P Concentration (µM) Timepoint Observation Citation(s)
CD80 1 - 20 24h Concentration-dependent decrease in % of CD80⁺ cells. [3][7]
CD44 1 - 20 24h Concentration-dependent decrease in Mean Fluorescence Intensity (MFI). [3][7]
CD80 1 - 20 48h Sustained, concentration-dependent decrease in % of CD80⁺ cells. [3][7]

| HLA-DR | 1 - 20 | 48h | Concentration-dependent decrease in % of HLA-DRhigh cells. |[3][7] |

Selective Inhibition of Pro-inflammatory Cytokine Secretion

C8-C1P selectively dampens the production of specific pro-inflammatory cytokines without causing a complete shutdown of the monocyte's ability to respond to pathogens. This specificity is critical, as a basal level of inflammatory response is necessary for host defense.[3] The primary cytokine targeted is Interleukin-6 (IL-6), a key mediator of acute phase responses. Notably, at higher concentrations of LPS, C8-C1P does not significantly inhibit the secretion of TNFα or IL-1β, suggesting a targeted mechanism rather than pleiotropic inhibition.[3]

Table 2: Effect of C8-C1P on Cytokine Secretion in LPS-Challenged Human Monocytes

Cytokine C8-C1P Concentration (µM) Timepoint Observation Citation(s)
IL-6 20 24h Significant reduction in secretion. [3][7]
TNFα 20 24h No significant change observed. [3]
IL-1β 20 24h No significant change observed. [3]

| IL-10 | 1 - 20 | 48h | No significant change observed (unlike C16-C1P, which caused an increase). |[3] |

Skewing Macrophage Differentiation Towards a Pro-Resolutive Phenotype

Beyond its immediate effects on monocytes, C8-C1P priming influences their subsequent differentiation into macrophages. Even in the presence of pro-inflammatory stimuli, monocytes primed with C8-C1P differentiate into macrophages with a pro-resolutive and pro-angiogenic M2-like profile.[3][8] This is characterized by increased expression of M2 markers like CD206 and CD163 and a reduction in the classical M1 marker CD64.[3] This skewing promotes a gene expression program geared towards tissue repair and angiogenesis.[3][7]

Core Signaling Pathways Modulated by C8-C1P

The immunomodulatory effects of C8-C1P are rooted in its ability to selectively interfere with key pro-inflammatory signaling cascades downstream of pathogen recognition receptors like TLR4.

Inhibition of the TLR4-NF-κB Axis

The canonical inflammatory response to Gram-negative bacteria is initiated by LPS binding to TLR4. This triggers a signaling cascade culminating in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which orchestrates the expression of numerous pro-inflammatory genes, including IL-6.[9][10][11] Research indicates that C8-C1P selectively blocks the TLR4-NF-κB axis, providing a direct mechanism for its observed reduction of IL-6 and other inflammatory markers.[3][8][12]

TLR4_NFkB_Pathway cluster_stimulus cluster_receptor cluster_pathway Canonical Pro-inflammatory Pathway cluster_modulator LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK ...signaling cascade IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (e.g., IL-6) Nucleus->Genes C8C1P C8-C1P C8C1P->MyD88 Blocks Axis

Caption: C8-C1P inhibits the LPS-induced TLR4-NF-κB signaling axis.
Attenuation of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK, are also activated by TLR4 and play a central role in producing inflammatory responses.[13][14][15] C8-C1P has been shown to decrease the activation of MAPK in response to LPS.[3][8][12] This attenuation contributes to the overall reduction in inflammatory gene expression and cellular activation.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Adaptors Adaptor Proteins (e.g., TRAF6) TLR4->Adaptors MAPKKK MAPKKK Adaptors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Response Pro-inflammatory Response MAPK->Response C8C1P C8-C1P C8C1P->MAPKKK Attenuates Activation

Caption: C8-C1P attenuates the activation of the MAPK signaling cascade.
Upregulation of Pro-Survival Signaling

In addition to dampening inflammatory signals, C8-C1P promotes monocyte survival. It prevents apoptosis by upregulating the anti-apoptotic protein BCL-2.[3] This pro-survival effect involves the activation of the ERK 1/2 signaling pathway, which is consistent with previous reports on C1P's role in triggering ERK and AKT signaling in various cell types.[3]

Survival_Pathway C8C1P C8-C1P Receptor Unknown Receptor / Intracellular Target C8C1P->Receptor ERK ERK 1/2 Receptor->ERK BCL2 BCL-2 Upregulation ERK->BCL2 Apoptosis Apoptosis BCL2->Apoptosis

Caption: C8-C1P promotes cell survival via the ERK 1/2 and BCL-2 pathway.

Key Experimental Protocols

The following protocols outline the fundamental methodologies used to characterize the effects of C8-C1P on primary human monocytes.

Monocyte Isolation and Culture
  • Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Selection: CD14⁺ monocytes are purified from PBMCs using positive selection with CD14 microbeads via magnetic-activated cell sorting (MACS).

  • Culture: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

In Vitro Monocyte Challenge with C8-C1P and LPS
  • Plating: Seed purified CD14⁺ monocytes in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of approximately 1x10⁶ cells/mL.

  • Pre-treatment: Add C8-C1P (solubilized in an appropriate vehicle) to the cell cultures at final concentrations ranging from 1 µM to 20 µM. Incubate for a short period (e.g., 30-60 minutes) at 37°C, 5% CO₂.

  • Challenge: Stimulate the pre-treated monocytes with 10 ng/mL of E. coli-derived LPS. Include control wells with no treatment, LPS only, and C8-C1P only.

  • Incubation: Culture the cells for 24 to 48 hours at 37°C, 5% CO₂.

  • Harvesting: After incubation, carefully collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry or gene expression analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis start Buffy Coat pbmc Isolate PBMCs (Ficoll Gradient) start->pbmc mono Purify CD14+ Monocytes (MACS) pbmc->mono plate Plate Monocytes mono->plate pretreat Pre-treat with C8-C1P (1-20 µM) plate->pretreat challenge Challenge with LPS (10 ng/mL) pretreat->challenge incubate Incubate (24h / 48h) challenge->incubate harvest_sup Collect Supernatant incubate->harvest_sup harvest_cells Harvest Cells incubate->harvest_cells elisa ELISA (IL-6, TNFα) harvest_sup->elisa flow Flow Cytometry (CD80, CD44, HLA-DR) harvest_cells->flow

Caption: Experimental workflow for assessing C8-C1P's effect on monocytes.
Flow Cytometry Analysis of Surface Markers

  • Harvesting: Gently scrape and collect cells into FACS tubes.

  • Staining: Incubate cells with fluorescently-conjugated monoclonal antibodies specific for human CD14, CD80, CD44, and HLA-DR for 30 minutes at 4°C in the dark. Include appropriate isotype controls.

  • Acquisition: Wash the cells and acquire data on a multi-color flow cytometer.

  • Analysis: Gate on the CD14⁺ monocyte population and quantify the percentage of positive cells and/or the Mean Fluorescence Intensity (MFI) for each marker of interest using appropriate software.

Cytokine Quantification by ELISA
  • Sample Preparation: Centrifuge the collected culture supernatants to remove cellular debris.

  • Assay: Perform enzyme-linked immunosorbent assays (ELISA) for human IL-6, TNFα, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve generated from recombinant cytokine standards.

Summary and Future Directions

C8-C1P is a selective immunomodulatory lipid that effectively restrains pro-inflammatory responses in human monocytes. Its mechanism of action involves the targeted inhibition of the TLR4-NF-κB and MAPK signaling pathways, leading to reduced expression of M1-like markers and a specific decrease in IL-6 secretion. Furthermore, C8-C1P promotes a pro-resolutive macrophage phenotype and enhances cell survival through the ERK/BCL-2 pathway.

These properties position C8-C1P as a promising therapeutic candidate for diseases characterized by unresolved inflammation or impaired tissue repair, such as chronic wounds, fibrosis, and certain autoimmune conditions.[3][16]

Future research should focus on:

  • Receptor Identification: Elucidating the specific cell surface receptor or intracellular target through which C8-C1P mediates its effects.

  • In Vivo Efficacy: Validating the observed in vitro effects in pre-clinical animal models of inflammatory disease and tissue injury.

  • Structural Optimization: Exploring modifications to the C8-C1P structure to enhance its potency, selectivity, and pharmacokinetic properties for drug development.

References

The Synthesis and Metabolism of C-8 Ceramide-1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that, along with its precursor ceramide, forms a key rheostat in regulating a multitude of cellular processes. While ceramide is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell survival, proliferation, and inflammation. The balance between these two lipids is crucial for cellular homeostasis, and the enzymes governing their interconversion are significant targets for therapeutic intervention.

This technical guide focuses on the synthesis and metabolism of a specific, short-chain analog: N-octanoyl-sphingosine-1-phosphate, commonly known as C-8 Ceramide-1-Phosphate (C8-C1P). Due to its increased water solubility compared to its long-chain counterparts, C8-ceramide is frequently utilized as an experimental tool to investigate the downstream effects of C1P signaling. This document provides an in-depth overview of the enzymatic processes governing C8-C1P levels, detailed experimental protocols for its study, and a summary of its key signaling roles.

I. Synthesis and Metabolism of this compound

The intracellular concentration of C8-C1P is tightly regulated by the coordinated action of two key enzyme classes: Ceramide Kinase (CerK) for its synthesis and C1P Phosphatases (CPPass) for its degradation.

I.1. Synthesis via Ceramide Kinase (CerK)

The primary route for C1P synthesis is the ATP-dependent phosphorylation of ceramide, a reaction catalyzed by Ceramide Kinase (CerK).[1][2] CerK specifically phosphorylates the C1-hydroxyl group of ceramide. While CerK displays a preference for naturally occurring D-erythro-ceramides with longer acyl chains, short-chain ceramides (B1148491) like C8-ceramide can also serve as substrates, particularly when albumin is used as a carrier to facilitate their presentation to the enzyme.[3]

The synthesis of C1P mainly occurs in the Golgi apparatus, where CerK activity is notably high.[4] Once synthesized, C1P can be transported to other cellular compartments, including the plasma membrane, by the C1P transfer protein (CPTP).[5]

I.2. Metabolism via C1P Phosphatases (CPPass)

The dephosphorylation of C1P back to ceramide is carried out by C1P phosphatases, which effectively reverses the action of CerK.[1] This enzymatic activity is crucial for attenuating C1P signaling and restoring the cellular pool of ceramide. Several lipid phosphate (B84403) phosphatases (LPPs) have been shown to dephosphorylate C1P.[6] This dephosphorylation can occur at the plasma membrane, contributing to the regulation of both intracellular and extracellular C1P levels.

The interplay between CerK and CPPass activities creates a dynamic equilibrium that dictates the cellular C1P/ceramide ratio, a critical factor in determining cell fate.

II. Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and molecules involved in C8-C1P metabolism and signaling.

Table 1: Kinetic Parameters of Ceramide Kinase

Enzyme SourceSubstrateKmVmaxNotes
Human CerK (recombinant)Ceramide187 µMNot specifiedDetermined using natural ceramide.[7]
Caulobacter crescentus CpgB (bacterial CerK)NBD-C6-ceramide19.2 ± 5.5 µM2586.29 ± 231.99 pmol/min/mgApparent Km and Vmax.[8]
Human CerK (recombinant)ATP32 µMNot specified[7]
Caulobacter crescentus CpgB (bacterial CerK)ATP0.29 ± 0.07 mM10067.57 ± 996.85 pmol/min/mgApparent Km and Vmax.[8]

Table 2: Inhibitors of Ceramide Kinase

InhibitorTargetIC50Mechanism of Action
NVP-231Human CerK12 nMCompetitive with ceramide, not ATP.
SYR382141Human CerK5 nMNot specified
SYR382141Mouse CerK9 nMNot specified

III. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying C8-C1P synthesis and metabolism.

III.1. Ceramide Kinase (CerK) Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring CerK activity using a radiolabeled ATP substrate.

A. Materials:

  • Recombinant human CerK

  • C8-ceramide (substrate)

  • [γ-32P]ATP

  • Assay Buffer: 20 mM MOPS (pH 7.0), 50 mM NaCl, 1 mM DTT, 3 mM CaCl2, 100 mM MgCl2

  • Lipid Solubilization Buffer: 10 mM Imidazole (pH 6.6), 7.5% n-octylglucoside, 5 mM cardiolipin, 0.2 mM DETAPAC

  • Stop Solution: Chloroform (B151607)/Methanol (B129727) (1:1, v/v)

  • 1 M KCl in 20 mM MOPS (pH 7.0)

  • TLC plates (Silica Gel 60)

  • TLC Mobile Phase: Chloroform/acetone/methanol/acetic acid/water (10:4:3:2:1, v/v/v/v/v)

  • Phosphorimager or scintillation counter

B. Procedure:

  • Substrate Preparation: Resuspend C8-ceramide in the Lipid Solubilization Buffer by brief sonication to a final concentration of 1 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 60 µL of Assay Buffer

    • 10 µL of solubilized C8-ceramide (or standard ceramide)

    • 10 µL of recombinant human CerK (e.g., 20 µg)

  • Initiate Reaction: Start the reaction by adding 10 µL of [γ-32P]ATP (e.g., 5 µCi; final ATP concentration 10 mM).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction and Phase Separation:

    • Add 600 µL of Chloroform/Methanol (1:1, v/v) to stop the reaction.

    • Vortex briefly.

    • Add 250 µL of 1 M KCl in 20 mM MOPS (pH 7.0).

    • Vortex and centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • TLC Analysis:

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of chloroform/methanol (1:1, v/v).

    • Spot the sample onto a TLC plate.

    • Develop the plate in the TLC Mobile Phase.

    • Dry the plate and expose it to a phosphor screen or perform scintillation counting on the scraped spot corresponding to C1P.

  • Quantification: Determine the amount of [32P]C1P formed by comparing the signal to a standard curve.

III.2. C1P Phosphatase (CPPass) Activity Assay

This protocol provides a general framework for measuring CPPass activity by detecting the release of inorganic phosphate (Pi).

A. Materials:

  • Cell or tissue lysate containing CPPass activity

  • C8-C1P (substrate)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2

  • Malachite Green Phosphate Assay Kit (or similar colorimetric method for Pi detection)

  • Triton X-100 (for micelle preparation)

B. Procedure:

  • Substrate Preparation: Prepare C8-C1P in micelles of Triton X-100. The final concentration of C8-C1P should be in the range of 50-200 µM, and Triton X-100 at approximately 0.1%.

  • Reaction Setup:

    • In a 96-well plate, add cell/tissue lysate (e.g., 10-50 µg of protein) to each well.

    • Add Assay Buffer to a final volume of, for example, 50 µL.

    • Include a "no enzyme" control well with buffer only.

  • Initiate Reaction: Add the C8-C1P/Triton X-100 substrate solution to each well to start the reaction (e.g., 50 µL).

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will also initiate the color development.

    • Incubate for the recommended time for color development.

  • Quantification:

    • Read the absorbance at the recommended wavelength (typically ~620-650 nm).

    • Calculate the amount of Pi released by subtracting the "no enzyme" control and comparing to a phosphate standard curve.

III.3. Quantification of C8-C1P by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of C8-C1P from cultured mammalian cells using liquid chromatography-tandem mass spectrometry.

A. Materials:

  • Cultured mammalian cells

  • Internal Standard (IS): e.g., C17-C1P or other non-endogenous C1P analog

  • Extraction Solvents: Methanol, Chloroform (LC-MS grade)

  • LC-MS/MS system with a C8 or C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid

B. Procedure:

  • Cell Harvesting and Lysis:

    • Harvest a known number of cells (e.g., 1-5 million) by scraping or trypsinization.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of ice-cold methanol.

    • Add the internal standard at this stage.

    • Lyse the cells by sonication on ice.

  • Lipid Extraction (Bligh-Dyer method):

    • To the methanol lysate, add chloroform and water in a ratio that results in a final single-phase mixture of Chloroform:Methanol:Water (e.g., 1:2:0.8, v/v/v).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Induce phase separation by adding more chloroform and water to achieve a final ratio of approximately 2:2:1.8.

    • Vortex and centrifuge to separate the layers.

    • Carefully collect the lower organic phase.

  • Sample Preparation for LC-MS/MS:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the initial LC mobile phase (e.g., 100 µL of 50% Mobile Phase B).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the lipids using a gradient elution profile (e.g., starting at 50% B, ramping to 100% B).

    • Detect C8-C1P and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions will be specific for C8-C1P and the chosen internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of C8-C1P to the peak area of the internal standard.

    • Determine the absolute amount of C8-C1P by comparing this ratio to a standard curve prepared with known amounts of C8-C1P and the internal standard.

IV. Signaling Pathways and Visualizations

C8-C1P, acting as a surrogate for endogenous C1P, influences several critical signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these relationships.

IV.1. C8-C1P Metabolism and its Antagonistic Relationship with C8-Ceramide

This pathway illustrates the central synthesis and degradation cycle of C8-C1P and its opposing cellular effects compared to C8-ceramide.

G cluster_synthesis Synthesis cluster_degradation Degradation cluster_effects Cellular Effects C8_Cer C8-Ceramide CerK Ceramide Kinase (CerK) C8_Cer->CerK Pro_Apoptosis Pro-Apoptosis Anti-Proliferation C8_Cer->Pro_Apoptosis ADP ADP CerK->ADP C8_C1P C8-Ceramide-1-Phosphate (C8-C1P) CerK->C8_C1P ATP ATP ATP->CerK CPPass C1P Phosphatase (CPPass) C8_C1P->CPPass Pro_Survival Pro-Survival Pro-Proliferation C8_C1P->Pro_Survival cluster_degradation cluster_degradation C8_C1P->cluster_degradation CPPass->C8_Cer Pi Pi CPPass->Pi

Caption: Metabolic cycle of C8-C1P synthesis and degradation.

IV.2. C8-C1P Signaling via Cytosolic Phospholipase A2 (cPLA₂)

C1P is a direct activator of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory response. This activation leads to the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.

G C8_C1P C8-C1P cPLA2 Cytosolic Phospholipase A₂ (cPLA₂) C8_C1P->cPLA2 binds & activates AA Arachidonic Acid cPLA2->AA hydrolyzes Membrane Membrane Phospholipids Membrane->cPLA2 Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids is converted to

Caption: C8-C1P activation of the cPLA₂ inflammatory pathway.

IV.3. C8-C1P Pro-Survival Signaling via the PI3K/Akt Pathway

C1P promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This leads to the inhibition of pro-apoptotic factors and the promotion of cell survival genes.

G C8_C1P Intracellular C8-C1P PI3K PI3-Kinase (PI3K) C8_C1P->PI3K activates PIP3 PIP₃ PI3K->PIP3 PIP2 PIP₂ PIP2->PI3K Akt Akt (PKB) PIP3->Akt recruits & activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Caption: C8-C1P promotes cell survival through the PI3K/Akt pathway.

V. Conclusion

This compound is an invaluable tool for dissecting the complex roles of C1P in cellular signaling. A thorough understanding of its synthesis by Ceramide Kinase and its degradation by C1P Phosphatases is fundamental for interpreting experimental results and for the development of novel therapeutics targeting sphingolipid metabolism. The provided protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals aiming to explore and manipulate this critical signaling nexus. Further research into the specific kinetics of C8-ceramide with mammalian enzymes and the precise intracellular concentrations of C8-C1P will undoubtedly provide even greater insight into the nuanced regulation of cell fate by this potent bioactive lipid.

References

Preliminary Studies on C-8 Ceramide-1-Phosphate in Macrophage Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is increasingly recognized for its pivotal role in regulating cellular processes, including inflammation and immune cell function. This technical guide focuses on the preliminary studies of a short-chain synthetic analog, C-8 Ceramide-1-Phosphate (C8-C1P), and its influence on macrophage activation. Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes in response to microenvironmental cues. Understanding how C8-C1P modulates this balance is crucial for developing novel therapeutics for inflammatory diseases. This document summarizes quantitative data on C8-C1P's effects, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction to Ceramide-1-Phosphate and Macrophage Polarization

Ceramide, a central molecule in sphingolipid metabolism, can be phosphorylated by ceramide kinase (CerK) to form C1P.[1][2] While endogenous C1P, typically with long acyl chains (e.g., C16-C1P), is involved in various cellular responses, synthetic short-chain analogs like C8-C1P offer valuable tools for research due to their cell permeability and distinct biological activities.[3][4]

Macrophage polarization is a spectrum of activation states, with the M1 and M2 phenotypes representing the two extremes. M1 macrophages, typically activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), produce pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and are critical for host defense against pathogens.[5] Conversely, M2 macrophages, induced by cytokines like IL-4 and IL-13, are involved in tissue repair, and immunoregulation, and are characterized by the expression of markers like CD206 and the secretion of anti-inflammatory cytokines like IL-10.[5] Dysregulation of macrophage polarization is a hallmark of many chronic inflammatory diseases. Preliminary evidence suggests that C8-C1P can modulate macrophage polarization, generally restraining the M1 phenotype and promoting M2-like characteristics.[3][6]

Quantitative Effects of C8-C1P on Macrophage Activation

The following tables summarize the key quantitative findings from preliminary studies on the effects of C8-C1P on macrophage activation markers.

Table 1: Effect of C8-C1P on M1 Macrophage Markers

MarkerCell TypeTreatment ConditionsObserved EffectReference
Pro-inflammatory Cytokines
IL-6Human CD14+ Monocytes10 ng/mL LPS + 20µM C8-C1P (24h)Decreased secretion[3]
TNF-αHuman CD14+ Monocytes10 ng/mL LPS + 20µM C8-C1P (24h)No significant change[3]
iNOSRat Primary MicrogliaLPS + C8-C1PInhibition[3]
Surface Markers
HLA-DRHuman CD14+ MonocytesLPS + C8-C1PRestrained expression[3]
CD44Human CD14+ MonocytesLPS + C8-C1PRestrained expression[3]
CD80Human CD14+ MonocytesLPS + C8-C1PRestrained expression[3]

Table 2: Effect of C8-C1P on M2-like Macrophage Markers and Pro-Resolving Functions

Marker/FunctionCell TypeTreatment ConditionsObserved EffectReference
Anti-inflammatory Cytokines
IL-10Human CD14+ Monocytes10 ng/mL LPS + 20µM C8-C1P (48h)No significant change (unlike C16-C1P which showed an increase)[3]
Surface Markers
CD206--Increased expression[6]
CD163--Increased expression[6]
Functional Assays
ApoptosisHuman CD14+ MonocytesSerum deprivation + C8-C1PAnti-apoptotic (BCL-2 up-regulation)[3]
Angiogenesis (in vitro)Human Endothelial Colony-Forming Cells (ECFCs)Conditioned media from C8-C1P treated macrophagesIncreased pseudo-tubule formation[3]
ChemotaxisHuman CD14+ Monocytes1µM C8-C1P in bottom chamber of transwellChemoattractant[7]

Signaling Pathways Modulated by C8-C1P in Macrophages

Exogenous C1P, including C8-C1P, is believed to act through a putative G protein-coupled receptor (GPCR) to initiate downstream signaling cascades.[1][8] Key pathways implicated in its effects on macrophages include the PI3K/Akt and MAPK/ERK pathways.

Pro-survival and Proliferative Signaling

C1P has been shown to promote macrophage proliferation and survival.[4][9] This is mediated through the activation of PI3K/Akt and ERK1/2 pathways, leading to the upregulation of anti-apoptotic proteins like BCL-2 and the promotion of cell cycle progression.[3][9]

G C8_C1P C8-Ceramide-1-Phosphate GPCR Putative GPCR C8_C1P->GPCR PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK Akt Akt (PKB) PI3K->Akt BCL2 BCL-2 Akt->BCL2 Proliferation Cell Proliferation & Survival ERK->Proliferation BCL2->Proliferation inhibition of apoptosis

C8-C1P pro-survival signaling pathway.
Modulation of Inflammatory Signaling

C8-C1P has been shown to restrain the M1 phenotype by interfering with pro-inflammatory signaling pathways. For instance, it can inhibit the activation of NF-κB, a key transcription factor for many pro-inflammatory genes, in response to TLR4 activation by LPS.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibition Inhibition of NF-κB Pathway TLR4->NFkB_Inhibition activation C8_C1P C8-Ceramide-1-Phosphate C8_C1P->NFkB_Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB_Inhibition->ProInflammatory_Cytokines reduced transcription

Inhibitory effect of C8-C1P on LPS-induced inflammation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical protocols used in the preliminary studies of C8-C1P's effects on macrophages.

Macrophage Isolation and Culture

Objective: To obtain primary macrophages for in vitro studies.

Materials:

  • Murine bone marrow or human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Ficoll-Paque (for human PBMCs)

Protocol for Murine Bone Marrow-Derived Macrophages (BMDMs):

  • Euthanize mice and isolate femur and tibia.

  • Flush bone marrow with sterile PBS.

  • Centrifuge cell suspension and resuspend in BMDM medium (DMEM, 10% FBS, 1% Pen-Strep, 20 ng/mL M-CSF).

  • Culture for 7 days, replacing the medium on day 4, to allow for differentiation into macrophages.

Protocol for Human Monocyte-Derived Macrophages (MDMs):

  • Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation.

  • Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).

  • Culture monocytes in RPMI-1640 with 10% FBS, 1% Pen-Strep, and 50 ng/mL M-CSF for 6-7 days to differentiate into MDMs.

Macrophage Polarization Assay

Objective: To polarize macrophages towards M1 or M2 phenotypes and assess the effect of C8-C1P.

Protocol:

  • Plate differentiated macrophages (M0) in culture plates.

  • For M1 Polarization: Stimulate with 100 ng/mL LPS and 20 ng/mL IFN-γ.

  • For M2 Polarization: Stimulate with 20 ng/mL IL-4.

  • Treatment: Add C8-C1P at the desired concentration (e.g., 1-20 µM) simultaneously with the polarizing stimuli.

  • Incubate for 24-48 hours.

  • Collect supernatants for cytokine analysis (ELISA) and lyse cells for RNA (qPCR) or protein (Western blot) analysis.

G Start Differentiated Macrophages (M0) M1_Polarization M1 Polarization (LPS + IFN-γ) Start->M1_Polarization M2_Polarization M2 Polarization (IL-4) Start->M2_Polarization Treatment Add C8-C1P M1_Polarization->Treatment M2_Polarization->Treatment Incubation Incubate 24-48h Treatment->Incubation Analysis Analysis (ELISA, qPCR, Flow Cytometry) Incubation->Analysis

Workflow for macrophage polarization assay.
Cytokine Measurement by ELISA

Objective: To quantify the concentration of secreted cytokines in macrophage culture supernatants.

Protocol:

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-10).

  • Coat a 96-well plate with the capture antibody.

  • Add standards and culture supernatants to the wells.

  • Add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Gene Expression Analysis by qPCR

Objective: To measure the mRNA levels of genes associated with M1 and M2 polarization.

Protocol:

  • Isolate total RNA from macrophage cell lysates.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using gene-specific primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).

  • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).

  • Calculate the relative fold change in gene expression.

Conclusion and Future Directions

Preliminary studies strongly suggest that C8-Ceramide-1-Phosphate is a potent modulator of macrophage activation. Its ability to restrain the pro-inflammatory M1 phenotype while promoting pro-resolving and anti-apoptotic functions positions it as a promising candidate for further investigation in the context of inflammatory diseases, wound healing, and tissue regeneration.

Future research should focus on:

  • Receptor Identification: Elucidating the specific cell surface receptor(s) for C8-C1P on macrophages.

  • In Vivo Studies: Validating the observed in vitro effects in animal models of inflammatory diseases.

  • Structure-Activity Relationship: Investigating how acyl chain length and other structural modifications of C1P analogs influence their immunomodulatory properties.

  • Translational Relevance: Exploring the therapeutic potential of C8-C1P in human diseases characterized by macrophage dysregulation.

This technical guide provides a foundational understanding of the current knowledge on C8-C1P and macrophage activation, offering a valuable resource for researchers and professionals in the field of immunology and drug development.

References

The Influence of C-8 Ceramide-1-Phosphate on Cell Proliferation and Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that stands in stark opposition to its precursor, ceramide. While ceramide is widely recognized for its pro-apoptotic and anti-proliferative signaling, C1P actively promotes cell proliferation and survival. This technical guide focuses on the utility and mechanisms of a key research tool, C-8 Ceramide-1-Phosphate (C8-C1P), a cell-permeable, short-chain analog of endogenous C1P. We will explore its influence on critical signaling pathways, provide quantitative data on its effects, and detail the experimental protocols necessary for its study. This document serves as a comprehensive resource for professionals investigating sphingolipid signaling in contexts such as oncology and inflammatory diseases.

Introduction: The Ceramide/C1P Rheostat

Cell fate is often determined by a delicate balance of signaling molecules. Within the sphingolipid metabolic pathway, the relationship between ceramide and ceramide-1-phosphate (C1P) forms a classic example of a biological rheostat. Ceramide, generated in response to cellular stress, activates pathways leading to cell cycle arrest and apoptosis.[1] Conversely, the phosphorylation of ceramide by ceramide kinase (CerK) produces C1P, a metabolite that promotes mitogenesis and cell survival.[1][2][3]

Endogenous C1P is primarily generated in the Golgi apparatus and acts as an intracellular second messenger.[2] To study its effects, researchers widely employ exogenous, cell-permeable short-chain analogs. N-octanoyl-sphingosine-1-phosphate (C8-C1P) is one such analog that effectively mimics the intracellular functions of endogenous C1P, allowing for the controlled investigation of its downstream effects.[4]

Mechanisms of Action: Pro-Proliferative Signaling

Exogenous C8-C1P has been shown to stimulate DNA synthesis and cell division across various cell types, notably in fibroblasts and macrophages.[4][5] This mitogenic signaling is orchestrated through the activation of several canonical proliferation pathways.

PI3K/Akt Pathway Activation

One of the primary mechanisms by which C1P promotes proliferation is through the potent activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5] This cascade is a central regulator of cell growth.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus C8C1P C8-C1P (intracellular) PI3K PI3K C8C1P->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes protein synthesis for CellCycle Cyclin D1 / c-Myc Upregulation GSK3b->CellCycle No longer repesses CellCycle->Proliferation Drives

Caption: C8-C1P activates the PI3K/Akt/mTOR pathway to drive cell proliferation.
MAPK Pathway Activation

C1P is a known activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK) pathways.[5] The activation of ERK1/2, in particular, is a rapid event following C1P stimulation.

G cluster_mapk MAPK Cascade C8C1P C8-C1P (intracellular) MEK MEK1/2 C8C1P->MEK Activates JNK JNK C8C1P->JNK Activates ERK ERK1/2 MEK->ERK Phosphorylates (Activates) Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Activates JNK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Caption: C8-C1P stimulates proliferation via the MAPK (ERK1/2 and JNK) pathways.

Mechanisms of Action: Pro-Survival Signaling

In addition to driving proliferation, C1P is a potent survival factor that counteracts apoptotic stimuli. Its pro-survival functions are also mediated by the PI3K/Akt pathway and involve the direct regulation of apoptotic machinery.

Inhibition of Apoptosis

C1P promotes cell survival by activating the transcription factor NF-κB, which in turn upregulates the expression of anti-apoptotic proteins such as Bcl-xL.[6] This tilts the cellular balance away from programmed cell death.

G cluster_cytosol Cytosol cluster_nucleus Nucleus C8C1P C8-C1P (intracellular) Akt Akt C8C1P->Akt Via PI3K IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Marks for degradation) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB / IκB (Inactive Complex) Bcl2 Transcription of Anti-Apoptotic Genes (e.g., Bcl-xL) NFkB_nuc->Bcl2 Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Bcl2->CellSurvival Promotes

Caption: C8-C1P promotes cell survival by activating the NF-κB anti-apoptotic pathway.

Quantitative Data Presentation

The effects of exogenous C8-C1P and inhibitors of its synthesis are dose-dependent. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of Exogenous C8-C1P on Cell Proliferation

Compound Concentration Cell Line Assay Observed Effect Citation
C8-C1P 1 - 10 µM Rat-1 Fibroblasts DNA Synthesis Stimulation of DNA synthesis and cell division. [4]

| C1P | Not specified | Murine Macrophages | DNA Synthesis | Stimulation of DNA synthesis and cell division. |[5] |

Table 2: Effects of Ceramide Kinase (CerK) Inhibitors on Cell Proliferation and Viability

Inhibitor Target IC₅₀ (in vitro) Cell Line Concentration Observed Effect Citation
NVP-231 CerK 12 nM MCF-7, NCI-H358 1 µM (72h) 60-70% reduction in DNA synthesis.
NCI-H358 500 nM Complete inhibition of colony formation.
MCF-7 1 µM Complete inhibition of colony formation.

| K1 | CerK | ~5 µM | RBL-2H3 | ≥20 µM | 40% reduction in cellular C1P synthesis. | |

Experimental Protocols

Investigating the effects of C8-C1P requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

General Experimental Workflow

A typical experiment to assess the impact of C8-C1P involves cell culture, treatment, and subsequent analysis using one of the detailed protocols below.

G cluster_assays Downstream Assays A 1. Cell Culture Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein) and allow to adhere/grow. B 2. Serum Starvation (Optional) Synchronize cells in G0/G1 phase by incubating in low-serum or serum-free medium for 12-24 hours. A->B C 3. C8-C1P Treatment Treat cells with desired concentrations of C8-C1P (e.g., 1-10 µM) and relevant controls (vehicle, inhibitors) for a specified time. B->C D 4. Assay Performance Proceed with specific downstream analysis. C->D E Proliferation Assay (BrdU/MTS) D->E Measure DNA synthesis F Western Blot (p-ERK, p-Akt, Bcl-2) D->F Measure protein expression G Survival Assay (Colony Formation) D->G Measure long-term survival

Caption: Standard workflow for investigating the cellular effects of C8-C1P.
Cell Proliferation (BrdU Incorporation Assay)

This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU).

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of C8-C1P (e.g., 0, 1, 5, 10 µM) or controls. Incubate for the desired period (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C. The optimal incubation time depends on the cell division rate.

  • Fixation and Denaturation:

    • Carefully remove the labeling medium.

    • Add 100 µL/well of Fixing/Denaturing solution and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the fixing solution and wash wells with wash buffer.

    • Add 100 µL/well of a diluted anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

    • Wash wells 3 times with wash buffer.

    • Add 100 µL/well of a Horse-Radish Peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Detection:

    • Wash wells 3 times with wash buffer.

    • Add 100 µL/well of TMB substrate and monitor color development (5-30 minutes).

    • Stop the reaction by adding 100 µL/well of Stop Solution.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Increased absorbance correlates with increased BrdU incorporation and, thus, higher proliferation.

Western Blot for Signaling Pathway Activation

This protocol allows for the detection of changes in protein expression and phosphorylation status (e.g., p-Akt, p-ERK).

  • Cell Lysis:

    • Plate and treat cells with C8-C1P as described above. For phosphorylation studies, treatment times are often short (5-60 minutes).

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK) overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer as per the manufacturer's recommendation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphoprotein levels to the total protein levels for accurate comparison.

Conclusion

This compound is an indispensable tool for elucidating the pro-proliferative and pro-survival roles of the ceramide kinase pathway. By activating critical signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, C8-C1P promotes cell division and protects against apoptosis. Understanding these mechanisms is paramount for drug development professionals targeting diseases characterized by dysregulated cell growth and survival, such as cancer. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this potent bioactive lipid.

References

Methodological & Application

Unveiling the Cellular Impact of C-8 Ceramide-1-Phosphate: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of C-8 Ceramide-1-Phosphate (C8-C1P) in cell culture. C8-C1P, a synthetic, cell-permeable analog of the bioactive sphingolipid Ceramide-1-Phosphate (C1P), is a critical signaling molecule involved in diverse cellular processes, including proliferation, apoptosis, inflammation, and migration. Understanding its mechanism of action is paramount for developing novel therapeutics targeting these pathways.

Ceramide and C1P exist in a dynamic balance, often referred to as a "rheostat," that determines cell fate. While ceramide is generally considered pro-apoptotic, C1P promotes cell survival and proliferation. The exogenous application of short-chain C1P analogs like C8-C1P allows for the direct investigation of C1P-mediated signaling pathways, distinct from the effects of its precursor, C8-ceramide.

Summary of this compound Effects in Cell Culture

Exogenous C8-C1P has demonstrated significant effects on various cell types, particularly immune cells like macrophages and monocytes. Its actions are primarily mediated through cell surface receptors, leading to the activation of downstream signaling cascades. Key observed effects include promoting cell survival by inhibiting apoptosis, modulating inflammatory responses, and stimulating cell migration.

Quantitative Data Summary

The following tables summarize the quantitative effects of C8-C1P treatment in various cell culture-based assays.

Table 1: Effect of C8-C1P on Monocyte Migration

Cell TypeTreatmentConcentrationAssayResultsReference
Human CD14+ MonocytesC8-C1P1 µMTranswell MigrationSignificant increase in migrated cells compared to control.[1]

Table 2: Effect of C8-C1P on Apoptosis

Cell TypeTreatment ConditionsConcentrationAssayResults (% of early apoptotic cells)Reference
Human CD14+ MonocytesSerum Deprivation (24h)20 µMAnnexin V StainingSignificant reduction in early apoptotic monocytes.[1]

Table 3: Effect of C8-C1P on Cytokine Secretion in LPS-Challenged Monocytes

Cell TypeTreatmentConcentrationCytokineResultsReference
Human CD14+ MonocytesC8-C1P + LPS (10 ng/mL)20 µMIL-6Downregulation[1]
Human CD14+ MonocytesC8-C1P + LPS (10 ng/mL)20 µMTNF-αNo complete ablation of secretion[1]
Human CD14+ MonocytesC8-C1P + LPS (10 ng/mL)20 µMIL-1βNo complete ablation of secretion[1]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of C8-C1P's biological effects.

Protocol 1: Preparation and Cellular Treatment with C8-C1P

This protocol outlines the steps for preparing a C8-C1P stock solution and treating cultured cells.

Materials:

  • D-erythro-Ceramide-1-Phosphate, C8 (C8-C1P) powder

  • Sterile, nuclease-free water

  • Probe sonicator

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution (e.g., 3.15 mM) by dissolving the C8-C1P powder in sterile, nuclease-free water.

    • To ensure complete dissolution, sonicate the solution on ice using a probe sonicator until the solution is clear.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage.

  • Cellular Treatment:

    • Culture cells to the desired confluency in multi-well plates or flasks.

    • For serum-starvation experiments, replace the growth medium with a serum-free or low-serum medium for a specified period (e.g., overnight) before treatment.

    • Thaw an aliquot of the C8-C1P stock solution at room temperature.

    • Dilute the C8-C1P stock solution to the desired final concentration in pre-warmed complete or serum-free cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of C8-C1P or vehicle control (the solvent used for C8-C1P, e.g., water).

    • Incubate the cells for the desired experimental duration at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Transwell Migration Assay

This protocol is used to assess the chemoattractant properties of C8-C1P on monocytes.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for monocytes)

  • 24-well plates

  • Human CD14+ Monocytes

  • RPMI 1640 medium supplemented with 1% human albumin

  • C8-C1P

  • Flow cytometer or cell counter

Procedure:

  • Place the Transwell inserts into the wells of a 24-well plate.

  • In the lower chamber of the wells, add 600 µL of RPMI 1640 medium with 1% human albumin, either with or without 1 µM C8-C1P.

  • Resuspend purified human CD14+ monocytes in RPMI 1640 medium with 1% human albumin at a concentration of 0.5 x 10^6 cells/100 µL.

  • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2.5 hours.[2][3]

  • After incubation, carefully remove the Transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the number of migrated cells using a flow cytometer or a cell counter.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with C8-C1P as described in Protocol 1.

  • Harvest both adherent and floating cells by trypsinization (if applicable) and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing C8-C1P's Mechanism of Action

To better understand the cellular processes modulated by C8-C1P, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays C8C1P_Stock C8-C1P Stock Preparation Treatment Cell Treatment with C8-C1P (e.g., 1-20 µM) C8C1P_Stock->Treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Treatment Migration Transwell Migration Assay Treatment->Migration Apoptosis Annexin V/PI Apoptosis Assay Treatment->Apoptosis Cytokine Cytokine Secretion (ELISA/CBA) Treatment->Cytokine Western Western Blot (p-ERK, p-Akt, NF-κB) Treatment->Western

Caption: Experimental workflow for studying C8-C1P effects.

C8C1P_Signaling_Pathway C8C1P Exogenous C8-C1P GPCR Putative G-Protein Coupled Receptor (GPCR) C8C1P->GPCR Binds to PI3K PI3K GPCR->PI3K Activates ERK ERK1/2 GPCR->ERK Activates Akt Akt/PKB PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates BCL2 BCL-2/BCL-XL Upregulation Akt->BCL2 ERK->BCL2 Migration_Node Cell Migration ERK->Migration_Node NFkB->Migration_Node Inflammation Modulation of Inflammation (e.g., ↓ IL-6) NFkB->Inflammation Survival Cell Survival (Anti-apoptosis) BCL2->Survival

Caption: C8-C1P signaling pathway in macrophages/monocytes.

References

Application Notes and Protocols for C-8 Ceramide-1-Phosphate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-8 Ceramide-1-Phosphate (C8-C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Unlike its precursor, ceramide, which is often associated with anti-proliferative and pro-apoptotic effects, C1P and its analogs are potent signaling molecules that promote cell proliferation, survival, and migration.[1][2] These properties make C8-C1P a valuable tool for investigating a variety of cellular processes in vitro, including signal transduction, inflammation, and angiogenesis.[3][4] This document provides detailed protocols for the preparation and application of C8-C1P in common in vitro assays.

Physicochemical Properties and Storage

Proper handling and storage of C8-C1P are crucial for maintaining its biological activity.

PropertyValueReference
Molecular Formula C₂₆H₅₂NO₆P[5][6]
Molecular Weight ~505.7 g/mol [5][6]
Appearance Solid[5][6]
Storage -20°C[5][6]
Stability ≥ 4 years at -20°C[5][7]

Preparation of C8-C1P Stock Solution

C8-C1P is sparingly soluble in aqueous solutions and organic solvents like ethanol (B145695) and DMSO.[5] A specific solubilization procedure is required to prepare a stock solution suitable for in vitro assays.

Materials:

  • This compound (solid)

  • 10 mM NaOH solution

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Protocol:

  • Initial Solubilization:

    • Bring the vial of C8-C1P to room temperature before opening.

    • To prepare a 10 mg/mL stock solution, add the appropriate volume of 10 mM NaOH (pH > 7.5) to the solid C8-C1P. The solubility is approximately 12 mg/mL in this solution.[5]

    • Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear.

  • Dilution in Aqueous Buffer:

    • For most cell-based assays, the stock solution needs to be further diluted in a physiological buffer.

    • Dilute the freshly prepared NaOH stock solution with PBS (pH 7.2) to the desired final stock concentration (e.g., 1 mM).

    • It is recommended to prepare fresh aqueous solutions of C8-C1P for each experiment and not to store them for more than one day.[5]

  • Storage of Stock Solution:

    • Aliquots of the initial stock solution in 10 mM NaOH can be stored at -20°C for short periods, though fresh preparation is always recommended. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Proliferation Assay (CCK-8 Assay)

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) to measure the effect of C8-C1P on cell proliferation. The assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product, which is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., fibroblasts, macrophages)

  • Complete cell culture medium

  • C8-C1P stock solution (e.g., 1 mM in PBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • C8-C1P Treatment:

    • Prepare serial dilutions of C8-C1P in complete culture medium from the stock solution. Typical final concentrations for proliferation assays range from 1 µM to 20 µM.[1][3]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of C8-C1P. Include a vehicle control (medium with the same concentration of PBS/NaOH used for C8-C1P dilution).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
C8-C1P Concentration 1 - 20 µM
Incubation Time 24 - 72 hours
CCK-8 Incubation 1 - 4 hours
Macrophage Migration Assay (Transwell Assay)

This protocol outlines a method to assess the chemotactic effect of C8-C1P on macrophages using a Transwell system.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • C8-C1P stock solution

  • 24-well Transwell plates (8 µm pore size)

  • Calcein-AM or other fluorescent dye for cell staining

  • Fluorescence microscope or plate reader

Protocol:

  • Preparation of Chemoattractant:

    • In the lower chamber of the Transwell plate, add 600 µL of serum-free medium containing different concentrations of C8-C1P (e.g., 1 µM, 5 µM, 10 µM).[3] As a positive control, use a known chemoattractant like complete medium containing 10% FBS. Use serum-free medium alone as a negative control.

  • Cell Preparation and Seeding:

    • Harvest macrophages and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet, or use a fluorescent-based method.

    • For fluorescent quantification, stain the migrated cells with Calcein-AM, and measure the fluorescence using a plate reader.

    • Alternatively, count the migrated cells in several random fields of view under a microscope.

ParameterRecommended Value
Pore Size 8 µm
Cell Seeding Density 1 x 10⁵ cells/insert
C8-C1P Concentration 1 - 10 µM
Incubation Time 4 - 24 hours
Western Blot Analysis of Downstream Signaling

This protocol is for investigating the activation of signaling pathways, such as PI3K/Akt and MAPK/ERK, in response to C8-C1P treatment.

Materials:

  • Cells of interest

  • C8-C1P stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours before treatment.

    • Treat the cells with the desired concentration of C8-C1P for a short period (e.g., 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

ParameterRecommended Value
C8-C1P Concentration 10 - 20 µM
Treatment Time 15 - 60 minutes
Protein Load 20 - 30 µg
Primary Antibody Incubation Overnight at 4°C

Visualizations

C8-C1P Preparation Workflow

G cluster_prep C8-C1P Stock Preparation solid Solid C8-C1P dissolve Dissolve/Sonicate solid->dissolve naoh 10 mM NaOH (pH > 7.5) naoh->dissolve stock_naoh 10 mg/mL Stock in NaOH dissolve->stock_naoh dilute Dilute stock_naoh->dilute pbs PBS (pH 7.2) pbs->dilute final_stock Final Aqueous Stock (e.g., 1 mM) dilute->final_stock store Store at -20°C (Short-term) final_stock->store

Caption: Workflow for the preparation of C8-C1P stock solution.

C8-C1P Signaling Pathway

G cluster_pathway Extracellular C8-C1P Signaling C8C1P Extracellular C8-C1P GPCR Putative GPCR C8C1P->GPCR PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration NFkB->Survival

Caption: Simplified signaling cascade initiated by extracellular C8-C1P.

References

Application Note: Quantitative Analysis of C-8 Ceramide-1-Phosphate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including proliferation, cell survival, migration, and inflammation.[1][2][3][4] It is synthesized from ceramide through the action of ceramide kinase (CerK).[1][5] Unlike ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell survival and mitogenesis.[3][5] Given its significance in cell signaling, the accurate quantification of specific C1P species is essential for understanding its physiological and pathological roles.

This application note provides a detailed protocol for the sensitive and specific quantification of N-octanoyl-sphingosine-1-phosphate (C-8 Ceramide-1-phosphate), a short-chain C1P species often used in cell-based assays, from biological matrices. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for lipidomics.[6][7] We describe a robust workflow encompassing sample preparation, chromatographic separation using a C8 reverse-phase column, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is adapted from a butanolic extraction procedure, which has been shown to be effective for a broad range of sphingolipids, including Ceramide-1-Phosphate.[6][8]

Materials:

  • Cell or tissue homogenate

  • Internal Standard (IS) solution (e.g., C-12 Ceramide-1-Phosphate)

  • Citrate/Phosphate Buffer (200 mM citric acid, 270 mM disodium (B8443419) hydrogenphosphate, pH 4.0)[6]

  • 1-Butanol (B46404)

  • Methanol (LC-MS Grade)

  • Reconstitution Solvent (e.g., 97:2:1 Methanol/THF/Formic Acid with 5 mM ammonium (B1175870) formate)[9]

  • Vortex mixer, centrifuge, and solvent evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

  • In a microcentrifuge tube, place a sample aliquot corresponding to a pre-determined amount of protein (e.g., 100 µg).[6][8]

  • Add a known amount of the internal standard (e.g., 20 µL of a 1 µg/mL C-12 Cer1P solution). The use of a structurally similar, non-endogenous internal standard is crucial for accurate quantification.[6]

  • Add 60 µL of the citrate/phosphate buffer (pH 4.0) and briefly vortex.[6][8]

  • Add 500 µL of 1-butanol and vortex vigorously for 1-2 minutes to ensure thorough mixing.[8]

  • Centrifuge the mixture at 3,000 x g for 5 minutes to achieve phase separation.[8]

  • Carefully collect the upper butanolic phase, which contains the lipids, and transfer it to a new tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9]

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

Analysis of Ceramide-1-Phosphate can be challenging due to potential carryover on LC columns.[9] Using a C8 column with column heating has been shown to mitigate these issues and improve signal strength.[9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Supelco Ascentis C8 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size), or equivalent[9]

  • Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source

LC Parameters:

Parameter Value
Column Ascentis C8, 50 mm x 2.1 mm, 2.7 µm
Column Temperature 60 °C[9][11]
Mobile Phase A 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic Acid + 5 mM Ammonium Formate[9]
Mobile Phase B 97:2:1 (v/v/v) Methanol/THF/Formic Acid + 5 mM Ammonium Formate[9]
Flow Rate 0.5 mL/min[9]

| Injection Volume | 5-10 µL |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 0.4 70 30
0.4 - 2.3 Linear Gradient to 0 Linear Gradient to 100
2.3 - 7.0 0 100
7.1 - 9.0 70 (Re-equilibration) 30 (Re-equilibration)

This gradient is adapted from established methods for Cer1P analysis and is designed to ensure elution and minimize carryover.[9]

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 350 °C[10]
Gas Flow (Sheath/Aux) Instrument Dependent (e.g., 0.34/0.14 MPa)[10]
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions for Quantification

Quantification is achieved by monitoring specific precursor-to-product ion transitions. The most common fragmentation for ceramides (B1148491) and their phosphorylated derivatives involves the loss of the fatty acid chain, yielding a fragment characteristic of the sphingoid base backbone.[6][8]

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound 506.4264.3Optimized (25-35)
C-12 Ceramide-1-Phosphate (IS) 562.5264.3Optimized (25-35)
Note: The product ion at m/z 264.3 is characteristic of the d18:1 sphingosine (B13886) backbone.[8] Collision energies should be optimized for the specific instrument used.
Illustrative Quantitative Performance

The following table summarizes typical performance characteristics for sphingolipid quantification methods.[10][12] These values serve as a benchmark for method validation.

ParameterIllustrative Value
Linear Range 0.5 - 1000 pmol/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) < 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell/Tissue Homogenate IS Add Internal Standard (C12-Cer1P) Sample->IS Extract Butanol Liquid-Liquid Extraction (pH 4.0) IS->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute in Solvent Dry->Recon Inject Inject Sample onto C8 RP Column Recon->Inject Separate Gradient Elution Inject->Separate Detect ESI-MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Analyte/IS Ratio Integrate->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for this compound Analysis.

This compound Signaling Context

G cluster_membrane Cellular Environment cluster_effects Downstream Signaling Effects Cer Ceramide (e.g., from Sphingomyelin hydrolysis) CerK Ceramide Kinase (CerK) Cer->CerK ATP C1P This compound (Intracellular) CerK->C1P ADP PI3K PI3K/Akt Pathway C1P->PI3K cPLA2 cPLA2 Activation C1P->cPLA2 Survival Cell Proliferation & Survival PI3K->Survival Inflammation Inflammation (Eicosanoid Production) cPLA2->Inflammation

Caption: Synthesis and Key Signaling Actions of C1P.

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocol, from lipid extraction to mass spectrometric detection, is designed for high sensitivity and specificity. By employing a heated C8 reverse-phase column, common analytical issues such as sample carryover are minimized, ensuring reliable and accurate results.[9][11] This method provides researchers with a valuable tool to investigate the precise roles of C-8 C1P in complex biological signaling networks and to support drug development programs targeting sphingolipid metabolism.

References

Application Notes and Protocols for the Quantification of Cellular C-8 Ceramide-1-Phosphate by HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2] Unlike its precursor ceramide, which is often associated with pro-apoptotic signaling, C1P typically promotes cell growth and survival. The quantification of specific C1P species, such as C-8 ceramide-1-phosphate (C8-C1P), is essential for understanding its distinct biological functions and for the development of novel therapeutics targeting sphingolipid metabolism. This document provides a detailed protocol for the quantification of cellular C8-C1P using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Signaling Pathways of this compound

Intracellular C8-C1P, generated from C8-ceramide by the action of ceramide kinase (CerK), functions as a second messenger that activates several key signaling cascades. These pathways are integral to cell survival and proliferation. Exogenous C8-C1P can also elicit cellular responses, suggesting the presence of cell surface receptors. The primary signaling pathways influenced by C8-C1P are the PI3K/Akt and MAPK pathways.

C8_C1P_Signaling cluster_synthesis C8-C1P Synthesis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway C8_Cer C8-Ceramide CerK Ceramide Kinase (CerK) C8_Cer->CerK ATP C8_C1P_intra Intracellular C8-C1P CerK->C8_C1P_intra PI3K PI3K Akt Akt/PKB NFkB NF-κB Cell_Survival Cell Survival (Anti-apoptosis) MEK MEK ERK12 ERK1/2 JNK JNK Proliferation Cell Proliferation

Experimental Workflow for C8-C1P Quantification

The quantification of cellular C8-C1P involves a multi-step process that begins with cell culture and harvesting, followed by lipid extraction, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture & Treatment cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest lipid_extraction Lipid Extraction cell_harvest->lipid_extraction hplc HPLC Separation lipid_extraction->hplc msms ESI-MS/MS Detection hplc->msms quantification Quantification msms->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Detailed Experimental Protocols

Cell Culture and Harvesting
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 80-90%).

  • Treatment: Treat cells with experimental compounds as required.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Collection: Add an appropriate volume of ice-cold PBS and scrape the cells. Collect the cell suspension in a conical tube.

  • Cell Counting: Take an aliquot of the cell suspension to determine the cell number for normalization of the results.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

  • Reagent Preparation: Prepare a chloroform (B151607):methanol (1:2, v/v) solution.

  • Cell Resuspension: Resuspend the cell pellet (e.g., from 1-5 x 10^6 cells) in 100 µL of water.

  • Addition of Solvents: Add 375 µL of the chloroform:methanol (1:2) mixture to the cell suspension. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

HPLC-ESI-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions (Reversed-Phase):

ParameterValue
Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 1 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient 0-2 min: 60% B; 2-10 min: 60-100% B; 10-15 min: 100% B; 15.1-20 min: 60% B

ESI-MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transition for C8-Ceramide-1-Phosphate (d18:1/8:0):

To determine the MRM transition for C8-C1P, the precursor ion ([M+H]+) and a characteristic product ion are selected. The sphingoid base d18:1 has a mass of approximately 299.5 Da, and the C8 fatty acyl chain has a mass of approximately 143.2 Da. The phosphate (B84403) group has a mass of approximately 97.0 Da. The total mass is approximately 539.7 Da. The characteristic product ion for C1P in positive mode is typically m/z 264.4, corresponding to the sphingoid base fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C8-C1P (d18:1/8:0)466.3264.4~35 (Optimize for your instrument)
Internal Standard(Varies)(Varies)(Varies)

(Note: An appropriate internal standard, such as C17-C1P, should be used for accurate quantification.)

Data Presentation

Quantitative data for cellular C1P levels can be presented in a tabular format for clear comparison between different experimental conditions. While the conducted literature search did not yield specific quantitative values for C8-ceramide-1-phosphate, a study by Nagahashi et al. (2012) reported the total cellular C1P content in A549 cells to be approximately 6 pmol/10^6 cells.[3] The following table illustrates how quantitative data for C8-C1P could be presented.

Table 1: Cellular this compound Levels in Response to Treatment X

Cell LineTreatmentC8-C1P Concentration (pmol/10^6 cells)
Cell Line AControlExample Value
Cell Line ATreatment X (1 µM)Example Value
Cell Line ATreatment X (10 µM)Example Value
Cell Line BControlExample Value
Cell Line BTreatment X (1 µM)Example Value
Cell Line BTreatment X (10 µM)Example Value

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion

The HPLC-ESI-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of cellular this compound. Accurate measurement of C8-C1P is crucial for elucidating its specific roles in cell signaling and for the development of targeted therapies for diseases involving aberrant sphingolipid metabolism. The provided protocols and diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this analytical technique in their studies.

References

Application Note: Protocol for Preparing C8-Ceramide-1-Phosphate Vesicles in Ultrapure Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide-1-Phosphate (C1P) is a critical bioactive sphingolipid that, along with its precursor ceramide, plays a pivotal role in regulating diverse cellular events. While ceramide is often associated with inducing apoptosis and cell cycle arrest, C1P generally promotes opposing effects, such as cell survival, proliferation, and inflammation.[1][2][3] The balance between ceramide and C1P levels can act as a rheostat, determining cell fate.[3] C8-Ceramide-1-Phosphate (C8-C1P) is a synthetic, short-chain analog of the natural lipid, making it more water-soluble and a valuable tool for in vitro studies.[2]

Proper preparation of C8-C1P solutions is crucial for obtaining reproducible experimental results. Due to its amphipathic nature, C8-C1P forms vesicles or micelles in aqueous solutions. Sonication is a common and effective method to create a homogenous dispersion of small, unilamellar vesicles suitable for cell culture and other biological assays.[1][4] This document provides a detailed protocol for the preparation of C8-C1P vesicles in ultrapure water using probe sonication.

Quantitative Data Summary

The following table summarizes key parameters for the preparation of C8-C1P vesicles based on published data. Direct sonication in ultrapure water is feasible, though initial solubilization in a dilute basic solution is recommended by manufacturers for maximum solubility.

ParameterValue / RecommendationSource(s)
Compound N-octanoylsphingosine-1-phosphate (C8-C1P)[5]
Primary Solvent Ultrapure Water[4]
Stock Concentration 2.62 mM[4]
Recommended Method Probe Sonication[4][6]
Key Condition Sonication on ice until a clear dispersion is observed[4]
Alternative Solubilization First dissolve in 10 mM NaOH (pH >7.5) for ~12 mg/mL solubility[5]
Aqueous Stability Storage of aqueous solution for more than one day is not recommended[5]

Experimental Protocols

This section details the recommended procedure for preparing C8-C1P vesicles using a probe sonicator.

3.1. Materials and Equipment

  • C8-Ceramide-1-Phosphate (solid powder)

  • Ultrapure (Type I) water

  • Probe sonicator with a microtip

  • Ice bucket

  • Glass vial (e.g., 2-4 mL borosilicate glass vial)

  • Analytical balance

  • Micro-spatula

  • Pipettes

3.2. Protocol for Vesicle Formation via Probe Sonication

This protocol is adapted from methodologies used for preparing C1P vesicles for biological experiments.[4]

  • Weigh C8-C1P: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of C8-C1P powder to prepare the target stock concentration (e.g., for a 2.62 mM stock, use 1.32 mg of C8-C1P per 1 mL of water, as its formula weight is ~505.7 g/mol ).

  • Add Ultrapure Water: Add the calculated volume of cold, ultrapure water to the vial containing the C8-C1P powder. The lipid may not immediately dissolve and will likely appear as a cloudy suspension.

  • Prepare for Sonication: Place the glass vial securely in an ice bucket. Ensure the ice/water slurry reaches the level of the solution in the vial to maintain a low temperature during sonication. This is critical to prevent lipid degradation.

  • Sonication:

    • Immerse the tip of the probe sonicator into the C8-C1P suspension, ensuring the tip is well below the liquid surface but not touching the bottom or sides of the vial.

    • Sonicate the sample in short bursts (e.g., 10-20 seconds on, followed by 20-30 seconds off) to prevent overheating.

    • Continue this process until the solution becomes a clear, transparent dispersion.[4] The total sonication time will vary depending on the power of the sonicator and the volume but should be performed until visual clarity is achieved.

  • Final Product: The resulting clear solution contains C8-C1P vesicles. This preparation is now ready for dilution into cell culture media or other experimental buffers.

  • Storage: Use the vesicle preparation immediately. Aqueous solutions of C8-C1P are not recommended to be stored for more than 24 hours.[5]

3.3. Considerations for Sonication Method

  • Probe vs. Bath Sonicator: A probe sonicator is highly recommended as it delivers direct, high-intensity energy into the sample, which is more efficient for creating small, uniform vesicles.[7][6][8] Bath sonicators provide indirect, lower-intensity energy and may not be sufficient to achieve a clear, homogenous vesicle dispersion.[7][9]

Visualized Workflows and Pathways

4.1. Experimental Workflow for C8-C1P Sonication

The following diagram illustrates the step-by-step experimental process for preparing C8-C1P vesicles.

G A Weigh C8-C1P Solid B Add Cold Ultrapure Water A->B C Place Vial on Ice B->C D Sonicate with Probe (Pulsed Bursts) C->D E Inspect for Clarity D->E F Clear Dispersion (Ready for Use) E->F Yes G Cloudy Suspension (Continue Sonication) E->G No G->D

Figure 1. Experimental workflow for C8-C1P vesicle preparation.

4.2. The Ceramide/C1P Signaling Rheostat

This diagram illustrates the metabolic relationship between Ceramide and C1P and their opposing roles in determining cell fate.

G cluster_0 Metabolic Conversion cluster_1 Cellular Outcomes Cer Ceramide C1P C8-Ceramide-1-Phosphate (C1P) Cer->C1P + Phosphate Apoptosis Apoptosis & Cell Cycle Arrest Cer->Apoptosis Survival Proliferation & Survival C1P->Survival CerK Ceramide Kinase (CerK) CerK:e->Cer:w Phosphatase C1P Phosphatase Phosphatase:w->C1P:e

Figure 2. C1P and Ceramide create a balance regulating cell fate.

References

Application Notes: Liposomal Delivery of C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a critical role in a multitude of cellular processes. As a key component of the "sphingolipid rheostat," C1P, along with ceramide and sphingosine-1-phosphate (S1P), regulates the balance between cell survival and apoptosis.[1][2] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[3][4] It has been identified as a crucial mediator in cell proliferation, survival, inflammation, and migration.[3][5][6][7] Dysregulation of C1P signaling is implicated in various pathological conditions, including cancer and chronic inflammatory diseases.[1][8][9][10]

C-8 ceramide-1-phosphate (C8-C1P) is a short-chain, cell-permeable analog of the natural C1P, making it a valuable tool for studying C1P-mediated signaling pathways. However, its delivery and efficacy can be enhanced by utilizing a carrier system. Liposomes, which are spherical vesicles composed of phospholipid bilayers, serve as an effective vehicle for delivering bioactive lipids like C8-C1P into cells.[11][12] This encapsulation method can improve solubility, stability, and cellular uptake, ensuring more consistent and targeted effects.[13][14]

These application notes provide detailed protocols for the preparation of C8-C1P encapsulated liposomes and their application in key cell-based assays to investigate the downstream cellular effects.

C1P Signaling Pathways

Intracellular C1P is known to promote cell survival and proliferation.[15] Extracellular C1P can act as a signaling molecule by binding to a putative G protein-coupled receptor on the cell surface.[3][4] This interaction triggers downstream signaling cascades, including the PI3K/Akt, MEK/ERK1/2, and NF-κB pathways, which are crucial for regulating cell migration, survival, and inflammatory responses.[3][4]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C8C1P_lipo Liposomal C8-C1P C1PR C1P Receptor (GPCR) C8C1P_lipo->C1PR Binding & Activation Gi Gi Protein C1PR->Gi PI3K PI3K Gi->PI3K MEK MEK Gi->MEK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival (Anti-apoptosis) Akt->Survival ERK ERK1/2 MEK->ERK Migration Cell Migration ERK->Migration NFkB->Survival NFkB->Migration Inflammation Inflammation NFkB->Inflammation

Caption: C8-C1P Signaling Cascade.

Experimental Protocols

The following section details the protocols for preparing and characterizing C8-C1P liposomes and subsequently using them in cellular assays.

G cluster_prep Liposome (B1194612) Preparation & Characterization A 1. Lipid Mixture (e.g., DOPC, DOPS, C8-C1P) in Chloroform B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Film Hydration (Buffer) B->C D 4. Vesicle Formation (Vortexing) C->D E 5. Size Homogenization (Extrusion) D->E F 6. Characterization (NTA) E->F

Caption: Workflow for Liposome Preparation.

Protocol 1: Preparation and Characterization of C8-C1P Liposomes

This protocol uses the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.[16]

1.1: Materials

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • N-octanoyl-sphingosine-1-phosphate (C8-C1P)

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

1.2: Liposome Preparation (Thin-Film Hydration)

  • In a clean round-bottom flask, dissolve lipids in chloroform. A common molar ratio is 90% DOPC, 5% DOPS, and 5% C8-C1P. The total lipid concentration should be around 10-20 mg/mL.

  • Attach the flask to a rotary evaporator. Rotate the flask slowly under a vacuum at room temperature until a thin, uniform lipid film is formed on the inner surface.

  • To ensure complete removal of the solvent, flush the flask with dry nitrogen gas and place it under high vacuum for at least 2 hours.

  • Hydrate the lipid film by adding sterile PBS (or another desired aqueous buffer). The volume should be chosen to achieve the final desired total lipid concentration (e.g., 1-5 mM).

  • Incubate the flask at a temperature above the lipid transition temperature (room temperature is sufficient for DOPC/DOPS) for 1 hour, with occasional gentle agitation to allow the film to swell.

  • Form multilamellar vesicles (MLVs) by vortexing the flask vigorously for 5-10 minutes. The solution should become milky.

  • For size homogenization, assemble the mini-extruder with a 100 nm polycarbonate membrane.

  • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) of a consistent size. The solution should become more translucent.

  • Store the prepared liposomes at 4°C under nitrogen. Use within 1-2 weeks for best results.

1.3: Liposome Characterization (Nanoparticle Tracking Analysis - NTA) NTA is used to determine the size distribution and concentration of the prepared liposomes.[11][12]

  • Turn on the NTA instrument (e.g., NanoSight) and allow the laser to warm up.

  • Dilute the liposome suspension in sterile-filtered PBS to a concentration within the instrument's optimal range (typically 10⁷ to 10⁹ particles/mL). This often requires a 1:100 to 1:1000 dilution.

  • Prime the sample injection port with filtered PBS to remove any residual particles.

  • Inject the diluted liposome sample into the viewing chamber.

  • Adjust the camera focus and detection threshold to accurately visualize the particles.

  • Capture at least three videos of 60 seconds each.

  • Analyze the videos using the NTA software to obtain the mean and mode particle size, as well as the particle concentration.

ParameterTypical Value
Mean Size (NTA) 100 - 130 nm
Particle Concentration 1 x 10¹⁰ - 1 x 10¹² particles/mL (undiluted)
Polydispersity Index (PDI) < 0.2
Caption: Table 1. Expected Liposome Characteristics.

Cellular Application Protocols

G cluster_assay Workflow for Cellular Assays cluster_downstream 5. Downstream Analysis A 1. Seed Cells (e.g., RAW 264.7 Macrophages) in appropriate plates B 2. Cell Adherence (Incubate 24h) A->B C 3. Treat Cells with C8-C1P Liposomes (or Controls) B->C D 4. Incubate (Time-course dependent on assay) C->D E Cell Viability (MTT Assay) D->E F Ca2+ Mobilization (Fura-2 Imaging) D->F G Cell Migration (Transwell Assay) D->G

Caption: Workflow for Cellular Assays.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This assay determines if the C8-C1P liposomes induce cytotoxicity. It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[17]

2.1: Materials

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • Sterile 96-well plates

  • C8-C1P liposomes and "empty" control liposomes

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

2.2: Procedure

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of C8-C1P liposomes and empty liposomes in culture medium.

  • Remove the old medium from the cells and add 100 µL of the liposome dilutions. Include wells with medium only (background) and untreated cells (viability control).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[17]

  • Incubate overnight at 37°C in a humidified atmosphere.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

Treatment GroupPurpose
Medium Only Background absorbance control
Untreated Cells 100% viability control
Empty Liposomes Vehicle control (to test for liposome toxicity)
C8-C1P Liposomes Test condition (various concentrations)
Caption: Table 2. MTT Assay Plate Setup.

Protocol 3: Measurement of Intracellular Calcium (Ca²⁺) Mobilization

This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration upon stimulation with C8-C1P liposomes.[19][20]

3.1: Materials

  • Cells plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar recording buffer

  • Fluorescence imaging microscope with dual excitation (340/380 nm) and emission at ~510 nm

3.2: Procedure

  • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in dry DMSO to make a 1 mM stock. For the working solution, dilute the stock to 1-5 µM in recording buffer. Add a small amount of Pluronic F-127 (0.02% final concentration) to aid dispersion.

  • Wash cells grown on coverslips once with recording buffer.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.[20][21]

  • Wash the cells 2-3 times with recording buffer to remove extracellular dye.

  • Incubate for another 30 minutes to allow for complete de-esterification of the dye within the cells.[21]

  • Mount the coverslip onto the imaging chamber on the microscope stage.

  • Begin recording baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and capturing the emission at 510 nm.

  • After establishing a stable baseline, gently perfuse the chamber with the C8-C1P liposome solution (or control liposomes).

  • Continue recording the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca²⁺ concentration. An increase in the ratio indicates an increase in intracellular calcium.

Protocol 4: Analysis of Cell Migration (Transwell Assay)

This assay quantifies the chemotactic effect of C8-C1P on cells like macrophages.[3]

4.1: Materials

  • Cells of interest (e.g., RAW 264.7 or primary macrophages)

  • Transwell inserts (e.g., 8 µm pore size for macrophages)[22]

  • 24-well companion plates

  • Serum-free culture medium containing 0.1% BSA (chemotaxis buffer)

  • C8-C1P liposomes and empty liposomes

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Cotton swabs

4.2: Procedure

  • Culture cells to ~80% confluency. Harvest and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • In the lower chambers of the 24-well plate, add 600 µL of chemotaxis buffer containing different concentrations of C8-C1P liposomes (chemoattractant). Include empty liposomes as a negative control.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.[22][23]

  • Incubate the plate for 3-6 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the inserts from the plate.

  • Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.2% Crystal Violet solution for 15 minutes.

  • Wash the inserts with water to remove excess stain and allow them to air dry.

  • Image the membrane using a microscope and count the number of migrated cells in several random fields of view.

ChamberContentsVolume
Lower Chemotaxis buffer +/- C8-C1P Liposomes600 µL
Upper Cell suspension in chemotaxis buffer100 µL
Caption: Table 3. Transwell Assay Setup.

References

Method for Assessing C-8 Ceramide-1-Phosphate-Induced Cytokine Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid involved in various cellular processes, including cell survival, migration, and inflammation. The N-octanoyl form, C8-Ceramide-1-Phosphate (C8-C1P), is a synthetic, cell-permeable analog commonly used to investigate the intracellular functions of C1P. Emerging evidence suggests that C1P and its analogs can modulate inflammatory responses, particularly the expression of cytokines. This modulation is often context-dependent, varying with cell type, stimulus, and the specific C1P analog used.

This document provides a comprehensive guide for assessing the impact of C8-C1P on cytokine expression in cultured cells. It includes detailed protocols for cell culture and stimulation, as well as methods for quantifying cytokine expression at both the protein and mRNA levels. The primary focus is on the measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to an inflammatory stimulus like lipopolysaccharide (LPS), and how this response is modulated by C8-C1P.

Core Signaling Pathways

C1P has been shown to influence key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines.[3] The MAPK pathways, including ERK1/2, p38, and JNK, also play a crucial role in regulating cytokine gene expression and mRNA stability.[4] The assessment of C8-C1P's effect on cytokine expression provides insights into its potential to modulate these critical inflammatory signaling cascades.

C8_C1P_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway Activates IKK IKK Complex Receptor->IKK Activates C8_C1P C8-C1P C8_C1P->MAPK_Pathway Modulates? C8_C1P->IKK Modulates? Transcription Gene Transcription MAPK_Pathway->Transcription Regulates IκB IκB IKK->IκB Phosphorylates NFκB_active Active NF-κB IKK->NFκB_active Leads to activation NFκB NF-κB IκB->NFκB Inhibits NFκB_active->Transcription Translocates & Activates Cytokine_mRNA Cytokine mRNA (e.g., TNF-α, IL-6) Transcription->Cytokine_mRNA

C8-C1P Signaling Pathway Diagram

Data Presentation

Quantitative data from experiments assessing the effect of C8-C1P on cytokine production should be summarized in clearly structured tables. This allows for easy comparison between different treatment groups. Below is a table with representative data on the effect of C8-C1P on TNF-α and IL-10 production in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of C8-C1P on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

Treatment GroupConcentrationTNF-α (pg/mL)IL-10 (pg/mL)
Control (untreated)-Not DetectedNot Detected
LPS100 ng/mL1580 ± 120250 ± 30
LPS + C8-C1P10 µM1550 ± 130240 ± 25

Data is representative and based on studies assessing the effects of C8-C1P.[5] In this specific representative dataset, C8-C1P at 10 µM did not significantly alter LPS-induced TNF-α or IL-10 production.

Experimental Workflow

The general workflow for assessing the impact of C8-C1P on cytokine expression involves several key steps, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pre_treatment 2. Pre-treatment (Vehicle Control vs. C8-C1P) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Sample_Collection 4. Sample Collection Stimulation->Sample_Collection Supernatant Supernatant (for protein analysis) Sample_Collection->Supernatant Cells Cells (for RNA or intracellular protein analysis) Sample_Collection->Cells ELISA ELISA (secreted protein) Supernatant->ELISA qPCR qPCR (mRNA expression) Cells->qPCR Flow_Cytometry Flow Cytometry (intracellular protein) Cells->Flow_Cytometry Quantification 5. Cytokine Quantification Data_Analysis 6. Data Analysis & Interpretation Quantification->Data_Analysis ELISA->Quantification qPCR->Quantification Flow_Cytometry->Quantification

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating a macrophage cell line, such as RAW 264.7, with C8-C1P followed by LPS stimulation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • C8-Ceramide-1-Phosphate (C8-C1P)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for C8-C1P (e.g., DMSO or ethanol)

  • Sterile tissue culture plates (24-well or 96-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency at the time of treatment. For example, seed 2.5 x 10^5 cells/well in a 24-well plate. Culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • C8-C1P Pre-treatment: The following day, remove the culture medium. Pre-treat the cells with various concentrations of C8-C1P (e.g., 1, 5, 10, 20 µM) or the vehicle control diluted in fresh, serum-free DMEM. Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for the desired time period. For cytokine protein secretion analysis (ELISA), an incubation time of 4-24 hours is typical. For mRNA analysis (qPCR), a shorter incubation of 2-6 hours is often sufficient.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove any detached cells, and store at -80°C for subsequent ELISA analysis.

    • Cells for RNA: Wash the cells with ice-cold PBS, then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction. Store the lysate at -80°C.

    • Cells for Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and proceed with the staining protocol.

Protocol 2: Quantification of Secreted Cytokines by ELISA

This protocol outlines a standard sandwich ELISA for quantifying a specific cytokine in cell culture supernatants.

Materials:

  • 96-well high-binding ELISA plates

  • Capture Antibody (specific to the cytokine of interest)

  • Recombinant Cytokine Standard

  • Detection Antibody (biotinylated, specific to the cytokine)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.

  • Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard in culture medium to generate a standard curve. Add 100 µL of the collected cell culture supernatants and the cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate four times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate four times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate five to seven times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Quantification of Cytokine mRNA by RT-qPCR

This protocol describes the measurement of cytokine mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for the cytokine of interest and a housekeeping gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target cytokine and the housekeeping gene. Calculate the relative expression of the cytokine mRNA using the ΔΔCt method.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the detection of cytokine-producing cells at a single-cell level.

Materials:

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Saponin and 1% BSA)

  • Fluorochrome-conjugated antibodies against the cytokine of interest and cell surface markers

  • Flow cytometer

Procedure:

  • Cell Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of the LPS stimulation (from Protocol 1), add a protein transport inhibitor to the culture medium to allow for the accumulation of cytokines within the cells.

  • Cell Surface Staining: Harvest the cells and stain for cell surface markers with fluorochrome-conjugated antibodies.

  • Fixation: Wash the cells and fix them with Fixation Buffer for 20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells and resuspend them in Permeabilization Buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Washing and Data Acquisition: Wash the cells with Permeabilization Buffer and then resuspend them in FACS buffer (PBS with 1% BSA). Analyze the cells on a flow cytometer.

References

Application Notes: Exogenous C-8 Ceramide-1-Phosphate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a key signaling molecule, it is involved in cell proliferation, survival, migration, and inflammation.[1][2][3][4] Unlike its precursor ceramide, which is often associated with pro-apoptotic effects, C1P generally promotes cell growth and survival.[5][6] C-8 Ceramide-1-Phosphate (C8-C1P) is a synthetic, short-chain analog of the natural long-chain C1P. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies to investigate the therapeutic potential of modulating C1P signaling pathways.[5][7]

These application notes provide a summary of the key findings, experimental protocols, and signaling pathways associated with the exogenous administration of C8-C1P in animal models, serving as a guide for researchers in this field.

Key Applications and Effects in Animal Models

Exogenous administration of C8-C1P has been investigated in several animal models, demonstrating its potential therapeutic effects in various pathological conditions.

  • Inflammation and Sepsis: C8-C1P has been shown to reduce the expression of pro-inflammatory cytokines mediated by lipopolysaccharide (LPS), suggesting a potential role in mitigating inflammatory conditions like sepsis.[8] It can inhibit TLR4-mediated activation of NF-κB, a central regulator of the inflammatory response.[8]

  • Tissue Repair and Angiogenesis: In a mouse model of hindlimb ischemia, local administration of C8-C1P enhanced leg reperfusion and muscle regeneration.[9] This is attributed to its ability to promote a pro-angiogenic and pro-reparative phenotype in macrophages.[9]

  • Ovarian Protection during Chemotherapy: Local administration of C1P has been shown to protect the ovarian reserve and function in a mouse model of cyclophosphamide-induced premature ovarian failure.[10] It helps in restoring hormone levels, inhibiting apoptosis of ovarian follicles, and improving stromal vasculature.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of exogenous C8-C1P administration.

Table 1: Effect of C8-C1P on LPS-Induced NF-κB Activation and Cytokine Production in vitro

Cell TypeTreatmentOutcome MeasuredResultReference
HEK TLR4 cells10 µM C8-C1P + 100 ng/mL LPS (24h)NF-κB-dependent SEAP activitySignificant decrease[8]
Human CD14+ Monocytes1-20 µM C8-C1P + 10 ng/mL LPS (24h)CD80 and CD44 expressionConcentration-dependent decrease[9]
Human CD14+ Monocytes1-20 µM C8-C1P + 10 ng/mL LPS (24h)IL-6 secretionSignificant decrease[9]
J774 MacrophagesC8-C1P + 1 ng/mL LPSTNF-α productionInhibition[9]

Table 2: Pro-survival and Pro-angiogenic Effects of C8-C1P in vitro

Cell TypeTreatmentOutcome MeasuredResultReference
Human CD14+ Monocytes20 µM C8-C1PEarly apoptosis (Annexin V+)Significant reduction[9]
Human CD14+ Monocytes20 µM C8-C1PBCL-2 expression (24h and 48h)Significant increase[9]
Human CD14+ Monocytes20 µM C8-C1PPhosphorylated ERK1/2 (15 and 30 min)Significant increase[9]
Human Endothelial Colony-Forming Cells (ECFCs)Conditioned media from C1P-treated macrophagesPseudo-tubule formationIncreased formation[9]

Signaling Pathways Modulated by Exogenous C8-C1P

Exogenous C8-C1P exerts its effects by modulating several key intracellular signaling pathways.

C8-C1P Anti-inflammatory Signaling via TLR4/NF-κB Inhibition

In the context of LPS-induced inflammation, C8-C1P has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This leads to a reduction in the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression. The inhibition occurs downstream of TLR4 activation but upstream of IκB degradation.

G LPS LPS TLR4 TLR4 Complex LPS->TLR4 Activates IKK IKK Complex TLR4->IKK C8C1P C8-C1P C8C1P->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription of

Figure 1: C8-C1P inhibits LPS-induced inflammatory signaling.

C8-C1P Pro-survival and Mitogenic Signaling

C8-C1P promotes cell survival and proliferation through the activation of the PI3K/Akt and MEK/ERK pathways.[1][5] Activation of Akt leads to the upregulation of anti-apoptotic proteins like Bcl-2, while the ERK pathway is a well-established regulator of cell proliferation.[1][9]

G cluster_receptor Plasma Membrane C8C1P Exogenous C8-C1P GPCR Putative GPCR C8C1P->GPCR PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK Akt Akt (PKB) PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 2: Pro-survival and mitogenic signaling pathways activated by C8-C1P.

Experimental Protocols

Protocol 1: In Vivo Administration of C8-C1P in a Mouse Model of Premature Ovarian Failure

This protocol is adapted from a study investigating the protective effects of C1P against chemotherapy-induced ovarian damage.[10]

1. Animal Model:

  • Use 6-8 week old female mice.

  • Induce premature ovarian failure by a single intraperitoneal (IP) injection of cyclophosphamide (B585) (75 mg/kg). Control mice receive an equal volume of saline.

2. Preparation of C8-C1P Solution:

  • Prepare C8-C1P solutions at concentrations of 0.5 mM and 1 mM in a suitable vehicle (e.g., saline). Note: The original study used C1P, but C8-C1P can be substituted.

3. Administration:

  • One hour prior to cyclophosphamide administration, perform a sham surgery to expose the ovaries.

  • Administer 5 µL of the C8-C1P solution (or saline for control groups) via intrabursal injection into both ovaries.

4. Post-Procedure Monitoring and Analysis:

  • Euthanize animals two weeks after the procedure.

  • Collect blood for hormone level analysis (e.g., estradiol, FSH).

  • Collect ovaries and uteri for histological analysis to assess follicular reserve, apoptosis (e.g., TUNEL staining), and tissue morphology.

Protocol 2: Preparation and Administration of Liposomal C8-C1P for In Vitro Studies

This protocol is based on methodologies used for studying the anti-inflammatory effects of C8-C1P on cultured cells.[8]

1. Materials:

  • C8-Ceramide-1-Phosphate (C8-C1P)

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform (B151607)

  • Probe sonicator

  • Phosphate-buffered saline (PBS)

2. Liposome (B1194612) Preparation:

  • In a glass tube, combine C8-C1P, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:9:1).

  • Evaporate the chloroform solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.

  • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

  • Rehydrate the lipid film in sterile PBS by vortexing, to the desired final lipid concentration (e.g., 1 mM).

  • Sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear. This creates small unilamellar vesicles.

  • Sterilize the liposome preparation by passing it through a 0.22 µm filter.

3. Cell Treatment:

  • Serum-starve cells overnight before treatment.

  • Treat cells with the desired concentration of liposomal C8-C1P (e.g., 10 µM) with or without the inflammatory stimulus (e.g., 100 ng/mL LPS).

  • "Ghost" liposomes (containing no C8-C1P) should be used as a vehicle control.

  • Incubate for the desired time period (e.g., 15 minutes for signaling studies, 24 hours for cytokine analysis).

4. Downstream Analysis:

  • For cytokine analysis: Collect the conditioned medium and perform ELISAs for cytokines such as TNF-α, IL-6, and IL-8.[8]

  • For signaling pathway analysis: Lyse the cells and perform Western blotting for phosphorylated and total proteins of interest (e.g., p-ERK, p-p38, p-JNK, p-p65 NF-κB).[8]

  • For NF-κB transcriptional activity: Utilize a reporter assay, such as a secreted alkaline phosphatase (SEAP) reporter under the control of an NF-κB-inducible promoter.[8]

Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of C8-C1P.

G A Prepare Liposomal C8-C1P and Vehicle Control C Pre-treat cells with C8-C1P or Vehicle A->C B Culture Macrophages or TLR4-expressing Cells B->C D Stimulate with LPS C->D E Analyze Signaling Pathways (e.g., Western Blot for p-NF-κB) [Short Time Point: 15-60 min] D->E F Analyze Cytokine Secretion (e.g., ELISA) [Long Time Point: 24h] D->F G Analyze Gene Expression (e.g., qPCR) [Mid Time Point: 4-8h] D->G

Figure 3: Workflow for in vitro analysis of C8-C1P's anti-inflammatory effects.

Conclusion

Exogenous C8-C1P is a potent bioactive lipid with demonstrated therapeutic potential in animal models of inflammation, tissue ischemia, and chemotherapy-induced damage. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and ERK underscores its importance as a research tool and potential drug candidate. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of C8-C1P in various physiological and pathological contexts.

References

Measuring the Impact of C-8 Ceramide-1-Phosphate on ERK Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, plays a crucial role in various cellular processes, including proliferation, survival, and inflammation.[1][2][3] Its effects are often mediated through the activation of key signaling pathways, one of the most prominent being the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[1][4][5] C-8 Ceramide-1-phosphate (C-8 C1P) is a synthetic, cell-permeable analog of the natural long-chain C1P, making it a valuable tool for investigating the intracellular signaling mechanisms of C1P.

The ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival.[6] Its activation culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK) on specific threonine and tyrosine residues, a key event for its kinase activity.[6] Dysregulation of the ERK pathway is a hallmark of many diseases, including cancer, making it a significant target for therapeutic intervention.

These application notes provide a comprehensive guide to the techniques used to measure the effect of C-8 C1P on ERK signaling. Detailed protocols for the most common and robust methods are provided, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative analysis of ERK activation is crucial for understanding the dose-dependent and time-course effects of C-8 C1P. The following tables provide a template for summarizing such data, which should be derived from densitometric analysis of Western blots or the mean fluorescence intensity from flow cytometry experiments.

Table 1: Dose-Dependent Effect of this compound on ERK Phosphorylation

C-8 C1P Concentration (µM)Fold Change in p-ERK / Total ERK (Mean ± SEM)
0 (Vehicle Control)1.0 ± 0.1
1Data
5Data
10Data
25Data
50Data

Table 2: Time-Course of this compound-Induced ERK Phosphorylation

Time (minutes)Fold Change in p-ERK / Total ERK (Mean ± SEM) at [X] µM C-8 C1P
01.0 ± 0.1
5Data
15Data
30Data
60Data
120Data

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the C-8 C1P-mediated ERK signaling pathway and the general experimental workflow for its analysis.

ERK_Signaling_Pathway C8_C1P This compound GPCR GPCR C8_C1P->GPCR Gi Gi Protein GPCR->Gi MEK MEK1/2 Gi->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Activation Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) pERK->Transcription_Factors Translocates and Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: C-8 C1P-mediated ERK signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Fibroblasts) Serum_Starvation 2. Serum Starvation (Optional, to reduce basal ERK activity) Cell_Culture->Serum_Starvation C8_C1P_Treatment 3. C-8 C1P Treatment (Dose-response and time-course) Serum_Starvation->C8_C1P_Treatment Cell_Lysis 4. Cell Lysis (Extraction of total protein) C8_C1P_Treatment->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Analysis 6. Analysis Protein_Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot Flow_Cytometry Phospho-Flow Cytometry Analysis->Flow_Cytometry Data_Analysis 7. Data Analysis (Densitometry or MFI) Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Results 8. Results (Tables and Graphs) Data_Analysis->Results

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK Phosphorylation

Western blotting is a widely used technique to detect and quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • If necessary, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of C-8 C1P for different time points. Include a vehicle-treated control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them.[7]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

    • Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[7][8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 1-2 hours).[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[8]

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000-1:10000 dilution in blocking buffer) for 1-2 hours at room temperature.[8]

    • Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[8]

    • Quantify the band intensities for p-ERK using densitometry software (e.g., ImageJ).[7]

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK.

    • Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[7]

    • Wash the membrane extensively with TBST.

    • Repeat the blocking and immunoblotting steps (6 and 7) using the primary antibody against total ERK1/2.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 2: Phospho-Specific Flow Cytometry

Phospho-specific flow cytometry is a high-throughput method that allows for the quantitative analysis of ERK phosphorylation at the single-cell level.[9][10][11]

Materials:

  • Cell culture reagents

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol (B129727) or a detergent-based buffer)

  • Primary antibody: Fluorochrome-conjugated anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with C-8 C1P as described in Protocol 1. For suspension cells, treatment can be done directly in tubes.

  • Cell Fixation:

    • Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).

    • Fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating for 30 minutes on ice.

  • Immunostaining:

    • Wash the permeabilized cells with staining buffer.

    • Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-phospho-ERK1/2 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells with staining buffer.

    • Resuspend the cells in staining buffer and analyze on a flow cytometer.

    • Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the phospho-ERK signal.

Conclusion

The methodologies described provide robust and reliable approaches to elucidate the effects of this compound on ERK signaling. Western blotting offers a detailed analysis of protein levels, while phospho-specific flow cytometry provides high-throughput, single-cell resolution data. The choice of method will depend on the specific research question, available equipment, and desired throughput. By carefully following these protocols and data presentation guidelines, researchers can effectively characterize the role of C-8 C1P in modulating this critical signaling pathway.

References

Application of C-8 Ceramide-1-Phosphate in Tissue Repair Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of various cellular processes integral to tissue repair, including inflammation, cell proliferation, migration, and angiogenesis.[1] Its synthetic, short-chain analog, C-8 Ceramide-1-phosphate (C8-C1P), offers a more cell-permeable and stable tool for investigating these roles in both in vitro and in vivo models. C8-C1P has demonstrated significant potential in modulating the inflammatory environment and promoting a pro-reparative cellular response, making it a molecule of high interest for the development of novel therapeutics for acute and chronic wounds.[2][3][4]

These application notes provide a comprehensive overview of the utility of C8-C1P in tissue repair research, detailing its effects on key cell types, relevant signaling pathways, and protocols for fundamental experiments.

Key Applications in Tissue Repair

  • Modulation of Macrophage Phenotype: C8-C1P plays a pivotal role in skewing macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory and pro-resolutive M2-like phenotype. This is crucial for transitioning from the inflammatory to the proliferative phase of wound healing.[2][3][4][5] C8-C1P has been shown to restrain the expression of M1 markers such as HLA-DR, CD44, and CD80 in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]

  • Promotion of Angiogenesis: C8-C1P indirectly promotes angiogenesis by modulating the secretome of macrophages. The secretome from C8-C1P-primed macrophages enhances the formation of capillary-like structures (pseudo-tubules) by endothelial colony-forming cells (ECFCs).[2][3] This pro-angiogenic effect is vital for restoring blood supply to the healing tissue.

  • Chemoattraction of Monocytes: C8-C1P acts as a chemoattractant for monocytes, the precursors to macrophages, recruiting them to the site of injury. This ensures a sufficient population of myeloid cells to participate in the healing process.[2]

  • Enhanced Cell Survival: C8-C1P has been observed to protect cells from apoptosis. For instance, it prevents apoptosis in human CD14+ monocytes by inducing the anti-apoptotic protein BCL-2.[2][3][5] This pro-survival effect contributes to maintaining a viable cell population at the wound site.

Signaling Pathways

C8-C1P exerts its effects through the activation of several key signaling pathways that are central to cell survival, proliferation, and migration. The diagram below illustrates the proposed signaling cascade initiated by C8-C1P in macrophages, leading to a pro-reparative phenotype.

C8_C1P_Signaling C8_C1P This compound GPCR GPCR C8_C1P->GPCR PI3K PI3K GPCR->PI3K ERK12 ERK1/2 GPCR->ERK12 AKT AKT PI3K->AKT M1_Restrain Restrain M1 Phenotype (↓ HLA-DR, CD44, CD80) AKT->M1_Restrain M2_Promote Promote M2-like Phenotype (↑ Pro-angiogenic & Anti-inflammatory genes) AKT->M2_Promote BCL2 BCL-2 ERK12->BCL2 Apoptosis Apoptosis BCL2->Apoptosis

C8-C1P signaling pathway in macrophages.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of C8-C1P on key cellular responses in tissue repair.

Table 1: Effect of C8-C1P on Macrophage Phenotype Markers

MarkerCell TypeTreatmentConcentrationResultReference
HLA-DRHuman CD14+ MonocytesC8-C1P + LPS20 µMDecreased expression[2]
CD44Human CD14+ MonocytesC8-C1P + LPS20 µMDecreased expression[2]
CD80Human CD14+ MonocytesC8-C1P + LPS20 µMDecreased expression[2]
CD206Monocyte-derived MacrophagesC8-C1P (priming)1 µMIncreased expression[6]
CD163Monocyte-derived MacrophagesC8-C1P (priming)1 µMIncreased expression[6]
IL-6Human CD14+ MonocytesC8-C1P + LPS20 µMDecreased secretion[2]

Table 2: Functional Effects of C8-C1P in Tissue Repair Models

AssayCell TypeTreatmentConcentrationResultReference
Monocyte MigrationHuman CD14+ MonocytesC8-C1P1 µMSignificant increase in migration[2]
Apoptosis PreventionHuman CD14+ MonocytesC8-C1P20 µMSignificant reduction in early apoptosis[3]
In Vitro AngiogenesisHuman ECFCsSecretome from C8-C1P-induced MDM20 µM (for MDM priming)Significant increase in branch point formation[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of C8-C1P in tissue repair.

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details the differentiation of human monocytes into macrophages and their subsequent polarization in the presence of C8-C1P and an inflammatory stimulus.

Macrophage_Polarization_Workflow Start Isolate Human CD14+ Monocytes Differentiate Differentiate into Macrophages (7 days with M-CSF) Start->Differentiate Treat Treat with C8-C1P (e.g., 1 µM or 20 µM) Differentiate->Treat Challenge Challenge with LPS (e.g., 10 ng/mL for 24-48h) Treat->Challenge Analyze Analyze Macrophage Phenotype Challenge->Analyze FACS Flow Cytometry (CD80, CD86, CD206, CD163) Analyze->FACS qPCR qPCR (M1/M2 gene expression) Analyze->qPCR ELISA ELISA (Cytokine secretion) Analyze->ELISA

Workflow for macrophage polarization assay.

Materials:

  • Human CD14+ Monocytes

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • This compound (C8-C1P)

  • Lipopolysaccharide (LPS)

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-CD206, anti-CD163)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • ELISA kits for cytokine detection (e.g., IL-6, TNF-α, IL-10)

Procedure:

  • Monocyte to Macrophage Differentiation:

    • Culture isolated human CD14+ monocytes in RPMI-1640 medium supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into monocyte-derived macrophages (MDMs).

    • Replace the medium with fresh M-CSF-containing medium every 2-3 days.

  • C8-C1P Treatment and LPS Challenge:

    • On day 7, replace the medium with fresh medium containing the desired concentration of C8-C1P (e.g., 1 µM or 20 µM).

    • After a pre-incubation period with C8-C1P (e.g., 24 hours), add LPS (e.g., 10 ng/mL) to the culture to induce an inflammatory response.

    • Incubate for an additional 24-48 hours.

  • Analysis of Macrophage Polarization:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers. Analyze the cell populations using a flow cytometer.

    • qPCR: Extract total RNA from the cells, synthesize cDNA, and perform quantitative PCR to analyze the expression of M1 (e.g., TNF, IL6, NOS2) and M2 (e.g., ARG1, MRC1, IL10) associated genes.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted pro- and anti-inflammatory cytokines using specific ELISA kits.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This protocol assesses the pro-angiogenic potential of the secretome from C8-C1P-treated macrophages on endothelial cells.

Materials:

  • Human Endothelial Colony-Forming Cells (ECFCs)

  • Endothelial Growth Medium 2 (EGM-2)

  • Basement membrane matrix (e.g., Geltrex™)

  • Supernatant collected from macrophage cultures (as described in Protocol 1)

  • 96-well plates

Procedure:

  • Preparation of Macrophage Secretome:

    • Culture and treat macrophages with C8-C1P as described in Protocol 1.

    • To enhance secretion, you can boost the macrophages with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 nM) for the last 4 hours of culture.[6]

    • Collect the supernatant (secretome) and centrifuge to remove any cellular debris.

  • Tube Formation Assay:

    • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

    • Seed ECFCs (e.g., 0.15 x 10^6 cells per well) onto the solidified matrix.[3][6]

    • Add the collected macrophage secretome (e.g., diluted 50-90% with EGM-2) to the wells containing ECFCs.[3][6]

    • Incubate the plate at 37°C for 4-18 hours.

  • Analysis of Tube Formation:

    • Visualize the formation of capillary-like structures (tubes) using a phase-contrast microscope.

    • Capture images of the entire well.

    • Quantify the extent of angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ).

Protocol 3: Monocyte Transwell Migration Assay

This protocol measures the chemoattractant effect of C8-C1P on human monocytes.

Transwell_Migration_Workflow Start Prepare Transwell Inserts BottomChamber Add Chemoattractant (C8-C1P) to Bottom Chamber Start->BottomChamber TopChamber Seed Human CD14+ Monocytes in Top Chamber BottomChamber->TopChamber Incubate Incubate (e.g., 2-4 hours) TopChamber->Incubate Analyze Quantify Migrated Cells Incubate->Analyze Stain Stain and Count Cells on Underside of Membrane Analyze->Stain

Workflow for monocyte transwell migration assay.

Materials:

  • Human CD14+ Monocytes

  • Serum-free cell culture medium

  • This compound (C8-C1P)

  • Transwell inserts (with a pore size suitable for monocytes, e.g., 5 or 8 µm)

  • 24-well plates

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Assay Setup:

    • Place the transwell inserts into the wells of a 24-well plate.

    • In the bottom chamber (the well), add serum-free medium containing the desired concentration of C8-C1P (e.g., 1 µM) as the chemoattractant.[2] Use medium without C8-C1P as a negative control.

  • Cell Seeding:

    • Resuspend human CD14+ monocytes in serum-free medium.

    • Add the monocyte suspension to the top chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain like Crystal Violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields to quantify migration.

Conclusion

This compound is a valuable tool for investigating the intricate cellular and molecular mechanisms of tissue repair. Its ability to modulate macrophage polarization, promote angiogenesis, and attract immune cells to the site of injury underscores its potential as a therapeutic agent for improving wound healing outcomes. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of C8-C1P in their specific areas of tissue repair research.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following C8-Ceramide-1-Phosphate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for assessing the anti-apoptotic effects of C8-Ceramide-1-Phosphate (C8-C1P) using flow cytometry. C8-C1P is a cell-permeable, short-chain analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P). Understanding the interplay between C1P and its metabolic precursor, ceramide, is crucial in various fields, including cancer research and drug development, as the balance between these two lipids often dictates cell fate.

Introduction to the Ceramide/C1P Rheostat and Apoptosis

Cellular homeostasis is maintained by a delicate balance between pro-survival and pro-death signals. Sphingolipids, particularly ceramide and ceramide-1-phosphate (C1P), play a critical role in this regulation, acting as a "rheostat" that determines whether a cell proliferates or undergoes programmed cell death (apoptosis).[1] Ceramide is widely recognized as a potent inducer of apoptosis and cell cycle arrest.[2][3][4] In contrast, C1P, formed by the phosphorylation of ceramide by ceramide kinase (CerK), generally promotes cell survival, proliferation, and inflammation.[2][3][5][6][7][8]

C1P exerts its anti-apoptotic effects through various mechanisms. It has been shown to inhibit key enzymes involved in ceramide generation, such as acid sphingomyelinase (A-SMase) and serine palmitoyltransferase (SPT), thereby reducing the levels of pro-apoptotic ceramide.[5][9][10] Furthermore, C1P can activate pro-survival signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and NF-κB pathways.[2][3][7][10] The use of a cell-permeable analog like C8-C1P allows for the direct investigation of its effects on cellular processes, bypassing the complexities of endogenous C1P production.

This document provides a detailed protocol for quantifying the anti-apoptotic effects of C8-C1P treatment on a model cell line using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Quantitative Data Summary

The following table represents hypothetical data illustrating the dose-dependent anti-apoptotic effect of C8-C1P on a cancer cell line induced to undergo apoptosis with a standard chemotherapeutic agent (e.g., cisplatin).

Treatment GroupC8-C1P Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control095.2 ± 2.12.5 ± 0.82.3 ± 0.7
Apoptosis Inducer060.5 ± 3.525.8 ± 2.913.7 ± 1.5
Apoptosis Inducer + C8-C1P165.1 ± 3.222.3 ± 2.512.6 ± 1.3
Apoptosis Inducer + C8-C1P572.8 ± 2.818.1 ± 2.19.1 ± 1.1
Apoptosis Inducer + C8-C1P1081.3 ± 2.512.4 ± 1.86.3 ± 0.9
Apoptosis Inducer + C8-C1P2588.9 ± 2.37.6 ± 1.23.5 ± 0.6

Signaling Pathway of C1P-Mediated Inhibition of Apoptosis

cluster_0 C8-C1P Treatment cluster_1 Intracellular Signaling cluster_2 Cellular Outcome C8-C1P C8-C1P C1P Ceramide-1-Phosphate C8-C1P->C1P Increases intracellular C1P pool CerK Ceramide Kinase (Endogenous C1P Production) CerK->C1P PI3K PI3K C1P->PI3K A_SMase Acid Sphingomyelinase C1P->A_SMase Inhibits SPT Serine Palmitoyltransferase C1P->SPT Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation NFkB->Survival Ceramide Ceramide A_SMase->Ceramide SPT->Ceramide Ceramide->Apoptosis

Caption: C1P signaling pathway leading to inhibition of apoptosis.

Experimental Workflow for Apoptosis Analysis

cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture (e.g., 24 hours) B 2. C8-C1P Pre-treatment (e.g., 1-2 hours) A->B C 3. Induction of Apoptosis (e.g., with Cisplatin for 24 hours) B->C D 4. Cell Harvesting (Collect both adherent and floating cells) C->D E 5. Cell Washing (with cold PBS) D->E F 6. Staining (Annexin V-FITC & PI in Binding Buffer) E->F G 7. Incubation (15-20 min, room temp, dark) F->G H 8. Flow Cytometry Analysis G->H I 9. Data Interpretation (Quantify cell populations) H->I

Caption: Workflow for flow cytometry analysis of apoptosis.

Detailed Experimental Protocols

This protocol is designed for the analysis of apoptosis in adherent cell cultures treated with C8-C1P, followed by induction of apoptosis. It is based on standard Annexin V-FITC and Propidium Iodide staining methods.[11][12]

Materials and Reagents:

  • C8-Ceramide-1-Phosphate (cell-permeable)

  • Apoptosis Inducer (e.g., Cisplatin, Staurosporine, TNF-α)

  • Cell Culture Medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), cold, sterile

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing):

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Protocol:

1. Cell Seeding and Culture: a. Culture your chosen cell line in appropriate medium supplemented with FBS and antibiotics. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment (e.g., 2-5 x 10⁵ cells/well). c. Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. C8-C1P Treatment and Induction of Apoptosis: a. Prepare stock solutions of C8-C1P in an appropriate solvent (e.g., DMSO or ethanol). Further dilute to working concentrations in cell culture medium. b. Prepare different treatment groups:

  • Negative Control (vehicle-treated cells)
  • Positive Control (cells treated with apoptosis inducer only)
  • Experimental Groups (cells pre-treated with varying concentrations of C8-C1P followed by the apoptosis inducer) c. Pre-treat the experimental group wells with the desired concentrations of C8-C1P (e.g., 1, 5, 10, 25 µM) for 1-2 hours. d. Following pre-treatment, add the apoptosis-inducing agent to the Positive Control and Experimental Group wells at a predetermined optimal concentration and incubate for the desired duration (e.g., 12-24 hours).

3. Cell Harvesting: a. Carefully collect the culture medium from each well into separate labeled microcentrifuge tubes, as this contains floating apoptotic cells. b. Gently wash the adherent cells with PBS. c. Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with medium containing FBS. d. Combine the detached cells with the corresponding supernatant collected in step 3a. e. Centrifuge the cell suspension at 300-400 x g for 5 minutes. f. Discard the supernatant.

4. Cell Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice. b. Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. c. Carefully discard the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. d. Add 5 µL of Annexin V-FITC to the cell suspension. e. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11] f. Add 5 µL of Propidium Iodide solution. g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set appropriate compensation and gates. c. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000). d. The cell populations can be identified as follows:

  • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
  • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[11]
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[11]
  • Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).

6. Data Analysis and Interpretation: a. Use the flow cytometry analysis software to quantify the percentage of cells in each quadrant for all treatment groups. b. Compare the percentages of apoptotic cells in the C8-C1P treated groups to the positive control group to determine the anti-apoptotic efficacy of C8-C1P. c. Data can be presented graphically (e.g., bar charts) and statistically analyzed for significance.

By following these protocols, researchers can effectively investigate and quantify the role of C8-C1P in modulating apoptotic pathways, providing valuable insights for basic research and therapeutic development.

References

Troubleshooting & Optimization

C-8 Ceramide-1-phosphate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8-C1P). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of C8-C1P in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological roles?

A1: this compound (N-octanoyl-sphingosine-1-phosphate) is a short-chain, cell-permeable analog of the endogenous bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C8-C1P is known to be mitogenic, promoting DNA synthesis and cell division.[1] It plays significant roles in various cellular processes, including cell survival, inflammation, and migration.[2][3][4]

Q2: Why is the solubility of C8-C1P a common issue for researchers?

A2: C8-C1P is an amphipathic molecule with a polar phosphate (B84403) head group and a nonpolar eight-carbon acyl chain. This structure leads to poor solubility in aqueous solutions like cell culture media and buffers, which can result in precipitation and inconsistent experimental results. Proper solubilization techniques are therefore critical for its effective use.

Q3: What are the recommended solvents for dissolving C8-C1P?

A3: C8-C1P is soluble in several organic solvents. The choice of solvent depends on the downstream application. For cell culture experiments, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions.[5] It is also soluble in a basic aqueous solution, such as 10 mM NaOH, at a pH greater than 7.5.[1]

Q4: How should I store C8-C1P and its stock solutions?

A4: Solid C8-C1P should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than a day.

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityMolar Equivalent (MW = 505.67 g/mol )
DMSO15 mg/mL[5]~29.7 mM
Ethanol20 mg/mL[5]~39.6 mM
10 mM NaOH (pH > 7.5)>12 mg/mL[1]>23.7 mM
DichloromethaneSoluble[6]-
MethanolSoluble[6]-

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₅₂NO₆P[1]
Molecular Weight505.67 g/mol [5]
AppearancePowder or solid film[5]
Storage Temperature-20°C[5]

Troubleshooting Guides

Problem 1: Precipitation of C8-C1P upon dilution in aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of C8-C1P exceeds its solubility limit in the aqueous environment. The final concentration of the organic solvent from the stock solution may also be too high, causing the compound to crash out of solution.

  • Solution:

    • Pre-warm the aqueous solution: Ensure your buffer or medium is at 37°C before adding the C8-C1P stock solution.

    • Use a stepwise dilution method: Instead of adding the stock solution directly to the final volume, first dilute it in a smaller volume of the warm medium with gentle vortexing, and then add this intermediate solution to the final volume.

    • Maintain a low final solvent concentration: The final concentration of DMSO or ethanol in the cell culture medium should ideally be kept below 0.1% to avoid both precipitation and solvent-induced cytotoxicity.

    • Consider using a carrier protein: Complexing C8-C1P with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells in culture.

Problem 2: Lack of expected biological activity in my experiment.

  • Possible Cause:

    • Degradation of C8-C1P: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Suboptimal concentration: The effective concentration can be cell-type dependent.

    • Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration.

  • Solution:

    • Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from solid C8-C1P.

    • Perform a dose-response experiment: Test a range of C8-C1P concentrations to determine the optimal working concentration for your specific cell line and assay.

    • Visually inspect for precipitation: Before adding the working solution to your cells, carefully inspect it for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation.

    • Include positive and negative controls: Always include appropriate controls in your experiment to validate your assay and the activity of your C8-C1P.

Experimental Protocols

Protocol 1: Preparation of C8-C1P Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid C8-C1P to equilibrate to room temperature before opening.

  • Weigh the desired amount of C8-C1P in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of C8-C1P Working Solution for Cell Culture

Materials:

  • C8-C1P stock solution (e.g., 10 mM in DMSO or ethanol)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the C8-C1P stock solution at room temperature.

  • In a sterile tube, add a small volume of the pre-warmed cell culture medium.

  • While gently vortexing the medium, add the required volume of the stock solution to create an intermediate dilution.

  • Immediately add the intermediate dilution to the final volume of pre-warmed medium and mix by gentle inversion.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

  • Always prepare a vehicle control containing the same final concentration of the organic solvent.

Protocol 3: Preparation of C8-C1P-BSA Complex

Materials:

  • C8-C1P stock solution in ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile tubes

Procedure:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS).

  • In a sterile tube, add the desired volume of the BSA stock solution.

  • While vortexing the BSA solution, slowly add the C8-C1P stock solution in ethanol. The molar ratio of C8-C1P to BSA can be optimized, but a 1:1 to 5:1 ratio is a common starting point.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • The C8-C1P-BSA complex can then be diluted to the final working concentration in cell culture medium.

Signaling Pathways and Experimental Workflows

C8-C1P Signaling Pathways

C8-C1P is a key signaling molecule that influences several downstream pathways, primarily promoting cell proliferation and survival. The diagrams below illustrate some of the key signaling cascades activated by C8-C1P.

C8C1P_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus C8-C1P_ext Extracellular C8-C1P GPCR Putative GPCR C8-C1P_ext->GPCR Activates PI3K PI3K GPCR->PI3K Activates C8-C1P_int Intracellular C8-C1P cPLA2 cPLA2 C8-C1P_int->cPLA2 Directly Activates Inflammation Inflammation cPLA2->Inflammation Leads to Akt Akt PI3K->Akt Activates MEK MEK Akt->MEK Activates NFkB_Inhib IκB-NF-κB Akt->NFkB_Inhib Inhibits IκB ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes NFkB NF-κB NFkB_Inhib->NFkB Releases NFkB->Proliferation Promotes

Overview of C8-C1P Signaling Pathways

The diagram above provides a simplified overview of the major signaling pathways influenced by C8-C1P. Extracellularly, it can act through a putative G-protein coupled receptor (GPCR) to activate the PI3K/Akt and MEK/ERK pathways. Intracellularly, it is a direct activator of cytosolic phospholipase A2 (cPLA2).[2][4]

Experimental Workflow for Assessing C8-C1P Effects on Cell Proliferation

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_C8C1P Prepare C8-C1P working solutions Incubate_24h->Prepare_C8C1P Treat_Cells Treat cells with C8-C1P & vehicle Incubate_24h->Treat_Cells Prepare_C8C1P->Treat_Cells Incubate_Timecourse Incubate for desired time points (e.g., 24, 48, 72h) Treat_Cells->Incubate_Timecourse Add_CCK8 Add CCK-8 reagent Incubate_Timecourse->Add_CCK8 Incubate_2h Incubate 1-4h Add_CCK8->Incubate_2h Measure_Absorbance Measure absorbance at 450 nm Incubate_2h->Measure_Absorbance Analyze_Data Analyze data and plot proliferation curve Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for Cell Proliferation Assay

This workflow outlines the key steps for assessing the effect of C8-C1P on cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). This method provides a quantitative measure of viable cells, which is indicative of cell proliferation.

References

Technical Support Center: Optimizing C-8 Ceramide-1-Phosphate for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using C-8 Ceramide-1-Phosphate (C8C1P) in cell treatment experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to relevant signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges and questions that arise during the use of C8C1P and its more commonly studied precursor, C8-Ceramide.

Question: My C8-Ceramide/C8C1P is precipitating in the cell culture medium. How can I resolve this?

Answer: This is a frequent issue due to the hydrophobic nature of ceramides (B1148491) and their derivatives. Here are several approaches to improve solubility:

  • Optimized Dissolution Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO or ethanol (B145695). C8-Ceramide is highly soluble in these organic solvents.

    • Warm the cell culture medium to 37°C before adding the stock solution.

    • To avoid localized high concentrations and precipitation, perform a pre-dilution step. For example, add the required stock volume to a small volume of pre-warmed media first, mix, and then add this intermediate solution to the final volume of media.

    • Vortex or mix vigorously and immediately upon adding the stock solution to the medium to ensure rapid and even dispersion.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the culture medium is minimal, ideally ≤ 0.1%, to prevent solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final solvent concentration.

  • Lower Final Concentration: If precipitation persists, using a lower final concentration of C8C1P may be necessary.

  • Liposomal Formulations: For improved delivery and solubility, consider using or preparing liposomal formulations of C8C1P. Liposome-based delivery can increase the potency compared to the free compound.

Question: I am observing inconsistent or no effects from my C8C1P treatment. What are the possible causes?

Answer: Inconsistent results can stem from several factors related to compound stability, experimental conditions, and the cells themselves.

  • Compound Stability: C8C1P is a lipid and can degrade. Store the powder or stock solution at -20°C and avoid repeated freeze-thaw cycles by preparing small aliquots. It is best practice to prepare fresh dilutions from your stock for each experiment.

  • Suboptimal Concentration: The effective concentration of C8C1P is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals (e.g., apoptosis, proliferation, etc.).

  • Incubation Time: The duration of treatment is a critical parameter. Test a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal window for observing the desired effect.

  • Cell Culture Conditions:

    • Cell Density: Both overly confluent and sparse cell cultures can respond differently. Plate cells at an optimal, consistent density for all experiments.

    • Serum: Components in fetal bovine serum (FBS) can bind to lipids and interfere with their activity. Consider reducing the serum concentration or using serum-free media during the treatment period if your cell line can tolerate it. Note that the sensitivity to ceramide analogs can differ in the presence or absence of FBS.

  • Cell Line Resistance: Some cell lines may be inherently resistant due to their specific metabolism of sphingolipids or differences in their signaling pathways.

Question: I am seeing high levels of cell death in my vehicle control group. What is wrong?

Answer: This typically points to toxicity from the solvent used to dissolve the C8C1P. Ensure the final concentration of DMSO or ethanol in your cell culture medium does not exceed a non-toxic level, which is generally 0.1% or lower for most cell lines. It is highly recommended to perform a dose-response experiment with the solvent alone to establish the maximum non-toxic concentration for your specific cells.

Data Presentation: Optimizing C8C1P Concentration

Determining the optimal concentration of C8C1P requires empirical testing. The effective concentration can vary widely based on the cell type, the biological endpoint being measured (e.g., apoptosis, migration, cytokine release), and the experimental conditions.

Parameter Recommendation / Range Notes
Stock Solution 10-20 mM in 100% DMSO or EthanolStore at -20°C in small aliquots to avoid freeze-thaw cycles.
Final Concentration Range (for dose-response) 0.1 µM to 100 µMA broad range is recommended for initial screening. For example: 0.1, 1, 5, 10, 25, 50, 100 µM.
Effective Concentration (Example) 1-20 µMIn human monocytes, C8C1P showed effects on inflammatory markers in this range.
Final Solvent Concentration ≤ 0.1%Higher concentrations can cause cytotoxicity. Always include a vehicle control.
Incubation Time 6 - 48 hoursTime-course experiments are essential to capture the desired cellular response.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of C8C1P treatment.

Protocol 1: Preparation of C8C1P Working Solution and Cell Treatment

This protocol outlines the steps for diluting a stock solution and treating cultured cells.

  • Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of C8C1P in anhydrous DMSO or 100% ethanol. Store in aliquots at -20°C.

  • Preparation of Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the C8C1P stock solution at room temperature.

    • Directly before use, dilute the stock solution into the pre-warmed medium to achieve the desired final concentrations. Mix immediately and vigorously to prevent precipitation.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the various concentrations of C8C1P.

    • Include an untreated control and a vehicle control (medium with the same final concentration of solvent used for the highest C8C1P dose).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) under standard conditions (37°C, 5% CO₂).

  • Downstream Analysis: Proceed with assays to evaluate the cellular response.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of C8C1P concentrations as described in Protocol 1 for the desired duration.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired C8C1P concentrations for the chosen duration.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Use trypsinization for adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Ceramide-1-Phosphate is a bioactive sphingolipid that, in contrast to its precursor ceramide, generally promotes cell survival and proliferation. It acts as a second messenger inside the cell and can also act as an extracellular ligand.

C8C1P Pro-Survival Signaling Pathway

C1P can promote cell survival by activating the PI3K/Akt pathway, which in turn inhibits apoptosis. This stands in contrast to ceramide, which is often pro-apoptotic.

G C8C1P C8-Ceramide-1-Phosphate (Intracellular) PI3K PI3K C8C1P->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Akt->Survival G cluster_pro_death Pro-Apoptosis cluster_pro_survival Pro-Survival Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P C1P Phosphatase Ceramidase Ceramidase CerK Ceramide Kinase (CerK) S1P Sphingosine-1-Phosphate (S1P) Sphingosine Sphingosine Ceramidase->Sphingosine Deacylation CerK->C1P Phosphorylation SphK Sphingosine Kinase (SphK) SphK->S1P Phosphorylation

Potential off-target effects of C-8 Ceramide-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-8 Ceramide-1-Phosphate (C8-C1P). The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

I. FAQs & Troubleshooting Guides

This section addresses common challenges and questions related to the use of C8-C1P in experimental settings.

A. Solubility and Handling

Question: My C8-C1P is not dissolving properly in my aqueous buffer or cell culture medium. What is the recommended procedure for solubilization?

Answer: C8-C1P, like other short-chain ceramides, has limited solubility in aqueous solutions. The recommended method for solubilization is to first dissolve it in an organic solvent before preparing aqueous stocks.

Recommended Protocol for Solubilization:

  • Primary Stock Solution: Dissolve C8-C1P powder in 100% DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved by gentle vortexing.

  • Working Solution: For cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity (typically ≤ 0.1%).

    • Warm the cell culture medium or aqueous buffer to 37°C.

    • While gently vortexing the warmed medium, slowly add the required volume of the C8-C1P primary stock solution.

    • This two-step dilution helps to prevent precipitation of the lipid.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent (e.g., DMSO or ethanol) in the medium without C8-C1P.

Troubleshooting:

  • Precipitation upon dilution: If you observe precipitation, try further diluting the primary stock in the organic solvent before adding it to the aqueous medium. You can also try sonicating the aqueous solution in a water bath sonicator for a few minutes to aid dispersion.

  • Liposomal Formulations: For in vivo studies or if solubility issues persist, consider using liposomal formulations of C8-C1P, which can improve its delivery and bioavailability.

B. Experimental Inconsistencies

Question: I am observing high variability or a lack of expected biological effect in my experiments with C8-C1P. What are the potential reasons for this?

Answer: Inconsistent results with C8-C1P can arise from several factors, including compound stability, cell culture conditions, and the specific cell line being used.

Potential CauseTroubleshooting Suggestion
Compound Degradation Store C8-C1P as a dry powder at -20°C. For stock solutions in organic solvents, store in tightly sealed vials at -20°C and minimize freeze-thaw cycles.
Cell Culture Conditions Maintain consistent cell density and passage number between experiments. Serum components can sometimes interfere with lipid signaling, so consider reducing serum concentration during treatment if your cell line can tolerate it.
Cell Line Specificity The response to C8-C1P can be cell-type specific due to differences in the expression of target proteins and metabolic enzymes. Confirm the expression of key pathway components in your cell line.
Off-Target Effects At higher concentrations, C8-C1P may exhibit off-target effects that can confound results. It is crucial to perform dose-response experiments to determine the optimal concentration range.
C. Potential Off-Target Effects

Question: What are the known or potential off-target effects of C8-C1P, and how can I control for them?

Answer: While C8-C1P is a valuable tool to study ceramide-1-phosphate signaling, it is important to be aware of potential off-target effects, especially at higher concentrations. As a synthetic short-chain analog, its behavior may not perfectly mimic that of endogenous long-chain C1P.

Known and Potential Off-Target Mechanisms:

  • Alteration of Membrane Properties: As a lipid molecule, the introduction of exogenous C8-C1P at high concentrations could alter the biophysical properties of cellular membranes, which may indirectly affect the function of membrane-associated proteins.

  • Metabolism into other Bioactive Lipids: C8-C1P can be metabolized by cellular enzymes into other bioactive sphingolipids, which could contribute to the observed phenotype.

Experimental Controls for Off-Target Effects:

Control StrategyExperimental Protocol
Dose-Response Analysis Perform a thorough dose-response analysis to identify the lowest effective concentration. This helps to minimize off-target effects that are more likely to occur at higher concentrations.
Use of Inactive Analogs If available, use a structurally similar but biologically inactive analog of C8-C1P as a negative control.
Comparison with Endogenous C1P When possible, compare the effects of exogenous C8-C1P with methods that increase endogenous C1P levels, such as stimulating ceramide kinase (CerK) activity.[1]
Rescue Experiments If a specific off-target is suspected, perform rescue experiments by overexpressing the potential off-target protein to see if the phenotype is reversed.
Orthogonal Approaches Confirm key findings using alternative methods, such as siRNA-mediated knockdown of the intended target protein, to ensure the observed effect is on-target.

Quantitative Data on C8-C1P Biological Activity:

Quantitative data on the specific off-target binding affinities of C8-C1P is limited in publicly available literature. The following table summarizes reported concentrations for on-target biological effects to guide experimental design.

Cell LineBiological EffectEffective Concentration of C8-C1PReference
Human CD14+ MonocytesReduction of pro-inflammatory markers20 µM[2]
Human CD14+ MonocytesIncrease in phosphorylated ERK1/220 µM[2]
J774 MacrophagesInhibition of TNFα production (at low LPS)Not specified[2]
C2C12 MyotubesNo significant effect on atrogin-1/MAFbx expressionNot specified[3]

II. Key Signaling Pathways

C8-C1P is known to influence several key signaling pathways involved in cell proliferation, survival, and inflammation.

A. PI3K/Akt Signaling Pathway

C1P has been shown to activate the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[4][5]

PI3K_Akt_Signaling C8_C1P This compound PI3K PI3K C8_C1P->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, Bad, NF-κB) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: C8-C1P activates the PI3K/Akt signaling pathway.

B. MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, is another key target of C1P signaling, leading to cell proliferation and differentiation.[6]

MAPK_ERK_Signaling C8_C1P This compound Upstream_Activator Upstream Activator (e.g., Ras/Raf) C8_C1P->Upstream_Activator Activates MEK MEK1/2 Upstream_Activator->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cell_Response

Caption: C8-C1P stimulates the MAPK/ERK signaling cascade.

III. Experimental Protocols

This section provides detailed methodologies for common experiments involving C8-C1P.

A. Preparation of C8-C1P for Cell Culture

Objective: To prepare a sterile, soluble working solution of C8-C1P for treating cells in culture.

Materials:

  • This compound (powder)

  • Anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Vortex mixer

  • Water bath sonicator (optional)

Protocol:

  • Prepare a 10 mM Primary Stock Solution:

    • Allow the C8-C1P powder to come to room temperature before opening the vial to prevent condensation.

    • Aseptically weigh out the required amount of C8-C1P powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 505.7 g/mol , dissolve 5.057 mg in 1 mL of solvent.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM primary stock solution.

    • In a sterile tube, add a small volume of pre-warmed (37°C) complete cell culture medium (e.g., 200 µL).

    • While gently vortexing the medium, add the calculated volume of the 10 mM C8-C1P stock solution to achieve the desired final concentration in your experiment. For example, to make 10 mL of medium with a final C8-C1P concentration of 20 µM, add 20 µL of the 10 mM stock to the 10 mL of medium. It is often beneficial to first dilute the stock into a smaller volume of medium before adding it to the final volume.

    • Immediately mix the final solution by gentle inversion. Do not vortex vigorously as this can cause foaming of the medium.

    • If any precipitation is observed, the solution can be briefly sonicated in a 37°C water bath.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared C8-C1P-containing medium to the cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO or ethanol).

    • Incubate the cells for the desired experimental duration.

B. In Vitro Kinase Assay to Assess Off-Target Inhibition

Objective: To determine if C8-C1P inhibits the activity of a specific kinase of interest in vitro. This protocol is a general template and may need to be optimized for the specific kinase.

Materials:

  • Purified active kinase

  • Specific kinase substrate (peptide or protein)

  • This compound

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • 96-well plates

  • Plate reader (scintillation counter for radioactivity or luminometer for non-radioactive assays)

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of C8-C1P in the kinase assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 1%.

    • Prepare a solution of the kinase and its substrate in the kinase assay buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the kinase and substrate mixture.

    • Add the serially diluted C8-C1P or vehicle control to the respective wells.

    • Pre-incubate for 10-15 minutes at 30°C to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubation and Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the detection reagent for non-radioactive assays).

  • Detection:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each C8-C1P concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the C8-C1P concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Kinase, Substrate, C8-C1P, ATP) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in 96-well plate Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate with C8-C1P Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with ATP Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Signal (Radioactivity or Luminescence) Reaction_Termination->Detection Data_Analysis Analyze Data and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase assay to test for off-target inhibition.

References

C-8 Ceramide-1-phosphate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of C-8 Ceramide-1-Phosphate (C8-C1P), alongside troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound, supplied as a solid, should be stored at -20°C.[1][2] When stored under these conditions, the compound is stable for at least one to four years.[1][2]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve the solid in an organic solvent such as ethanol (B145695) or DMSO. For aqueous preparations, it can be dissolved in 10 mM NaOH at a pH greater than 7.5 to a concentration of over 12 mg/ml, and then diluted with a buffer like PBS to the desired concentration.[1]

Q3: How stable is this compound in solution, and how should I store the solutions?

A3: The stability of this compound in solution is limited. It is highly recommended to prepare solutions fresh for each experiment. Aqueous solutions should not be stored for more than one day. If you must prepare a stock solution in an organic solvent, store it at -20°C or -80°C and use it as quickly as possible. To minimize degradation, it is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound in my experiments?

A4: The primary chemical degradation pathway for this compound in solution is the hydrolysis of the phosphate (B84403) group, which can be catalyzed by acidic or alkaline conditions. In biological experiments, enzymatic degradation by phosphatases can also occur, converting C1P back to ceramide.[3][4]

Q5: I am seeing unexpected results in my cell-based assays. Could this be related to the stability of this compound?

A5: Yes, unexpected or inconsistent results can be due to the degradation of this compound. Since its degradation product, C-8 ceramide, can have opposing biological effects (e.g., pro-apoptotic versus the pro-survival effects of C8-C1P), it is crucial to use freshly prepared solutions.[1] If you suspect degradation, it is advisable to perform a stability check of your C8-C1P solution using a method like HPLC.

Q6: How can I confirm the concentration and purity of my this compound solution?

A6: The concentration and purity of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[5] This will allow you to quantify the amount of intact C8-C1P and detect the presence of any degradation products.

Data Presentation

Table 1: Storage and Stability of this compound

ParameterConditionRecommendation/DataCitations
Physical Form SolidPowder or film[1]
Long-term Storage (Solid) Temperature-20°C[1][2]
Duration≥ 1 to 4 years[1][2]
Stock Solution (Organic Solvent) SolventsEthanol, DMSO
StorageAliquot and store at -20°C or -80°C; use promptly
Aqueous Solution PreparationDissolve in 10 mM NaOH (pH >7.5) then dilute with buffer[1]
StorageNot recommended for more than one day
Shipping Condition TemperatureShipped at room temperature for continental US[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-ELSD

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or solvent over time.

1. Objective: To quantify the degradation of this compound in a solution under defined storage conditions (e.g., temperature, pH) over a set time course.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffer or solvent of interest for the stability study

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler vials

3. Methods:

  • Preparation of this compound Solution:

    • Accurately weigh a known amount of this compound.

    • Prepare a stock solution at a known concentration (e.g., 1 mg/mL) in the solvent/buffer of interest.

    • Aliquot the solution into multiple autosampler vials for each time point and storage condition to be tested.

  • Stability Study Design:

    • Define the storage conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquoted vials under the defined conditions.

  • HPLC-ELSD Analysis:

    • Set up the HPLC-ELSD system. A representative method is described below:

      • Column: C18 reversed-phase column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid

      • Gradient: Start with a suitable percentage of mobile phase B, and gradually increase to 100% B over 15-20 minutes to elute the lipid.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10-20 µL

      • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.

    • At each designated time point, retrieve a vial from each storage condition.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram. The peak corresponding to this compound should be identified based on the analysis of a freshly prepared standard (time 0).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area at time 0.

    • Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.

Visualizations

Ceramide-1-Phosphate Signaling Pathway

C1P_Signaling_Pathway Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK Substrate C1P_extra Extracellular C1P C1P_Receptor C1P Receptor (GPCR) C1P_extra->C1P_Receptor Binds C1P_intra Intracellular C1P PI3K_Akt PI3K/Akt Pathway C1P_intra->PI3K_Akt cPLA2 cPLA2α C1P_intra->cPLA2 CerK->C1P_intra Phosphorylation C1P_Receptor->PI3K_Akt Migration Cell Migration C1P_Receptor->Migration NFkB NF-κB PI3K_Akt->NFkB Proliferation Proliferation PI3K_Akt->Proliferation Inflammation Inflammation (Arachidonic Acid) cPLA2->Inflammation Cell_Survival Cell Survival (Anti-apoptosis) NFkB->Cell_Survival

Caption: Ceramide-1-Phosphate signaling pathways.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start: Define Stability Study Parameters (Solvent, pH, Temperature, Time Points) prep_solution Prepare C8-C1P Solution at Known Concentration start->prep_solution aliquot Aliquot Solution for Each Time Point and Condition prep_solution->aliquot t0_analysis Analyze Time 0 Sample (HPLC-ELSD/MS) aliquot->t0_analysis storage Store Aliquots under Defined Conditions aliquot->storage data_processing Integrate Peak Areas and Calculate % Remaining C8-C1P t0_analysis->data_processing Initial Value analysis_loop For Each Time Point: Retrieve and Analyze Sample storage->analysis_loop Incubate analysis_loop->data_processing Time Point Data end End: Generate Stability Profile data_processing->end

Caption: Workflow for this compound stability study.

References

Technical Support Center: C-8 Ceramide-1-Phosphate Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing C-8 Ceramide-1-Phosphate (C8-C1P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of C8-C1P in your experimental setups, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (C8-C1P) degradation in experimental settings?

A1: The principal cause of C8-C1P degradation is enzymatic hydrolysis, which converts C8-C1P back to C8-ceramide. This reaction is catalyzed by a class of enzymes known as Ceramide-1-Phosphate Phosphatases (C1PPs). These enzymes belong to the broader family of lipid phosphate (B84403) phosphatases (LPPs), which can dephosphorylate various bioactive lipid phosphates.

Q2: How can I prevent the degradation of C8-C1P in my experiments?

A2: To prevent C8-C1P degradation, it is crucial to inhibit the activity of C1PPs/LPPs. This can be achieved by incorporating specific phosphatase inhibitors into your experimental buffers and cell culture media. Commonly used inhibitors include sodium orthovanadate and propranolol (B1214883).

Q3: What is the recommended storage and handling procedure for C8-C1P?

A3: C8-C1P is typically supplied as a powder or in an organic solvent. For long-term storage, it should be kept at -20°C. Once in solution, it is recommended to prepare aliquots to minimize freeze-thaw cycles. When preparing working solutions for cell-based assays, it is important to follow a careful dilution protocol to avoid precipitation, often involving an intermediate dilution in a small volume of media before adding to the final culture volume.

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected biological effects of C8-C1P.

Possible Cause: Degradation of C8-C1P by endogenous phosphatases in your cell culture or tissue preparation.

Solutions:

  • Incorporate Phosphatase Inhibitors: Add phosphatase inhibitors to your cell culture medium or experimental buffer. The choice and concentration of the inhibitor may require optimization for your specific cell type and experimental conditions.

    • Sodium Orthovanadate: A general inhibitor of protein tyrosine phosphatases and alkaline phosphatases. It has been shown to be effective in preventing the degradation of other lipid phosphates like sphingosine-1-phosphate in cell membrane preparations.[1]

    • Propranolol: A β-adrenergic receptor antagonist that also inhibits phosphatidate phosphohydrolase (PAP), an enzyme related to LPPs.[2]

  • Minimize Incubation Time: If possible, reduce the duration of your experiment to limit the exposure of C8-C1P to cellular phosphatases.

  • Optimize C8-C1P Concentration: The effective concentration of C8-C1P can vary between cell types and assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Problem 2: Precipitation of C8-C1P upon addition to aqueous solutions.

Possible Cause: C8-C1P is a lipid and has limited solubility in aqueous media.

Solutions:

  • Proper Solubilization: Ensure that the C8-C1P is fully dissolved in an appropriate organic solvent (e.g., DMSO or ethanol) before preparing the aqueous working solution.

  • Use of a Carrier: For cell culture experiments, complexing C8-C1P with a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells.

  • Serial Dilution: When preparing the final working concentration, perform a pre-dilution in a small volume of serum-free medium or buffer before adding it to the final volume of complete medium. Mix gently by inverting.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of phosphatase inhibitors and C8-C1P in experimental setups.

Table 1: Phosphatase Inhibitors for Preventing C8-C1P Degradation

InhibitorTarget Enzyme(s)Reported IC50 / Effective ConcentrationNotes
Sodium Orthovanadate Protein Tyrosine Phosphatases, Alkaline Phosphatases, ATPasesIC50: ~10 µM for alkaline phosphatase and (Na,K)-ATPase.[3] Effective in cell lysates at 1 mM.A general phosphatase inhibitor. Activation by boiling at pH 10 is recommended for maximal potency.
Propranolol Phosphatidate Phosphohydrolase (PAP), Protein Kinase CIC50: ~130-200 µM for some cellular effects.[4] Effective at 200 µM for inhibiting PAP in intact cells.[2]High concentrations may have off-target effects.

Table 2: Recommended Working Concentrations of C8-C1P for Cellular Assays

Assay TypeCell TypeRecommended C8-C1P ConcentrationReference
Cell Migration Retina Müller Glial Cells10 µM[5]
Apoptosis Inhibition C3H10T1/2 Fibroblast Cells5-10 µmol/L[6]
DNA Synthesis Stimulation Rat-1 FibroblastsEffective in the low micromolar range[7]

Experimental Protocols

Protocol 1: Preparation and Application of C8-C1P for Cell Culture Experiments

Materials:

Procedure:

  • Stock Solution Preparation (10 mM): a. Bring the C8-C1P powder to room temperature. b. Dissolve the appropriate amount of C8-C1P in DMSO or ethanol to achieve a 10 mM stock solution. For example, for a molecular weight of 505.67 g/mol , dissolve 5.06 mg in 1 mL of solvent. c. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C.

  • Working Solution Preparation (for a final concentration of 10 µM in 10 mL of medium): a. Thaw an aliquot of the 10 mM C8-C1P stock solution. b. In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of serum-free medium to make a 100 µM intermediate solution. Mix gently by pipetting. c. Immediately add the 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. d. Mix gently by inverting the tube.

  • Cell Treatment: a. Remove the existing medium from your cultured cells. b. Replace it with the freshly prepared C8-C1P-containing medium. c. For a vehicle control, prepare a medium containing the same final concentration of the organic solvent used for the stock solution.

Protocol 2: Inhibition of C8-C1P Degradation in Cell Culture

Materials:

  • Sodium Orthovanadate

  • Propranolol hydrochloride

  • Sterile water or PBS

  • Complete cell culture medium

Procedure:

  • Preparation of Inhibitor Stock Solutions: a. Sodium Orthovanadate (100 mM activated stock): Dissolve sodium orthovanadate in sterile water to 100 mM. Adjust the pH to 10.0. The solution will be yellow. Boil until the solution becomes colorless. Cool to room temperature and readjust the pH to 10.0. Repeat this cycle until the pH stabilizes at 10.0 and the solution remains colorless. Store in aliquots at -20°C. b. Propranolol (100 mM stock): Dissolve propranolol hydrochloride in sterile water or PBS to a concentration of 100 mM. Filter-sterilize and store in aliquots at -20°C.

  • Application of Inhibitors: a. Pre-incubate the cells with the desired final concentration of the inhibitor in complete medium for 30-60 minutes before adding C8-C1P. b. Suggested Final Concentrations (to be optimized):

    • Sodium Orthovanadate: 100 µM - 1 mM
    • Propranolol: 50 - 200 µM c. After the pre-incubation period, add the C8-C1P working solution to the culture medium already containing the inhibitor.

Visualizations

C1P_Degradation_Pathway C8_C1P This compound C1PP C1P Phosphatase (e.g., LPPs) C8_C1P->C1PP Substrate C8_Ceramide C-8 Ceramide C1PP->C8_Ceramide Dephosphorylation Inhibitors Phosphatase Inhibitors (Sodium Orthovanadate, Propranolol) Inhibitors->C1PP Inhibition

C1P Degradation and Inhibition

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis A Prepare C8-C1P Stock (10 mM in DMSO/Ethanol) D Prepare C8-C1P working solution and add to cells A->D B Prepare Inhibitor Stocks (e.g., 100 mM Na3VO4) C Pre-incubate cells with phosphatase inhibitor B->C C->D E Perform biological assay (e.g., migration, apoptosis) D->E F (Optional) Assess C8-C1P stability (e.g., LC-MS/MS) D->F

Experimental Workflow for C8-C1P Studies

C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C8_C1P Exogenous This compound GPCR Putative GPCR C8_C1P->GPCR Binds G_protein Gi Protein GPCR->G_protein Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Activates Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Response Cellular Responses (Migration, Survival, Proliferation) Akt->Cell_Response ERK->NFkB ERK->Cell_Response NFkB->Cell_Response

This compound Signaling Pathway

References

Technical Support Center: Overcoming Challenges in the Quantification of Endogenous C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous C-8 Ceramide-1-Phosphate (C8-C1P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific issues that may arise during the extraction, detection, and quantification of endogenous C8-C1P.

Sample Preparation & Extraction

Question: I am observing artificially high levels of C1P in my samples. What could be the cause?

Answer: A common issue leading to overestimated C1P levels is the incomplete neutralization of lipid extracts after base hydrolysis. This can cause the hydrolysis of sphingomyelin (B164518) (SM) to C1P, artificially inflating your results. Ensure that the pH of your lipid extract is neutral before proceeding with analysis. One study found that the actual quantity of C1P in cells is around 6 pmols/10^6 cells, which is much lower than some previously reported values that may have been affected by this artifact.[1]

Question: What is the most effective extraction method for C1P?

Answer: A single-phase extraction method has been shown to provide high recovery for C1P.[2] A common procedure involves adding methanol (B129727) and chloroform (B151607) to the sample, followed by sonication and incubation. It is crucial to add internal standards before the extraction process to account for any loss during sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Question: I am experiencing significant carryover of C1P on my LC column. How can I resolve this?

Answer: C1P is known to be difficult to analyze due to significant carryover on reverse-phase LC columns, which can be greater than 1%.[2] This issue has been observed with columns from different vendors. To mitigate this, consider the following:

  • Use a C8 Column: Switching from a C18 to a C8 column can resolve peak tailing and reduce carryover for C1P.[3]

  • Heat the Column: Heating the chromatographic column to 60°C can help eliminate carryovers between samples and may also enhance the signal strength by up to two-fold.[1]

Question: What type of internal standard is most appropriate for quantifying C8-C1P?

Answer: The absence of commercially available internal standards for every C1P chain length has been a challenge. However, studies have shown that d18:1/12:0 C1P can be used as an internal standard for quantifying longer acyl chain lengths of C1P, as no significant difference in signal response was observed between different chain lengths.[4] It is recommended to use non-naturally occurring odd-chain C1P species as internal standards to avoid interference with endogenous analytes.

Question: What are the optimal LC-MS/MS parameters for C1P analysis?

Answer: While optimal conditions can vary depending on the specific instrument, a common approach involves reverse-phase chromatography with a gradient elution. Here is an example of a validated method:[2]

  • Column: Supelco 2.1 (i.d.) × 50 mm Ascentis C8 column.

  • Column Temperature: 60°C.

  • Mobile Phase A: CH3OH/H2O/THF/HCOOH (68.5/28.5/2/1, v/v/v) with 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: CH3OH/THF/HCOOH (97/2/1, v/v/v) with 5 mM ammonium formate.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific adducts being monitored.

Quantitative Data Summary

The following table summarizes representative quantitative data for ceramide and C1P species from cell culture experiments to aid in experimental design and data interpretation. Note that endogenous levels of C8-C1P are generally low and can be challenging to detect.

AnalyteCell LineConcentration (pmol/10^6 cells)MethodReference
Total C1PA549~6LC-ESI-MS/MS[1][4]
C16:0-C1PA549Major SpeciesLC-ESI-MS/MS[4]
C24:0-C1PA549Minority SpeciesLC-ESI-MS/MS[4]
C24:1-C1PA549Minority SpeciesLC-ESI-MS/MS[4]

Experimental Protocols

Detailed Methodology for C1P Quantification by LC-ESI-MS/MS

This protocol is based on a validated method for the quantification of cellular C1P levels.[4]

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and add 1 ml of methanol.

    • Sonicate the sample to create a homogeneous mixture.

    • Add 500 µl of chloroform and appropriate internal standards (e.g., d18:1/12:0 C1P).

    • Sonicate again and incubate the mixture overnight at 48°C.

  • Phase Separation and Neutralization:

    • After incubation, allow the sample to cool.

    • Neutralize the extract by adding an appropriate volume of a weak acid (e.g., acetic acid) to prevent sphingomyelin hydrolysis.

    • Centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in the initial mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C8 reverse-phase column heated to 60°C.

    • Use a gradient elution with mobile phases as described in the FAQ section.

    • Detect C1P species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Workflows

Ceramide-1-Phosphate (C1P) Biosynthesis and Signaling

C8-Ceramide is phosphorylated by Ceramide Kinase (CerK) to form C8-C1P. This conversion is a key step in regulating the balance between pro-apoptotic ceramide and pro-survival C1P.

C1P_Biosynthesis Cer C8-Ceramide C1P C8-Ceramide-1-Phosphate Cer->C1P ATP -> ADP CerK Ceramide Kinase (CerK) CerK->Cer Catalyzes

Caption: C8-Ceramide is converted to C8-C1P by Ceramide Kinase.

Intracellular Signaling Cascade of C1P

Intracellular C1P acts as a second messenger, influencing various cellular processes, including cell proliferation and survival.

C1P_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Signal C1P Intracellular C1P Extracellular->C1P Stimulates CerK activity PI3K PI3K C1P->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: Intracellular C1P signaling pathway promoting cell survival.

Experimental Workflow for C8-C1P Quantification

A logical workflow is crucial for accurate and reproducible quantification of endogenous C8-C1P.

C1P_Workflow Start Start: Biological Sample Extraction Lipid Extraction (Single-Phase) Start->Extraction Neutralization Neutralization Extraction->Neutralization LC_MS LC-MS/MS Analysis (C8 Column, 60°C) Neutralization->LC_MS Data_Analysis Data Analysis (Internal Standard Calibration) LC_MS->Data_Analysis End End: Quantified C8-C1P Levels Data_Analysis->End

Caption: Workflow for quantifying endogenous C8-C1P.

References

C-8 Ceramide-1-phosphate toxicity at high concentrations in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with C-8 Ceramide-1-Phosphate (C8-C1P) toxicity at high concentrations in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8-C1P)?

A1: this compound is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). It has a shorter acyl chain (8 carbons) compared to many natural ceramides, which enhances its solubility and ability to cross cell membranes.[1] It is used experimentally to study the intracellular effects of C1P.

Q2: What is the established biological role of C1P?

A2: Ceramide-1-Phosphate (C1P) is a critical signaling molecule involved in various cellular processes. At physiological concentrations, it is known to be a potent stimulator of cell proliferation and a strong inhibitor of apoptosis.[2][3][4] It exerts its pro-survival effects by activating signaling pathways such as PI3K/Akt and ERK1-2 and by inhibiting ceramide-generating enzymes like acid sphingomyelinase.[1][3]

Q3: Is C8-C1P toxic to cells?

A3: Yes, while C1P and its analogs are pro-survival at low concentrations, they can be toxic to cells at high concentrations.[1][2] Several studies have reported that applying high levels of short-chain C1P analogs can lead to reduced cell viability and the induction of apoptosis.[1] This dose-dependent opposing effect is a critical consideration for experimental design.

Q4: What is the proposed mechanism for C1P toxicity at high concentrations?

A4: The exact mechanism is not fully elucidated, but a leading hypothesis is that an overwhelming intracellular concentration of C1P becomes cytotoxic. This could be due to several factors:

  • Metabolic Conversion: Excess C1P can be dephosphorylated back into ceramide.[2] Ceramide is a well-known pro-apoptotic lipid, and its accumulation can trigger cell death pathways.[5][6]

  • Signaling Imbalance: Abnormally high levels of C1P may disrupt the delicate balance of sphingolipid metabolism and signaling, leading to cellular stress and apoptosis.

  • Off-Target Effects: At high concentrations, the molecule might interact with unintended cellular targets, leading to toxic outcomes.

One study noted that cells overexpressing Ceramide Kinase (CerK), the enzyme that produces C1P, underwent apoptosis when supplied with high concentrations of C2-ceramide, leading to a massive increase in intracellular C2-C1P.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with C8-C1P.

Problem 1: Unexpectedly high levels of cell death or cytotoxicity observed.

  • Possible Cause 1: C8-C1P concentration is too high.

    • Solution: The biological effect of C1P is highly concentration-dependent. A concentration that is mitogenic in one cell line may be toxic in another. Perform a dose-response experiment starting from a low concentration (e.g., 1-5 µM) and increasing to higher concentrations (e.g., 50 µM or more) to determine the optimal range for your specific cell line and experimental goals.

  • Possible Cause 2: Solvent/Vehicle toxicity.

    • Solution: C8-C1P is a lipid and requires an organic solvent (like DMSO or ethanol) for solubilization before being diluted in culture medium. Ensure the final concentration of the solvent in your culture is non-toxic to your cells. Always run a "vehicle control" (medium + solvent, no C8-C1P) to confirm that the solvent itself is not causing the cytotoxicity.

  • Possible Cause 3: Improper solubilization or delivery.

    • Solution: Poorly dissolved C8-C1P can form micelles or aggregates, leading to inconsistent concentrations and cellular stress. Ensure the compound is fully dissolved in the solvent before adding it to the medium. Gentle vortexing and warming may assist. For sensitive applications, consider using a carrier like fatty-acid-free Bovine Serum Albumin (BSA).

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Degradation of C8-C1P stock.

    • Solution: Lipids can degrade over time, especially with repeated freeze-thaw cycles. Upon receipt, aliquot your C8-C1P stock solution into single-use volumes and store them at -20°C or -80°C to maintain stability.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: The cellular response to stimuli can be affected by factors like cell passage number, confluency, and overall health.[7] Standardize your cell culture practices. Use cells within a consistent range of passage numbers and seed them to reach a specific confluency (e.g., 70-80%) at the time of treatment.[7]

  • Possible Cause 3: Cell line misidentification or contamination.

    • Solution: Cell line cross-contamination is a common issue that can invalidate results.[8] Periodically verify your cell lines using methods like Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination, which can alter cellular responses.

Data Summary

The toxic threshold for C1P analogs varies significantly between cell lines. The following table summarizes the dual effects of C1P, noting that high concentrations are often cytotoxic.

Cell TypeC1P AnalogConcentration RangeObserved EffectCitation
Bone Marrow-Derived MacrophagesNatural C1P / C2-C1PLow ConcentrationsInhibition of apoptosis[2]
Bone Marrow-Derived MacrophagesNatural C1P / C2-C1PHigh ConcentrationsToxic / Pro-apoptotic[2]
A549 Lung AdenocarcinomaC1PNot SpecifiedPromotes proliferation, inhibits apoptosis[4]
Mammalian Cells (General)C2-C1P (in CerK overexpressing cells)High (from exogenous C2-ceramide)Induction of apoptosis[1]
Mouse FibroblastsC1PNot SpecifiedMitogenic[9]

Key Experimental Protocols

Protocol 1: Preparation of C8-C1P Stock Solution

  • Reconstitution: C8-C1P is typically supplied as a powder. Reconstitute it in an appropriate organic solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Solubilization: Warm the vial briefly to 37°C and vortex thoroughly to ensure the lipid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots protected from light at -20°C or -80°C for long-term stability.

Protocol 2: Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of C8-C1P in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final solvent concentration). Remove the old medium from the cells and add the C8-C1P dilutions and controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically ~570 nm). Cell viability is proportional to the absorbance and is usually expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Grow cells in larger format plates (e.g., 6-well plates) and treat with the desired concentrations of C8-C1P and controls for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA, neutralize, and combine with the supernatant containing floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS (Phosphate-Buffered Saline).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visual Guides

G cluster_low Low C1P Concentration (Physiological) cluster_high High C1P Concentration (Pharmacological/Toxic) Low_C1P Low [C1P] PI3K_Akt PI3K/Akt Pathway Low_C1P->PI3K_Akt Activates ERK ERK1/2 Pathway Low_C1P->ERK Activates ASMase Acid Sphingomyelinase (Ceramide Production) Low_C1P->ASMase Inhibits Survival Cell Survival & Proliferation PI3K_Akt->Survival ERK->Survival ASMase->Survival Promotes via Ceramide Reduction High_C1P High [C8-C1P] C1P_Phosphatase C1P Phosphatase High_C1P->C1P_Phosphatase Overwhelms Metabolism Signaling_Stress Signaling Imbalance & Cellular Stress High_C1P->Signaling_Stress Ceramide ↑ Ceramide C1P_Phosphatase->Ceramide Dephosphorylates Apoptosis Apoptosis / Cytotoxicity Ceramide->Apoptosis Induces Signaling_Stress->Apoptosis G start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Incubate Overnight (Allow adherence) seed->adhere treat 3. Treat Cells (C8-C1P dilutions + controls) adhere->treat incubate 4. Incubate (e.g., 24-72 hours) treat->incubate assay 5. Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read 6. Read Plate (Spectrophotometer / Luminometer) assay->read analyze 7. Analyze Data (% Viability vs. Control) read->analyze end End analyze->end G start Problem: Unexpectedly High Cell Death q1 Did you run a vehicle control? start->q1 a1_yes Was the vehicle control also toxic? q1->a1_yes Yes a1_no Run a vehicle control to isolate compound effect. q1->a1_no No res1 Solvent concentration is too high. Reduce final solvent %. a1_yes->res1 Yes res2 Toxicity is likely due to C8-C1P. a1_yes->res2 No q2 Did you perform a dose-response curve? a2_yes Cell line may be highly sensitive. Use lower concentrations. q2->a2_yes Yes a2_no Perform dose-response to find the cytotoxic threshold. q2->a2_no No res2->q2

References

Technical Support Center: C-8 Ceramide-1-Phosphate Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery efficiency of C-8 Ceramide-1-Phosphate (C8-C1P) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8-C1P) and what are its primary cellular functions?

A1: this compound is a short-chain, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). It acts as a signaling molecule involved in various cellular processes. Primarily, C8-C1P is known to be a cell apoptosis inhibitor and an inducer of cell survival.[1] It stimulates DNA synthesis and cell division by activating signaling pathways such as the PI3-K/Akt and ERK1/2 pathways.[2]

Q2: What are the main challenges in delivering C8-C1P to cells in culture?

A2: The primary challenge with C8-C1P, like other ceramides (B1148491), is its hydrophobic nature, which leads to poor aqueous solubility.[3] This can cause the compound to precipitate in cell culture medium, leading to inconsistent and unreliable experimental results. Achieving efficient cellular uptake and bioavailability is crucial for its biological activity.

Q3: What is the recommended method for storing C8-C1P?

A3: C8-C1P is a lipid and can degrade if not stored properly. It should be stored at -20°C as a powder or in a suitable solvent to maintain its stability.[3] It is also advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]

Q4: Can the solvent used to dissolve C8-C1P affect experimental outcomes?

A4: Yes, the choice and concentration of the solvent are critical. Organic solvents like DMSO or ethanol (B145695) are commonly used to dissolve C8-C1P.[3] However, high concentrations of these solvents can be toxic to cells. It is essential to keep the final solvent concentration in the culture medium to a minimum (ideally ≤ 0.1%) and to always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[3]

Troubleshooting Guides

Issue 1: Precipitation of C8-C1P in Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture medium after adding C8-C1P.

  • Inconsistent or no biological effect observed in experiments.

Possible Causes and Solutions:

Possible Cause Solution
Poor aqueous solubility Prepare a concentrated stock solution of C8-C1P in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.[3]
Precipitation upon cooling If precipitation still occurs, try slightly warming the medium before adding the C8-C1P stock solution. Be aware that the compound may precipitate again as the medium cools. Using a lower final concentration of C8-C1P may also prevent precipitation.[3]
Suboptimal delivery method For improved solubility and efficacy, consider using liposomal formulations. Liposome-based delivery systems can significantly enhance the delivery of short-chain ceramides like C8-C1P.
Issue 2: Inconsistent or No Cellular Response to C8-C1P

Symptoms:

  • Lack of expected biological effects (e.g., no increase in cell proliferation, no inhibition of apoptosis).

  • High variability between replicate experiments.

Possible Causes and Solutions:

Possible Cause Solution
Compound degradation Ensure C8-C1P is stored correctly at -20°C and avoid multiple freeze-thaw cycles.[3] It is recommended to prepare fresh dilutions from the stock solution for each experiment.[3]
Suboptimal concentration The effective concentration of C8-C1P is cell-type dependent.[3] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Inappropriate incubation time The kinetics of C8-C1P action can vary. Conduct a time-course experiment to identify the optimal incubation period for observing the desired effect.
Interference from serum Components in serum can interfere with C8-C1P activity.[3] Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.[3]
Cell line resistance Some cell lines may be inherently resistant to the effects of C8-C1P due to differences in their ceramide metabolism or signaling pathways.[3]
Issue 3: High Cytotoxicity Observed in Control Groups

Symptoms:

  • Significant cell death or reduced viability in the vehicle control group (treated with solvent only).

Possible Causes and Solutions:

Possible Cause Solution
Solvent toxicity The concentration of the solvent (e.g., DMSO, ethanol) may be too high. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[3]
Cell-specific sensitivity Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Quantitative Data Summary

Table 1: Effective Concentrations of C8-C1P and Related Compounds in Different Cell Lines

Cell LineCompoundConcentrationIncubation TimeObserved Effect
Human MonocytesC8-C1P1-20 µM24 hDecreased expression of CD80 and CD44 on LPS-challenged monocytes.[4]
Human MonocytesC8-C1P20 µM24 hReduced percentage of early apoptotic monocytes.[4]
Human MonocytesC8-C1P20 µM15-30 minIncreased phosphorylation of ERK1/2.[4]
Murine Macrophages (RAW264.7)C1P15 µM1 hStimulation of glucose uptake.[5]

Table 2: IC50 Values for Various Compounds in Cancer Cell Lines

Cell LineCompoundIC50 Value (µM)
HTB-26 (Breast Cancer)Compound 110 - 50
PC-3 (Pancreatic Cancer)Compound 110 - 50
HepG2 (Hepatocellular Carcinoma)Compound 110 - 50
HCT116 (Colon Cancer)Compound 122.4
HCT116 (Colon Cancer)Compound 20.34
HTB-26 (Breast Cancer)Compound 210 - 50
PC-3 (Pancreatic Cancer)Compound 210 - 50
HepG2 (Hepatocellular Carcinoma)Compound 210 - 50

Data adapted from a study on novel oleoyl-hybrid compounds.[6]

Experimental Protocols

Protocol 1: Preparation of C8-C1P Stock Solution

Objective: To prepare a concentrated stock solution of C8-C1P for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of C8-C1P powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the C8-C1P is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[3]

Protocol 2: Liposomal Formulation of C8-C1P using Thin-Film Hydration

Objective: To encapsulate C8-C1P into liposomes to improve its solubility and delivery.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol

  • Chloroform and Methanol (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: Dissolve C8-C1P, DOPC, and cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. A common molar ratio for liposome (B1194612) formulation is 55:20:25 (DOPC:Cholesterol:C8-C1P).[7]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 65°C) until a thin, uniform lipid film is formed on the wall of the flask.[5][8][9]

  • Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4). Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[7]

  • Extrusion (Sizing): To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through an extruder fitted with a 100 nm polycarbonate membrane 10-20 times.[7] This will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

  • Storage: Store the prepared C8-C1P liposomes at 4°C.

Protocol 3: Dose-Response Assay for C8-C1P

Objective: To determine the optimal concentration of C8-C1P for a specific cell line and biological endpoint.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • C8-C1P stock solution (or C8-C1P liposomes)

  • Cell viability reagent (e.g., MTT, alamarBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of the C8-C1P stock solution or liposomal formulation in complete cell culture medium to cover a wide range of concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of C8-C1P. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay (e.g., MTT).

  • Data Analysis: Plot the cell viability (as a percentage of the control) against the log of the C8-C1P concentration to generate a dose-response curve and determine the IC50 or EC50 value.

Protocol 4: Western Blot Analysis of p-Akt and p-ERK1/2

Objective: To assess the activation of the PI3K/Akt and ERK1/2 signaling pathways in response to C8-C1P treatment.

Materials:

  • Target cell line

  • C8-C1P

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of C8-C1P for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Akt, total ERK, and a loading control like GAPDH or β-actin.[10]

Visualizations

C8_C1P_Signaling_Pathway C8_C1P This compound (extracellular) GPCR GPCR (putative) C8_C1P->GPCR PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: C8-C1P Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis C8_C1P_Prep Prepare C8-C1P Stock Solution Dose_Response Dose-Response Assay C8_C1P_Prep->Dose_Response Liposome_Prep Prepare Liposomal C8-C1P (Optional) Liposome_Prep->Dose_Response Cell_Culture Cell Seeding & Culture Cell_Culture->Dose_Response Cell_Treatment Treat Cells with Optimal C8-C1P Conc. Dose_Response->Cell_Treatment Viability_Assay Cell Viability Assay (MTT) Cell_Treatment->Viability_Assay Uptake_Assay Cellular Uptake Analysis Cell_Treatment->Uptake_Assay Western_Blot Western Blot for p-Akt, p-ERK Cell_Treatment->Western_Blot

Caption: General Experimental Workflow.

References

Addressing variability in C-8 Ceramide-1-phosphate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C8-Ceramide-1-Phosphate (C8-C1P). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this bioactive sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What is C8-Ceramide-1-Phosphate and why is it used in research?

A1: C8-Ceramide-1-Phosphate (N-octanoyl-sphingosine-1-phosphate) is a synthetic, cell-permeable analog of the endogenous signaling molecule, Ceramide-1-Phosphate (C1P).[1][2] Due to its shorter acyl chain, C8-C1P exhibits better water solubility compared to its long-chain counterparts, making it a valuable tool for in vitro studies.[1] It is used to investigate the diverse cellular processes regulated by C1P, including cell proliferation, survival, inflammation, and migration.[1][2][3]

Q2: What are the primary signaling pathways activated by C8-C1P?

A2: C8-C1P is known to activate several key signaling pathways. A major target is the PI3K/Akt pathway , which is crucial for promoting cell survival and proliferation.[1] C8-C1P has been shown to induce the phosphorylation of Akt. Another critical pathway influenced by C8-C1P is the MAPK/ERK pathway .[4] Activation of ERK1/2 is often associated with cell growth and differentiation. Additionally, C1P is a direct activator of cytosolic phospholipase A2 (cPLA2) , a key enzyme in the inflammatory response that leads to the release of arachidonic acid.[1][2]

Q3: Can C8-C1P be metabolized by cells? What are the implications?

A3: Yes, C8-C1P can be metabolized by cellular enzymes. It can be dephosphorylated to C8-ceramide, a pro-apoptotic molecule, which has opposing effects to C8-C1P.[1] This metabolic conversion can be a source of experimental variability and should be considered when interpreting results. The balance between C1P and ceramide levels is a critical determinant of cell fate.[3]

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your C8-C1P experiments.

Issue 1: Precipitation of C8-C1P in Cell Culture Media

  • Question: I'm observing precipitation after adding my C8-C1P stock solution to the cell culture medium. How can I prevent this?

  • Answer: This is a common issue due to the lipidic nature of C8-C1P. Here are several approaches to improve its solubility and delivery:

    • Solvent and Dilution Technique: Prepare a concentrated stock solution in DMSO or ethanol. For cell treatment, it is crucial to perform a pre-dilution step. Add the required volume of your stock solution to a small volume of pre-warmed (37°C) serum-free media or PBS, vortex gently, and then immediately add this intermediate solution to the final volume of your complete cell culture media with gentle mixing. The final solvent concentration should be kept low (ideally ≤ 0.1%) to avoid cytotoxicity.

    • BSA Conjugation: Complexing C8-C1P with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and facilitate its delivery to cells. A general protocol involves preparing a C8-C1P/BSA complex at a specific molar ratio before adding it to the cell culture.

    • Sonication: If you are preparing C8-C1P vesicles, sonication on ice until the solution is clear can help to create a uniform dispersion.[4]

Issue 2: High Variability in Cellular Responses

  • Question: I'm seeing inconsistent results between experiments, even when using the same C8-C1P concentration. What are the potential sources of this variability?

  • Answer: Several factors can contribute to inconsistent cellular responses:

    • Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Overly confluent or sparse cultures can respond differently to stimuli.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to lipids and other molecules, potentially interfering with the activity of C8-C1P. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and signaling responses can change with prolonged culturing.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

  • Question: I'm observing higher than expected cell death or effects that don't align with the known functions of C1P. What could be the cause?

  • Answer: Unintended effects can arise from several sources:

    • Solvent Toxicity: As mentioned, the solvent used to dissolve C8-C1P (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess solvent-induced cytotoxicity.

    • Metabolism to C8-Ceramide: As discussed in the FAQs, the conversion of C8-C1P to the pro-apoptotic C8-ceramide can induce cell death. This is a known metabolic pathway and a potential mechanism of action, but it's important to be aware of it when studying the specific effects of C1P.

    • Off-Target Effects of Short-Chain Ceramides: Short-chain ceramide analogs, while useful tools, can have different effects compared to their endogenous long-chain counterparts. For example, they can alter membrane properties and may not perfectly mimic the subcellular localization and protein interactions of natural ceramides.[5] It's important to be cautious when extrapolating results from short-chain analogs to the physiological roles of endogenous C1P.

Data Presentation

Table 1: Recommended Concentrations of C8-C1P for Various In Vitro Assays

AssayCell TypeC8-C1P ConcentrationIncubation TimeReference
Macrophage MigrationHuman CD14+ Monocytes1 µMNot Specified[4]
cPLA2 ActivationIn vitro assay500 nM2 hours[6]
Apoptosis InductionHuman Monocytes20 µM24 hours[4]
ERK1/2 PhosphorylationHuman CD14+ Monocytes20 µM15 - 30 minutes[4]

Table 2: IC50 Values of C8-Ceramide in Various Cancer Cell Lines

Note: This table refers to C8-Ceramide, the dephosphorylated and pro-apoptotic metabolite of C8-C1P.

Cell LineCancer TypeIC50 (µM)SolventReference
H1299Human Non-Small Cell Lung Cancer22.9Not Specified[7]
C6Rat Glioma32.7DMSO[7]
OV2008Human Ovarian Cancer41.69DMSO[7]
HT-29Human Colon Adenocarcinoma42.16DMSO[7]
MDA-MB-231Human Breast Cancer11.3Not Specified[7]
NCI/ADR-RESDoxorubicin-Resistant Human Breast Cancer86.9Not Specified[7]

Experimental Protocols

1. Preparation of C8-C1P Solution for Cell Culture

  • Materials:

    • C8-Ceramide-1-Phosphate (powder)

    • DMSO or Ethanol (anhydrous)

    • Sterile microcentrifuge tubes

    • Pre-warmed (37°C) serum-free cell culture medium or PBS

    • Pre-warmed (37°C) complete cell culture medium

  • Protocol:

    • Prepare a 10 mM stock solution of C8-C1P in DMSO or ethanol. For example, dissolve 5.06 mg of C8-C1P (MW: 505.67 g/mol ) in 1 mL of solvent.

    • Vortex thoroughly until the powder is completely dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For cell treatment, perform a pre-dilution step. In a sterile tube, add a small volume of pre-warmed serum-free medium or PBS (e.g., 200 µL).

    • While gently vortexing the medium, add the required volume of the 10 mM C8-C1P stock solution to create an intermediate solution.

    • Immediately add the entire volume of the intermediate solution to the final volume of pre-warmed complete cell culture medium and mix by gentle inversion.

2. Western Blot Analysis of Akt and ERK Phosphorylation

  • Materials:

    • Treated and control cell lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies)

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

    • ECL substrate

    • Chemiluminescence imaging system

  • Protocol:

    • After treating cells with C8-C1P for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[8]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[8]

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt, total ERK, and a loading control like GAPDH or β-actin.

Mandatory Visualizations

C8_C1P_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C8-C1P_ext C8-C1P GPCR GPCR C8-C1P_ext->GPCR PI3K PI3K GPCR->PI3K cPLA2 cPLA2 GPCR->cPLA2 Direct Activation (intracellular C1P) Ras Ras GPCR->Ras Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt P Survival Cell Survival & Proliferation p_Akt->Survival p_cPLA2 p-cPLA2 (Active) cPLA2->p_cPLA2 Ca2+ AA Arachidonic Acid p_cPLA2->AA Inflammation Inflammation AA->Inflammation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK P Growth Cell Growth & Differentiation p_ERK->Growth

Caption: C8-C1P Signaling Pathways.

C8_C1P_Experimental_Workflow Start Start: Prepare C8-C1P Solution Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat Cells with C8-C1P (and controls) Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Western_Blot Western Blot (e.g., p-Akt, p-ERK) Analysis->Western_Blot Migration_Assay Migration Assay Analysis->Migration_Assay Viability_Assay Cell Viability Assay (e.g., MTT, Annexin V) Analysis->Viability_Assay Enzyme_Assay Enzymatic Assay (e.g., cPLA2 activity) Analysis->Enzyme_Assay

Caption: C8-C1P Experimental Workflow.

Troubleshooting_Logic Problem Inconsistent or Unexpected Experimental Results Solubility Check C8-C1P Solubility and Delivery Problem->Solubility Cell_Health Verify Cell Health and Culture Conditions Problem->Cell_Health Controls Review Experimental Controls Problem->Controls Solubility_Solutions - Use pre-warmed media - Pre-dilution step - Consider BSA complexation - Sonication for vesicles Solubility->Solubility_Solutions Cell_Health_Solutions - Consistent cell density - Low passage number - Optimize serum concentration Cell_Health->Cell_Health_Solutions Controls_Solutions - Include vehicle control (solvent) - Positive and negative controls - Titrate C8-C1P concentration Controls->Controls_Solutions

Caption: Troubleshooting Logic Flowchart.

References

Minimizing batch-to-batch variation of synthetic C-8 Ceramide-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variation of synthetic C-8 Ceramide-1-Phosphate (C8-C1P). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to ensure consistency and reliability in your experiments.

Troubleshooting Guides

Batch-to-batch variation in synthetic C8-C1P can arise from inconsistencies in synthesis, purification, or handling. The following guides address common issues encountered during its production and use.

Issue 1: Low Yield of C8-C1P

A common challenge in the synthesis of C8-C1P is achieving a consistently high yield. Several factors can contribute to this issue, from incomplete reactions to degradation of the product.

Troubleshooting Strategies for Low Yield

Potential Cause Recommended Solution Expected Outcome
Incomplete Phosphorylation Reaction - Ensure all reagents, especially the phosphorylating agent, are fresh and anhydrous.- Optimize the stoichiometry of the phosphorylating agent and base. A slight excess (1.1-1.2 equivalents) may be necessary.- Extend the reaction time and monitor progress closely using Thin-Layer Chromatography (TLC).- Maintain the reaction temperature strictly, especially during the dropwise addition of the phosphorylating agent (e.g., 0 °C).Increased conversion of C8-Ceramide to C8-C1P, leading to a higher crude yield.
Degradation of Starting Material or Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated sphingosine (B13886) backbone.- Use anhydrous solvents to prevent hydrolysis of the phosphorylating agent and the phosphate (B84403) ester product.- Maintain a neutral pH during the workup procedure to avoid acid- or base-catalyzed hydrolysis.Preservation of the integrity of the starting material and the final product, maximizing the recoverable yield.
Side Reactions - Control the reaction temperature carefully to minimize the formation of byproducts.- Optimize the stoichiometry of reagents to reduce the likelihood of side reactions, such as the formation of pyrophosphates.A cleaner reaction mixture with fewer impurities, simplifying the purification process and improving the isolated yield.
Inefficient Purification - Optimize the solvent system for column chromatography based on preliminary TLC analysis to ensure good separation.- For highly polar C8-C1P, consider using a diol-bonded silica (B1680970) or reverse-phase chromatography for better recovery.- Ensure the complete elution of the product from the column by using a more polar solvent mixture at the end of the purification process.Improved recovery of pure C8-C1P from the crude reaction mixture, leading to a higher final yield.
Issue 2: Inconsistent Purity Between Batches

Achieving high and consistent purity is critical for the biological activity and reproducibility of experiments using C8-C1P.

Troubleshooting Strategies for Inconsistent Purity

Potential Cause Recommended Solution Expected Purity (Post-Purification)
Co-elution of Impurities - Optimize the gradient for flash chromatography or HPLC to improve the resolution between C8-C1P and closely related impurities.- Use a different stationary phase (e.g., C8 or C4 reverse-phase instead of C18) to alter the selectivity of the separation.≥95% (HPLC)
Presence of Residual Solvents - After purification, dry the product thoroughly under high vacuum for an extended period.- Use solvents with low boiling points that are easily removed.No detectable residual solvents by ¹H NMR.
Contamination with Unreacted Starting Materials - Drive the reaction to completion by optimizing reaction conditions as described for low yield.- Employ a purification method with high resolving power, such as preparative HPLC.>98% (HPLC)
Product Degradation During Storage - Store C8-C1P as a solid at -20°C or lower.[1] Avoid repeated freeze-thaw cycles of solutions.- Prepare fresh solutions for each experiment from the solid material.Purity remains stable at ≥95% for an extended period.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying synthetic C8-C1P?

A1: A combination of flash chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for achieving high purity. Flash chromatography can be used for the initial bulk purification to remove major impurities, followed by HPLC to achieve a final purity of ≥95%. For highly polar compounds like C8-C1P, reverse-phase chromatography (C18 or C8) is generally effective.

Q2: How can I confirm the identity and purity of my synthesized C8-C1P?

A2: A multi-technique approach is recommended:

  • ¹H and ³¹P NMR: To confirm the chemical structure and check for the presence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS): To determine the purity of the final product. A purity of ≥93% is generally considered acceptable for biological studies.[2]

Q3: What are the best storage conditions for C8-C1P to ensure its stability?

A3: C8-C1P should be stored as a neat solid at -20°C.[1] Under these conditions, it is stable for at least four years.[3] If you need to store it in solution, use an aprotic solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My C8-C1P shows variable biological activity between batches, even with similar purity. What could be the cause?

A4: Inconsistent biological activity despite high purity can be due to:

  • Stereoisomers: Ensure that the synthesis starts with the correct stereoisomer of sphingosine (D-erythro). Different stereoisomers can have different biological activities.

  • Aggregation: C8-C1P can form micelles in aqueous solutions. The state of aggregation can affect its availability to cells. Ensure consistent preparation of your working solutions.

  • Solvent Effects: The vehicle used to dissolve and deliver C8-C1P to cells can impact its activity. Always include a vehicle control in your experiments.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from an efficient one-pot procedure for the synthesis of ceramide-1-phosphates.[4]

Materials:

  • N-octanoyl-D-erythro-sphingosine (C8-Ceramide)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve C8-Ceramide (1 equivalent) in anhydrous DCM.

  • Phosphorylation: Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 equivalents) dropwise, followed by the slow, dropwise addition of a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (chloroform:methanol, 9:1 v/v).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of chloroform (B151607) and methanol to yield the pure this compound.

Protocol 2: Quality Control of C8-C1P by HPLC-MS

Instrumentation:

  • HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • C8 or C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).[4]

Mobile Phase:

  • A: Water with 0.2% formic acid

  • B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of C8-C1P in a suitable solvent (e.g., methanol). Dilute to a working concentration of 10-100 µg/mL in the initial mobile phase composition.

  • Chromatographic Separation: Inject the sample and elute with a gradient from 50% B to 100% B over a suitable time frame (e.g., 15 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ion modes. In positive mode, monitor for the [M+H]⁺ ion. In negative mode, monitor for the [M-H]⁻ ion. The fragmentation pattern can be used to confirm the structure.

Visualizations

Synthetic Workflow for this compound

G Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis C8_Ceramide C8-Ceramide Phosphorylation Phosphorylation (POCl3, TEA, 0°C) C8_Ceramide->Phosphorylation Crude_Product Crude C8-C1P Phosphorylation->Crude_Product Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Pure_Product Pure C8-C1P Flash_Chromatography->Pure_Product QC Quality Control (HPLC-MS, NMR) Pure_Product->QC Final_Product Final Product (Purity ≥95%) QC->Final_Product

Caption: A flowchart of the synthesis and purification of C8-C1P.

C8-C1P Pro-Survival Signaling Pathway

G C8-C1P Pro-Survival Signaling Pathway C8_C1P C8-C1P PI3K PI3K C8_C1P->PI3K activates Akt Akt/PKB PI3K->Akt activates Bcl2 Bcl-2 Family (e.g., Bcl-xL) Akt->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: C8-C1P promotes cell survival via the PI3K/Akt pathway.

C8-C1P Pro-Proliferative Signaling Pathway

G C8-C1P Pro-Proliferative Signaling Pathway C8_C1P C8-C1P MEK MEK C8_C1P->MEK activates ERK12 ERK1/2 MEK->ERK12 activates Proliferation Cell Proliferation ERK12->Proliferation promotes

Caption: C8-C1P stimulates cell proliferation through the MEK/ERK pathway.

References

Troubleshooting unexpected results in C-8 Ceramide-1-phosphate studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8C1P) studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate challenges in their experiments involving C8C1P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular functions?

A1: this compound (C8C1P) is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P).[1][2][3] It is often used in research to investigate the cellular roles of C1P. The primary functions of C1P, and by extension C8C1P, are antagonistic to those of ceramide. While ceramide is often associated with apoptosis and cell growth arrest, C1P promotes cell proliferation, survival, and migration.[2][4] It is a key signaling molecule in various cellular processes, including inflammation.[5][6]

Q2: How does C8C1P exert its effects? What are the known signaling pathways?

A2: C8C1P can act both intracellularly and extracellularly.[4][7] Intracellularly, it is known to activate cytosolic phospholipase A₂α (cPLA₂α), leading to the production of arachidonic acid, a key mediator of inflammation.[8] It also stimulates several pro-survival and pro-proliferative pathways, including the PI3K/Akt, ERK1/2, and JNK pathways, and can lead to the activation of the transcription factor NF-κB.[3][9][10] Extracellularly, C8C1P is thought to act through a G-protein coupled receptor to stimulate cell migration.[5][4]

Q3: Why am I seeing a decrease in cell viability at high concentrations of C8C1P?

A3: While C8C1P is generally known to be pro-proliferative and anti-apoptotic at lower concentrations, higher concentrations can have paradoxical effects, leading to cytotoxicity.[3] This could be due to off-target effects, overwhelming of cellular metabolic pathways, or conversion to C8-ceramide, which is pro-apoptotic. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can C8C1P be metabolized within the cell?

A4: Yes. Short-chain ceramide-1-phosphates like C8C1P can be metabolized. For instance, they can be dephosphorylated by lipid phosphate (B84403) phosphatases to form C8-ceramide.[1][11] This is a critical consideration as C8-ceramide has biological activities that are often opposite to those of C8C1P, potentially confounding experimental results.[2][11]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability or No Proliferative Effect

Researchers sometimes observe a lack of expected cell proliferation or even a decrease in viability after treatment with C8C1P.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inappropriate Concentration Perform a comprehensive dose-response experiment with a wide range of C8C1P concentrations (e.g., 1 µM to 50 µM) to identify the optimal working concentration for your specific cell line. High concentrations can be toxic.[3]
Metabolism to C8-Ceramide Co-treat cells with an inhibitor of lipid phosphate phosphatases to prevent the conversion of C8C1P to the pro-apoptotic C8-ceramide.[1][11] Analyze cellular lipid profiles via mass spectrometry to quantify the levels of C8C1P and C8-ceramide over time.
Cell Line Specificity The response to C8C1P can be highly cell-type dependent. Test the effect of C8C1P on a control cell line known to respond to it. Ensure your cell line expresses the necessary downstream signaling components.
Solvent/Vehicle Toxicity Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is not toxic to your cells. Run a vehicle-only control to assess its effect on cell viability.
Compound Stability Ensure that the C8C1P stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Issue 2: No Activation of Downstream Signaling Pathways (e.g., p-Akt, p-ERK)

A common issue is the failure to observe the activation of expected downstream signaling pathways upon C8C1P treatment.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Time Point Perform a time-course experiment to determine the peak activation time for the signaling pathway of interest. Activation of kinases like Akt and ERK can be transient.
Low Receptor Expression If investigating extracellular effects, verify that your cell line expresses the putative C1P receptor. This can be done through RT-qPCR or by using a positive control cell line.[4]
Incorrect Cellular Localization C1P is synthesized at the trans-Golgi network.[8] Exogenously added C8C1P needs to reach the correct subcellular compartment to interact with its targets. Consider using a fluorescently labeled C8C1P analog to track its uptake and localization.
Assay Sensitivity Ensure your detection method (e.g., Western blot) is sensitive enough to detect subtle changes in protein phosphorylation. Use positive controls (e.g., growth factors) to validate the assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of C8C1P and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key signaling proteins.

  • Cell Lysis: After treatment with C8C1P for the determined time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways of this compound

C8C1P_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular C8C1P This compound GPCR GPCR C8C1P->GPCR Extracellular cPLA2 cPLA2α C8C1P->cPLA2 Intracellular PI3K PI3K C8C1P->PI3K ERK ERK1/2 C8C1P->ERK Migration Cell Migration GPCR->Migration Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Akt Akt PI3K->Akt Proliferation Proliferation ERK->Proliferation NFkB NF-κB Survival Survival NFkB->Survival Inflammation Inflammation Arachidonic_Acid->Inflammation Akt->NFkB Akt->Survival

Caption: C8C1P signaling pathways.

Troubleshooting Workflow for Unexpected Cell Viability Results

Troubleshooting_Viability Start Unexpected Cell Viability Result Check_Concentration Verify C8C1P Concentration (Dose-Response) Start->Check_Concentration Check_Metabolism Investigate Metabolism to C8-Ceramide Check_Concentration->Check_Metabolism No Solution1 Optimize Concentration Check_Concentration->Solution1 Yes Check_Cell_Line Assess Cell Line Specificity Check_Metabolism->Check_Cell_Line No Solution2 Use Phosphatase Inhibitor/ Analyze Lipids Check_Metabolism->Solution2 Yes Check_Controls Review Experimental Controls (Vehicle, Stability) Check_Cell_Line->Check_Controls No Solution3 Use a Different Cell Line Check_Cell_Line->Solution3 Yes Solution4 Refine Protocol/ Use Fresh Reagents Check_Controls->Solution4 Yes

Caption: Troubleshooting unexpected cell viability.

References

Technical Support Center: Best Practices for Handling Short-Chain Ceramide-1-Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for short-chain ceramide-1-phosphates (C1P). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are short-chain ceramide-1-phosphates and why are they used in research?

Short-chain ceramide-1-phosphates (e.g., C2, C6, C8-C1P) are synthetic analogs of endogenous long-chain C1P. They are valuable research tools because their shorter acyl chains confer greater water solubility compared to their long-chain counterparts, making them easier to deliver to cells in culture. Despite their artificial nature, they have been shown to mimic many of the biological effects of natural C1P, such as stimulating DNA synthesis and cell division.[1]

Q2: What are the primary biological functions of C1P?

Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is known to be mitogenic, promoting cell proliferation and survival by inhibiting apoptosis.[2][3][4] C1P is also a key mediator of inflammatory responses.[3][4] It can act both as an intracellular second messenger and as an extracellular ligand that binds to a putative G protein-coupled receptor to stimulate cell migration.[3][5]

Q3: How does C1P signaling contrast with that of ceramide?

C1P and ceramide often have opposing biological effects in what is sometimes referred to as the "sphingolipid rheostat".[6][7] While ceramide is generally pro-apoptotic and inhibits cell proliferation, C1P promotes cell survival and growth.[6] The balance between the levels of these two sphingolipids, regulated by the enzyme ceramide kinase (CerK) which phosphorylates ceramide to C1P, is critical for determining cell fate.[3][8]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of Short-Chain C1P in Aqueous Solutions

Question: I am observing precipitation of my short-chain C1P when I add it to my cell culture medium. How can I improve its solubility and delivery?

Answer: This is a common challenge due to the lipidic nature of C1P, even with shorter acyl chains. Here are several approaches to enhance solubility and ensure effective delivery:

  • Vehicle Selection:

    • Ethanol (B145695)/Dodecane (B42187) System: A mixture of ethanol and dodecane (e.g., 98:2 v/v) has been shown to be an effective delivery vehicle for C1P to cells.[9][10]

    • DMSO: While less common for C1P, dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution. Ensure the final concentration in the culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[11]

    • BSA Conjugation: Complexing C1P with fatty acid-free bovine serum albumin (BSA) can improve its stability and delivery in serum-free or low-serum media.

  • Preparation Technique:

    • Sonication: After dilution in an appropriate vehicle, sonicating the C1P solution can help to form a more uniform suspension or micellar solution.

    • Vortexing: Vigorous vortexing immediately before adding to the culture medium is essential.

  • Experimental Conditions:

    • Pre-warmed Medium: Adding the C1P solution to pre-warmed (37°C) culture medium can help maintain its solubility.

    • Serum Concentration: The presence of serum can sometimes aid in solubility, but it can also contain phosphatases that may degrade C1P. The effect of serum should be empirically determined for your specific cell type and experimental goals.

Issue 2: Inconsistent or No Cellular Response to C1P Treatment

Question: My cells are not responding as expected to the short-chain C1P treatment, or the results are highly variable. What could be the cause?

Answer: Several factors can contribute to a lack of a consistent cellular response. Consider the following troubleshooting steps:

  • Cell-Type Specificity: The response to C1P can be highly cell-type dependent. Some cell lines may lack the necessary downstream signaling components or express them at very low levels.

  • Acyl Chain Length Specificity: The biological activity of short-chain C1Ps can vary depending on their acyl chain length. For instance, C2-C1P has been shown to be ineffective in activating cytosolic phospholipase A2α (cPLA2α), whereas C6-C1P and longer variants are effective.[9][10]

  • Concentration and Incubation Time:

    • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological endpoint.

    • Time-Course: The kinetics of the cellular response can vary. A time-course experiment will help identify the optimal treatment duration.

  • Cell Culture Conditions:

    • Cell Density: Overly confluent or sparse cultures can exhibit different signaling responses. Ensure consistent cell density across experiments.

    • Serum Presence: As mentioned, serum components can influence C1P activity. Test different serum concentrations or serum-free conditions.

  • C1P Stability: C1P can be degraded by cellular phosphatases.[6] Be mindful of potential degradation over long incubation periods.

Issue 3: Artifacts in Quantification of Cellular C1P Levels

Question: I am using HPLC-ESI-MS/MS to quantify intracellular C1P levels after treatment, but I suspect my results are inaccurate. What are common pitfalls in C1P quantification?

Answer: Accurate quantification of C1P by mass spectrometry can be challenging. Here are some critical points to consider:

  • Incomplete Neutralization of Lipid Extracts: A common artifact is the overestimation of C1P due to incomplete neutralization of base-hydrolyzed lipid extracts. This can lead to the chemical hydrolysis of sphingomyelin (B164518) (SM) to C1P during sample preparation.[12][13]

  • Sample-to-Sample Carryover: C1P can adhere to the HPLC column, leading to carryover between samples. Heating the column (e.g., to 60°C) can help to eliminate carryover and improve signal intensity.[12][13]

  • Use of Internal Standards: The use of appropriate internal standards is essential for accurate quantification.

  • Retention Time Markers: Unambiguous peak assignment for low-abundance C1P species requires the use of retention time markers.[13]

Data Presentation

Table 1: Comparison of Short-Chain C1P Properties and Recommended Working Concentrations

PropertyC2-C1P (N-acetyl)C6-C1P (N-hexanoyl)C8-C1P (N-octanoyl)
Molecular Weight 409.46 g/mol 493.62 g/mol 521.68 g/mol
Solubility Higher aqueous solubilityModerate aqueous solubilityLower aqueous solubility
Typical Working Concentration 1-25 µM1-20 µM1-10 µM[1]
Notes May not activate all C1P signaling pathways (e.g., cPLA2α)[9][10]Generally effective in activating C1P signaling pathways.Commonly used to stimulate DNA synthesis.[1]

Experimental Protocols

Protocol 1: Preparation and Delivery of Short-Chain C1P to Cultured Cells

Objective: To prepare a stock solution of short-chain C1P and deliver it to cultured cells for functional assays.

Materials:

  • Short-chain C1P (e.g., C6-C1P or C8-C1P)

  • Ethanol (100%, anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes

  • Water bath sonicator

  • Cultured cells in appropriate medium

Methodology:

  • Stock Solution Preparation (1 mM):

    • Prepare a 98:2 (v/v) solution of ethanol and dodecane.

    • Dissolve the short-chain C1P in the ethanol/dodecane mixture to a final concentration of 1 mM.

    • Vortex thoroughly until the lipid is completely dissolved.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Cell Treatment:

    • Pre-warm the cell culture medium to 37°C.

    • Dilute the 1 mM C1P stock solution directly into the pre-warmed medium to achieve the desired final concentration (e.g., 1-20 µM).

    • Immediately vortex the diluted C1P/medium solution vigorously for 30 seconds.

    • Remove the existing medium from the cultured cells and replace it with the C1P-containing medium.

    • Include a vehicle control (medium with the same final concentration of the ethanol/dodecane mixture without C1P) in your experimental design.

    • Incubate the cells for the desired period at 37°C in a CO2 incubator.

Protocol 2: Western Blot Analysis of C1P-Induced Akt Phosphorylation

Objective: To assess the activation of the PI3K/Akt survival pathway by measuring the phosphorylation of Akt (a downstream target of C1P signaling).

Materials:

  • Cells treated with C1P (as per Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Lysis:

    • After C1P treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the total Akt antibody as a loading control.

Mandatory Visualizations

C1P_Signaling_Pathway C1P_ext Extracellular C1P GPCR Putative G-Protein Coupled Receptor C1P_ext->GPCR Gi Gi Protein GPCR->Gi PI3K PI3K Gi->PI3K Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB CellMigration Cell Migration NFkB->CellMigration CellSurvival Cell Survival (Anti-apoptosis) NFkB->CellSurvival Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK ATP C1P_int Intracellular C1P CerK->C1P_int C1P_int->PI3K cPLA2 cPLA2α C1P_int->cPLA2 AA Arachidonic Acid cPLA2->AA Inflammation Inflammation AA->Inflammation

Caption: Overview of key C1P signaling pathways.

C1P_Experimental_Workflow Start Start: Prepare 1 mM C1P in Ethanol/Dodecane Dilute Dilute C1P Stock in Pre-warmed Medium Start->Dilute Vortex Vortex Vigorously Dilute->Vortex Treat Treat Cells with C1P-containing Medium Vortex->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest Analysis Analysis: - Western Blot - Viability Assay - Migration Assay - Lipidomics (MS) Harvest->Analysis

Caption: General experimental workflow for cell treatment with short-chain C1P.

References

Technical Support Center: Optimizing C-8 Ceramide-1-Phosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8C1P) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8C1P) and why is it used in experiments?

A1: this compound is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). Due to its shorter acyl chain, C8C1P exhibits better water solubility compared to its long-chain counterparts, making it easier to handle and deliver to cells in culture.[1] It is used to study the diverse cellular processes regulated by C1P, which include cell proliferation, survival, inflammation, and migration.[1][2][3]

Q2: What are the key signaling pathways activated by C8C1P?

A2: C8C1P, mimicking endogenous C1P, is known to activate several key signaling pathways that are crucial for cell regulation. These include the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 and JNK, the Phosphatidylinositol 3-Kinase (PI3-K)/Akt pathway, and the NF-κB signaling pathway.[1][3] These pathways are involved in promoting cell growth and survival.

Q3: How do I prepare a C8C1P solution for cell culture experiments?

A3: C8C1P has poor aqueous solubility.[1] To prepare it for cell culture, first create a concentrated stock solution in an organic solvent like 100% DMSO or ethanol. This stock solution should then be diluted directly into pre-warmed (37°C) culture medium with vigorous vortexing to achieve the final desired concentration. It is crucial to keep the final solvent concentration in the culture medium to a minimum (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]

Q4: What is a typical starting concentration and incubation time for C8C1P experiments?

A4: The optimal concentration and incubation time for C8C1P are highly dependent on the cell type and the specific biological endpoint being measured.[4] Based on published studies, a good starting point for concentration is in the range of 1-50 µM. For signaling pathway activation studies (e.g., protein phosphorylation), short incubation times of 5-60 minutes are often sufficient. For studies on gene expression or cell viability, longer incubation times of 24-48 hours may be necessary. A dose-response and time-course experiment is strongly recommended for each new cell line and experimental setup.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of C8C1P in culture medium - Poor aqueous solubility of C8C1P.- High final concentration.- Medium cooling down after addition of stock solution.- Prepare a fresh dilution from the stock solution for each experiment.[4]- Ensure the stock solution is added to pre-warmed (37°C) medium and vortexed vigorously.[1]- Consider using a lower final concentration of C8C1P.[1]- Utilize liposomal formulations to improve solubility and delivery.[1]
High toxicity in the vehicle control group - The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Ensure the final solvent concentration in the culture medium is non-toxic for your specific cell line (typically ≤ 0.1%).- Perform a dose-response experiment with the solvent alone to determine its maximum non-toxic concentration.[1]
Inconsistent or no observable effect of C8C1P - Suboptimal concentration or incubation time.- Cell density is too high or too low.- Interference from components in serum.- The cell line may be resistant to C8C1P effects.- Perform a thorough dose-response and time-course experiment to determine the optimal conditions.[4]- Plate cells at an optimal, consistent density for all experiments.- Consider reducing the serum concentration or using serum-free media during the treatment period if appropriate for your cell line.[4]- Investigate the expression levels of C1P receptors and downstream signaling components in your cell line.
Variability between experiments - Repeated freeze-thaw cycles of the stock solution.- Inconsistent cell culture conditions.- Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles.[4]- Maintain consistent cell culture practices, including cell passage number, density, and media composition.

Data Presentation: Recommended Incubation Times and Concentrations

The following table summarizes starting concentrations and incubation times for C1P analogs from various studies to guide your experimental design.

Cell LineAssayCompoundConcentration RangeIncubation TimeReference
RAW264.7 MacrophagesERK1/2 PhosphorylationC1PNot specified, stimulated at 37°C20 minutes[5]
RAW264.7 MacrophagesMCP-1 ReleaseC16:0 C1P10-50 µM24 hours[5]
Human CD14+ MonocytesCD80 & CD44 ExpressionC8-C1P1-20 µM24 hours[6]
HL-60 CellsApoptosis AssayC2-Ceramideup to 10 µM24 hours[7]
Mouse Embryonic Stem CellsDifferentiationC2-Ceramide5-20 µM2-3 days after EB attachment[8]

Experimental Protocols

Protocol 1: Determination of Optimal C8C1P Concentration (Dose-Response)
  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well for viability assays, 12-well for protein analysis) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of C8C1P dilutions: Prepare a 10 mM stock solution of C8C1P in 100% DMSO. From this stock, prepare a series of working solutions in pre-warmed culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest C8C1P concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of C8C1P or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for a viability assay).

  • Assay: Perform the desired assay (e.g., MTT assay for viability, Western blot for protein expression) to assess the effect of C8C1P at each concentration.

  • Analysis: Plot the response versus the C8C1P concentration to determine the optimal concentration for subsequent experiments.

Protocol 2: Analysis of ERK1/2 Phosphorylation
  • Cell Seeding and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. To reduce basal signaling, starve the cells in serum-free or low-serum (0.1% FBS) medium for 12-24 hours prior to the experiment.[5]

  • Treatment: Treat the starved cells with the predetermined optimal concentration of C8C1P for various short time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control for the longest time point.

  • Cell Lysis: After treatment, immediately place the plates on ice and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the fold change in ERK1/2 phosphorylation relative to the control.

Visualizations

C8C1P_Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock Prepare C8C1P Stock (e.g., 10mM in DMSO) working Prepare Working Dilutions in Pre-warmed Medium stock->working Dilute treat Treat Cells with C8C1P and Vehicle Control working->treat seed Seed Cells in Multi-well Plates culture Culture Overnight (37°C, 5% CO2) seed->culture culture->treat incubate Incubate for Defined Time treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze

Caption: General experimental workflow for C8C1P treatment in cell culture.

C1P_Signaling_Pathway C8C1P This compound (extracellular) GPCR C1P Receptor (GPCR) C8C1P->GPCR PI3K PI3K GPCR->PI3K activates MEK MEK GPCR->MEK activates NFkB NF-κB GPCR->NFkB activates Akt Akt/PKB PI3K->Akt activates Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways activated by C8C1P.

Troubleshooting_Logic start Inconsistent Results? check_conc Check C8C1P Concentration & Time start->check_conc Yes check_solvent Check Vehicle Control Toxicity start->check_solvent Yes check_cells Check Cell Culture Conditions start->check_cells Yes optimize_dose Perform Dose-Response & Time-Course check_conc->optimize_dose lower_solvent Lower Solvent Conc. (≤0.1%) check_solvent->lower_solvent standardize_culture Standardize Cell Density & Serum Conditions check_cells->standardize_culture

Caption: Troubleshooting logic for inconsistent C8C1P experimental results.

References

Technical Support Center: C-8 Ceramide-1-Phosphate Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8-C1P) functional assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and interpret your results with confidence.

FAQ 1: How do I know my observed effect is truly from C8-C1P and not the solvent or a metabolic byproduct?

Answer: This is a critical question of specificity. Any observed cellular response must be directly attributable to C8-C1P itself. To ensure this, you must run two fundamental controls in parallel with your primary experiment: a Vehicle Control and a Precursor Control using C8-Ceramide.

Exogenously added C8-C1P can be hydrolyzed by cellular phosphatases back to C8-Ceramide. Since C8-Ceramide has its own distinct biological activities, often opposing those of C1P (e.g., promoting apoptosis versus survival), it is essential to test its effect alone.[1][2] A proper vehicle control ensures that the solvent used to dissolve the lipid (e.g., DMSO, ethanol, or a liposome (B1194612) preparation) does not cause the observed effect.[3]

Troubleshooting Workflow: Establishing Specificity

This workflow helps determine if your observed effect is specific to C8-C1P.

G start Start: Observe effect with C8-C1P Treatment q1 Is the effect significantly different from Vehicle Control? start->q1 ans1_no No q1->ans1_no   ans1_yes Yes q1->ans1_yes   res1 Conclusion: Effect is likely a vehicle/solvent artifact. Troubleshoot vehicle. ans1_no->res1 q2 Is the effect significantly different from C8-Ceramide Control? ans1_yes->q2 ans2_no No q2->ans2_no   ans2_yes Yes q2->ans2_yes   res2 Conclusion: Effect may be due to C8-Ceramide. The C1P specificity is not confirmed. ans2_no->res2 res3 Conclusion: The effect is specific to C8-C1P. ans2_yes->res3

A troubleshooting flowchart for validating the specificity of C8-C1P effects.
Experimental Protocol: Vehicle and C8-Ceramide Controls

This protocol is for a typical cell migration assay using a 24-well transwell system but can be adapted for other functional assays.

  • Preparation of Lipid Stocks:

    • Prepare a 10 mM stock solution of C8-C1P in an appropriate solvent (e.g., ethanol).

    • Prepare a 10 mM stock solution of C8-Ceramide in the same solvent.

    • The "vehicle" is the solvent used (e.g., ethanol).

  • Cell Culture and Starvation:

    • Culture your cells of interest (e.g., RAW 264.7 macrophages) to ~80% confluency.

    • Starve the cells in serum-free media for 4-12 hours prior to the assay to reduce baseline signaling.

  • Assay Setup:

    • In the lower chambers of the transwell plate, add media containing the different treatments:

      • Positive Control: Media with a known chemoattractant (e.g., 10% FBS).

      • Negative Control: Serum-free media only.

      • Vehicle Control: Serum-free media + vehicle at the same final concentration used for lipids.

      • C8-C1P Treatment: Serum-free media + desired final concentration of C8-C1P (e.g., 10 µM).

      • C8-Ceramide Control: Serum-free media + 10 µM C8-Ceramide.

    • Prepare a cell suspension (e.g., 0.5 x 10⁶ cells/mL) in serum-free media.

    • Add 300 µL of the cell suspension to the inside of each transwell insert.

  • Incubation and Analysis:

    • Incubate the plate for 2-24 hours at 37°C in a CO₂ incubator.

    • Remove non-migratory cells from the top of the insert membrane with a cotton swab.

    • Fix and stain the migratory cells on the bottom of the membrane (e.g., with Crystal Violet).

    • Elute the stain and quantify the absorbance using a plate reader at OD 560nm.

Data Presentation: Comparing C8-C1P to Controls

The following table shows example results from a macrophage migration assay, demonstrating a specific response to C8-C1P.

Treatment GroupChemoattractantMean Migrated Cells (Absorbance at 560 nm)% Migration vs. Negative Control
Negative ControlNone0.15 ± 0.02100%
Vehicle ControlEthanol (0.1%)0.16 ± 0.03107%
C8-C1P 10 µM 0.75 ± 0.06 500%
C8-Ceramide Control10 µM0.18 ± 0.04120%
Positive Control10% FBS0.95 ± 0.08633%

Data are represented as mean ± standard deviation. The results clearly show a significant increase in migration with C8-C1P that is not observed with the vehicle or C8-Ceramide.

FAQ 2: My cells show toxicity or a very strong, possibly non-specific response. How do I perform a proper dose-response analysis?

Answer: Exogenous short-chain lipids can cause artifacts, such as membrane disruption or detergent-like effects, especially at high concentrations.[4] A dose-response experiment is essential to identify a concentration range where C8-C1P elicits a specific biological effect without causing general toxicity. This involves testing a range of C8-C1P concentrations to determine key metrics like the EC₅₀ (half-maximal effective concentration).

Logical Relationship: Controls for C8-C1P

This diagram illustrates the necessary controls to isolate the specific biological activity of C8-C1P from potential artifacts and confounding effects.

G cluster_exp Experimental Observation cluster_causes Potential Causes cluster_controls Control Experiments ObservedEffect Observed Cellular Effect C1P_Effect Specific C8-C1P Activity Ceramide_Effect C8-Ceramide Activity (from hydrolysis) Vehicle_Effect Vehicle/Solvent Artifact Lipid_Artifact Non-Specific Lipid Effect (e.g., membrane perturbation) C1P_Effect->ObservedEffect causes Ceramide_Effect->ObservedEffect causes Vehicle_Effect->ObservedEffect causes Lipid_Artifact->ObservedEffect causes Ceramide_Control C8-Ceramide Control Ceramide_Control->Ceramide_Effect isolates Vehicle_Control Vehicle-Only Control Vehicle_Control->Vehicle_Effect isolates Dose_Response Dose-Response Curve Dose_Response->C1P_Effect characterizes Dose_Response->Lipid_Artifact differentiates from

Relationship between observed effects, potential causes, and control experiments.
Experimental Protocol: Dose-Response Analysis

  • Select Concentration Range: Choose a wide range of C8-C1P concentrations, typically spanning several orders of magnitude (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Assay Setup: Prepare experimental wells or plates for each concentration, including a "zero-dose" (vehicle only) control.

  • Parallel Viability Assay: Concurrently, run a simple cell viability assay (e.g., MTT or Trypan Blue exclusion) with the same range of C8-C1P concentrations. This will help identify where toxicity begins.

  • Execution: Perform your functional assay (e.g., migration, cytokine release) across the full concentration range.

  • Data Analysis:

    • Plot the functional response (e.g., % migration) against the log of the C8-C1P concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.

    • Compare the functional dose-response curve with the viability data. The optimal concentration range for your assay is where you see a specific functional effect without a significant decrease in cell viability.

Data Presentation: Dose-Response Curve Data
C8-C1P Conc. (µM)Cell Migration (% of Max)Cell Viability (% of Control)
0 (Vehicle)2 ± 1%100 ± 2%
0.18 ± 3%99 ± 3%
1.045 ± 5%98 ± 2%
5.085 ± 6%97 ± 4%
10.0 98 ± 4% 95 ± 5%
25.0100 ± 3%80 ± 7%
50.095 ± 8%55 ± 9%

This data indicates an EC₅₀ for migration between 1-5 µM. Concentrations above 25 µM show significant toxicity and should be avoided as the observed effects may be confounded by cell death.

FAQ 3: How can I confirm that the C8-C1P effect is mediated by its putative cell surface receptor and known downstream signaling pathways?

Answer: Extracellular C1P is known to signal through a putative G-protein coupled receptor (GPCR), which is sensitive to pertussis toxin (implicating a Gαi subunit).[5] This initiates downstream signaling cascades involving PI3K/Akt and MEK/ERK, ultimately leading to the activation of transcription factors like NF-κB that promote cell migration.[5] Using specific pharmacological inhibitors for these pathway components is a powerful way to confirm that your observed effect follows this known mechanism.

C1P Extracellular Signaling Pathway

This diagram shows the proposed signaling cascade initiated by extracellular C1P binding to its receptor.

G cluster_inhibitors Pharmacological Inhibitors cluster_pathways C1P Extracellular C8-C1P Receptor Putative C1P Receptor (GPCR) C1P->Receptor Gi Gαi Protein Receptor->Gi PI3K PI3K Gi->PI3K MEK MEK Gi->MEK Akt Akt (PKB) PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK ERK->NFkB Migration Cell Migration NFkB->Migration PTX Pertussis Toxin PTX->Gi LY LY294002 LY->PI3K PD PD98059 PD->MEK

Proposed signaling pathway for extracellular C1P-mediated cell migration.
Experimental Protocol: Pathway Inhibition Controls

  • Inhibitor Selection:

    • Gαi: Pertussis Toxin (PTX, 100 ng/mL)

    • PI3K: LY294002 (10-20 µM)

    • MEK: PD98059 (20-50 µM)

    • Note: Always perform a dose-response for inhibitors to ensure they are not toxic at the chosen concentration.

  • Pre-incubation:

    • Plate and starve cells as described previously.

    • Pre-incubate a set of cells with the chosen inhibitor (or its vehicle, e.g., DMSO) for 30-60 minutes before adding the C8-C1P stimulus.

  • Assay Execution:

    • Set up your functional assay with the following groups:

      • Vehicle Control

      • C8-C1P alone (at its optimal concentration, e.g., 10 µM)

      • Inhibitor alone

      • Inhibitor + C8-C1P

    • Perform the assay and quantify the results.

  • Interpretation: If C8-C1P acts through the proposed pathway, its effect should be significantly reduced or completely blocked in the presence of the inhibitor compared to the C8-C1P alone group. The inhibitor alone should not have a significant effect on the baseline response.

Data Presentation: Effect of Pathway Inhibitors on C8-C1P-Induced Migration
Treatment GroupMean Migrated Cells (Absorbance at 560 nm)% of C8-C1P Response
Vehicle Control0.15 ± 0.020%
C8-C1P (10 µM)0.75 ± 0.05100%
PTX (100 ng/mL)0.16 ± 0.032%
C8-C1P + PTX 0.20 ± 0.04 8%
LY294002 (20 µM)0.14 ± 0.02-2%
C8-C1P + LY294002 0.25 ± 0.06 17%

Data are represented as mean ± standard deviation. The significant reduction of C8-C1P-induced migration in the presence of Pertussis Toxin (PTX) and LY294002 strongly supports the involvement of a Gαi-coupled receptor and the PI3K pathway.

References

Validation & Comparative

Validating the Biological Activity of Synthetic C-8 Ceramide-1-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic C-8 Ceramide-1-Phosphate (C8-C1P) against its natural long-chain counterpart, C16-Ceramide-1-Phosphate (C16-C1P), and another synthetic analog, Phospho-ceramide analogue-1 (PCERA-1). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies and to provide clear protocols for validating the biological activity of synthetic C8-C1P.

Comparative Analysis of Biological Activities

Synthetic C8-C1P exhibits distinct biological activities compared to the natural C16-C1P and the synthetic mimic PCERA-1. These differences are particularly evident in the modulation of inflammatory responses and macrophage polarization.

1.1. Comparison with Natural C16-Ceramide-1-Phosphate

Recent studies highlight that the acyl chain length of C1P plays a crucial role in its immunomodulatory functions. Synthetic C8-C1P, a short-chain analog, has demonstrated anti-inflammatory properties that are not observed with the long-chain natural C16-C1P.[1]

Table 1: Comparison of C8-C1P and C16-C1P on LPS-Challenged Human Monocytes [1][2]

ParameterSynthetic C8-C1PNatural C16-C1P
M1 Surface Markers
CD80 ExpressionDecreased in a concentration-dependent manner (1-20 µM)No significant change
CD44 ExpressionDecreased in a concentration-dependent manner (1-20 µM)No significant change
HLA-DR ExpressionDecreased at 48hNo significant change
Cytokine Secretion
IL-6Dampened productionNo significant effect
IL-10No significant effectSignificant increase at 48h
Macrophage Polarization Promotes M2-like phenotype (increased CD206 and CD163)[1]Associated with a pro-inflammatory M1 phenotype[3]
Apoptosis Anti-apoptotic (induces BCL-2)[1]Pro-apoptotic[3]

1.2. Comparison with Synthetic Phospho-ceramide analogue-1 (PCERA-1)

C8-C1P and PCERA-1, both synthetic molecules, exert their anti-inflammatory effects through distinct signaling pathways, indicating they act on different cellular receptors.[4]

Table 2: Comparison of C8-C1P and PCERA-1 on Macrophage Function [4][5][6]

ParameterSynthetic C8-C1PSynthetic PCERA-1
TNF-α Secretion Modest, CREB-independent suppressionSuppresses LPS-induced TNF-α expression via the cAMP-PKA-CREB pathway
IL-10 Production Does not synergistically increase LPS-induced IL-10Synergistically elevates LPS-dependent IL-10 expression via the cAMP-PKA-CREB pathway
Cell Migration Stimulates macrophage migration via NF-κB pathwayDoes not mimic or antagonize C1P-stimulated migration
Signaling Pathway Activates ERK1/2 and NF-κBActs via a distinct G-protein coupled receptor, activating the cAMP-PKA-CREB pathway

Experimental Protocols for Validation

To validate the biological activity of synthetic C8-C1P, the following detailed experimental protocols are provided.

2.1. Assessment of Anti-Inflammatory Activity in LPS-Challenged Monocytes

This protocol details how to assess the ability of C8-C1P to suppress the expression of pro-inflammatory markers on human monocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD14+ monocytes.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Synthetic C8-Ceramide-1-Phosphate (and C16-C1P for comparison).

  • Fluorescently conjugated antibodies against human CD14, CD80, CD44, and HLA-DR.

  • Flow cytometer.

Procedure:

  • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or other standard methods.

  • Seed the monocytes in a 24-well plate at a density of 1 x 10^6 cells/mL in supplemented RPMI-1640 medium.

  • Prepare stock solutions of C8-C1P and C16-C1P in an appropriate vehicle (e.g., ethanol) and dilute to working concentrations (e.g., 1, 5, 10, 20 µM) in culture medium.

  • Pre-treat the monocytes with varying concentrations of C8-C1P or C16-C1P for 1 hour.

  • Challenge the cells with LPS (e.g., 100 ng/mL) for 24-48 hours. Include a vehicle control (no C1P) and an unstimulated control (no LPS).

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD14, CD80, CD44, and HLA-DR for 30 minutes at 4°C.

  • Wash the cells and analyze the expression of the surface markers on the CD14+ monocyte population using a flow cytometer.

  • For cytokine analysis, collect the cell culture supernatants before harvesting the cells and measure the concentration of IL-6 and TNF-α using an ELISA kit.

2.2. Monocyte Chemoattraction Assay (Transwell Migration)

This assay evaluates the chemotactic potential of synthetic C8-C1P on primary human monocytes.

Materials:

  • Isolated human CD14+ monocytes.

  • Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).

  • 24-well companion plates.

  • Chemoattractant-free medium (e.g., RPMI-1640 with 0.1% BSA).

  • Synthetic C8-Ceramide-1-Phosphate.

  • Calcein-AM or other fluorescent dye for cell labeling.

Procedure:

  • Label the isolated monocytes with Calcein-AM according to the manufacturer's instructions.

  • Resuspend the labeled monocytes in chemoattractant-free medium at a concentration of 1 x 10^6 cells/mL.

  • In the lower chamber of the 24-well plate, add chemoattractant-free medium containing either vehicle control or a specific concentration of C8-C1P (e.g., 10 µM).

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the labeled monocyte suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader. Alternatively, migrated cells on the bottom of the membrane can be fixed, stained, and counted under a microscope.

Visualizing Key Pathways and Workflows

3.1. Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by C8-C1P and its alternatives.

C8_C1P_Signaling cluster_C8C1P C8-C1P Signaling C8-C1P C8-C1P GPCR_C1P C1P Receptor (GPCR) C8-C1P->GPCR_C1P NFkB NF-κB GPCR_C1P->NFkB ERK12 ERK1/2 GPCR_C1P->ERK12 Migration Cell Migration NFkB->Migration BCL2 BCL-2 ERK12->BCL2 AntiApoptosis Anti-Apoptosis BCL2->AntiApoptosis PCERA1_Signaling cluster_PCERA1 PCERA-1 Signaling PCERA1 PCERA-1 GPCR_PCERA1 PCERA-1 Receptor (GPCR) PCERA1->GPCR_PCERA1 AC Adenylyl Cyclase GPCR_PCERA1->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IL10 IL-10 Production (Anti-inflammatory) CREB->IL10 TNFa TNF-α Suppression CREB->TNFa AntiInflammatory_Workflow cluster_workflow Anti-Inflammatory Assay Workflow Isolate Isolate CD14+ Monocytes Seed Seed Monocytes Isolate->Seed Pretreat Pre-treat with C8-C1P Seed->Pretreat Challenge Challenge with LPS Pretreat->Challenge Incubate Incubate 24-48h Challenge->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest Analyze Analyze Markers (Flow) & Cytokines (ELISA) Harvest->Analyze Migration_Workflow cluster_workflow Transwell Migration Assay Workflow Label Label Monocytes with Calcein-AM Prepare Prepare Transwell Plate (C8-C1P in lower chamber) Label->Prepare Seed Seed Labeled Monocytes in upper chamber Prepare->Seed Incubate Incubate 2-4h Seed->Incubate Remove Remove Non-migrated Cells Incubate->Remove Quantify Quantify Migrated Cells (Fluorescence) Remove->Quantify

References

A Comparative Guide to C-8 Ceramide-1-Phosphate and Sphingosine-1-Phosphate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling pathways of two critical bioactive sphingolipids: C-8 Ceramide-1-Phosphate (C8-C1P), a synthetic, short-chain analog of Ceramide-1-Phosphate (C1P), and Sphingosine-1-Phosphate (S1P). Understanding the nuances of their mechanisms of action is crucial for research and the development of targeted therapeutics in areas such as inflammation, cancer, and regenerative medicine.

Overview of Signaling Pathways

Both C8-C1P and S1P are key players in the intricate network of sphingolipid-mediated cell signaling. While they share some downstream effectors and cellular responses, their upstream activation mechanisms and receptor usage show notable distinctions.

Sphingosine-1-Phosphate (S1P) is a well-characterized signaling molecule that acts primarily as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[1][2][3] The distribution of these receptors varies across different cell types, contributing to the diverse physiological roles of S1P.[4] S1P is synthesized from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2) and is involved in a multitude of cellular processes, including cell trafficking, angiogenesis, and immune responses.[5][6]

Ceramide-1-Phosphate (C1P) , and by extension its cell-permeable analog C8-C1P, functions both as an intracellular second messenger and an extracellular signaling molecule.[7][8] While endogenous C1P is generated from the phosphorylation of ceramide by ceramide kinase (CerK), exogenously supplied C8-C1P can elicit cellular responses by acting on the cell surface.[7][9] A specific high-affinity cell surface receptor for C1P has not yet been definitively identified, but evidence strongly points towards the involvement of a G-protein coupled receptor, likely coupled to a Gi protein.[7][10][11]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways for S1P and the proposed pathway for extracellular C8-C1P.

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 S1PR4 S1PR4 S1P->S1PR4 S1PR5 S1PR5 S1P->S1PR5 Gi Gi S1PR1->Gi S1PR2->Gi Gq Gq S1PR2->Gq G1213 G12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR5->Gi PI3K_Akt PI3K / Akt Gi->PI3K_Akt Rac Rac Gi->Rac MAPK_ERK MAPK (ERK) Gi->MAPK_ERK PLC PLC Gq->PLC Rho Rho G1213->Rho Migration Cell Migration & Trafficking PI3K_Akt->Migration Proliferation Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Inflammation Inflammation PLC->Inflammation Rho->Migration Rac->Migration MAPK_ERK->Proliferation

Figure 1: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

C8C1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses C8C1P C8-C1P C1P_Receptor Putative C1P Receptor (GPCR) C8C1P->C1P_Receptor Gi_C1P Gi C1P_Receptor->Gi_C1P PI3K_Akt_C1P PI3K / Akt Gi_C1P->PI3K_Akt_C1P MAPK_ERK_C1P MAPK (ERK) Gi_C1P->MAPK_ERK_C1P NFkB_C1P NF-κB PI3K_Akt_C1P->NFkB_C1P Migration_C1P Cell Migration PI3K_Akt_C1P->Migration_C1P Proliferation_C1P Proliferation & Survival PI3K_Akt_C1P->Proliferation_C1P MAPK_ERK_C1P->Migration_C1P MAPK_ERK_C1P->Proliferation_C1P NFkB_C1P->Migration_C1P Inflammation_C1P Inflammation NFkB_C1P->Inflammation_C1P Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start: Culture cells to sub-confluency Starve Serum-starve cells (e.g., 2-4 hours) Start->Starve Prepare_Chamber Prepare Boyden chamber with porous membrane (e.g., 8 µm pores) Starve->Prepare_Chamber Add_Chemoattractant Add C8-C1P, S1P, or control media to the lower chamber Prepare_Chamber->Add_Chemoattractant Add_Cells Add serum-starved cells to the upper chamber Add_Chemoattractant->Add_Cells Incubate Incubate (e.g., 4-24 hours) at 37°C, 5% CO2 Add_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells from the top of the membrane Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on the bottom of the membrane (e.g., with crystal violet) Remove_Non_Migrated->Fix_Stain Quantify Quantify migrated cells by microscopy (cell counting) or by eluting the stain and measuring absorbance Fix_Stain->Quantify End End: Compare cell migration in response to C8-C1P vs. S1P Quantify->End

References

Unraveling the Dichotomy: C8-Ceramide-1-Phosphate vs. C16-Ceramide-1-Phosphate in Macrophage Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The modulation of macrophage function is a critical therapeutic strategy for a myriad of diseases, including chronic inflammatory disorders, cancer, and tissue injury. Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a key regulator of macrophage activity. However, the biological effects of C1P are profoundly influenced by the length of its N-acyl chain. This guide provides a comprehensive comparison of two distinct C1P analogs: the synthetic, short-chain C8-Ceramide-1-Phosphate (C8-C1P) and the natural, long-chain C16-Ceramide-1-Phosphate (C16-C1P), based on supporting experimental data.

At a Glance: Opposing Roles in Macrophage Polarization

Experimental evidence reveals a striking dichotomy in the effects of C8-C1P and C16-C1P on macrophage polarization. C8-C1P has been shown to promote a pro-resolving, anti-inflammatory M2-like phenotype, whereas C16-C1P is associated with a pro-inflammatory M1 phenotype.[1] This fundamental difference underscores their distinct therapeutic potentials.

Quantitative Comparison of Cellular Effects

The following tables summarize the quantitative data on the differential effects of C8-C1P and C16-C1P on macrophage functions.

Table 1: Effects on Macrophage Polarization Markers

ParameterC8-Ceramide-1-Phosphate (C8-C1P)C16-Ceramide-1-Phosphate (C16-C1P)References
M1 Polarization Inhibits/Restrains M1 PhenotypePromotes M1 Phenotype[1]
M1 Surface Markers (CD80, CD44, HLA-DR) Decreased expression in the presence of pro-inflammatory stimuli.[1][2][3]Generally associated with increased expression of M1 markers like CD68.[1]
Pro-inflammatory Cytokines (IL-6, TNF-α) Decreased secretion of IL-6. No significant inhibition of TNF-α at high LPS concentrations.[1][2][3]Induces pro-inflammatory gene expression.[1]
M2 Polarization Promotes M2-like PhenotypeInhibits M2 Phenotype[1]
M2 Surface Markers (CD206, CD163) Increased expression of CD206 and CD163.[1][2]Attenuated expression of M2 marker CD163.[1]
Anti-inflammatory Cytokines (IL-10) Associated with a pro-resolving phenotype.Attenuated secretion of IL-10.[1] A significant increase was observed at 48h with C16-C1P.[3][1][3]

Table 2: Effects on Apoptosis and Key Signaling Pathways

ParameterC8-Ceramide-1-Phosphate (C8-C1P)C16-Ceramide-1-Phosphate (C16-C1P)References
Apoptosis Promotes anti-apoptotic activity through BCL-2 and ERK1/2 signaling.[1][3][4]Induces mitochondrial-mediated apoptosis.[1][5][1][3][4][5]
Signaling Pathways Activates ERK1/2 signaling.[1][3] Selectively blocks the TLR4-NF-κB axis.[2][6]Activates TLR4, NF-κB, and STAT1 signaling. Inhibits AKT/mTOR pathway.[1][7][1][2][3][6][7]

Signaling Pathways: A Visual Representation

The distinct cellular effects of C8-C1P and C16-C1P stem from their engagement with different signaling cascades within macrophages.

C16_C1P_Signaling C16_C1P C16-C1P TLR4 TLR4 C16_C1P->TLR4 AKT AKT C16_C1P->AKT STAT1 STAT1 TLR4->STAT1 p38_MAPK p38 MAPK TLR4->p38_MAPK M1_Polarization M1 Polarization (Pro-inflammatory) STAT1->M1_Polarization p38_MAPK->M1_Polarization Apoptosis Apoptosis AKT->Apoptosis M1_Polarization->Apoptosis

C16-C1P Signaling Pathway in Macrophages.

The natural C16-C1P is predominantly associated with a pro-inflammatory M1 phenotype and the induction of apoptosis. It is suggested to signal through Toll-like receptor 4 (TLR4), leading to the activation of STAT1 and p38 MAPK pathways, which drive M1 polarization. Furthermore, C16-C1P can inhibit the pro-survival AKT pathway, contributing to its apoptotic effects.[1]

C8_C1P_Signaling C8_C1P C8-C1P TLR4 TLR4 C8_C1P->TLR4 ERK12 ERK1/2 C8_C1P->ERK12 M2_Polarization M2 Polarization (Pro-resolving) C8_C1P->M2_Polarization LPS LPS LPS->TLR4 NFkB NF-κB TLR4->NFkB M1_Markers M1 Markers (CD80, CD44, HLA-DR, IL-6) NFkB->M1_Markers BCL2 BCL-2 ERK12->BCL2 Anti_Apoptosis Anti-Apoptosis BCL2->Anti_Apoptosis

C8-C1P Signaling Pathway in Macrophages.

In contrast, the synthetic C8-C1P has been shown to restrain M1 polarization by selectively blocking the TLR4-NF-κB axis, thereby reducing the expression of M1 markers upon lipopolysaccharide (LPS) challenge.[2][6] It also promotes a pro-resolving, M2-like phenotype and exhibits anti-apoptotic properties through the activation of the ERK1/2 signaling pathway and subsequent induction of BCL-2.[1][3][4]

Experimental Protocols

The following are representative methodologies for studying the effects of C8-C1P and C16-C1P on macrophage polarization.

Macrophage Differentiation and Polarization

Macrophage_Polarization_Workflow cluster_diff Differentiation cluster_pol Polarization (24-48 hours) Bone_Marrow Bone Marrow Cells M0 M0 Macrophages Bone_Marrow->M0 M-CSF (7 days) M1 M1 Macrophages M0->M1 LPS (100 ng/mL) + IFN-γ (20 ng/mL) M2 M2 Macrophages M0->M2 IL-4 (10-20 ng/mL)

Workflow for Macrophage Differentiation and Polarization.
  • Differentiation: Bone marrow cells are cultured for 7 days in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into naive M0 macrophages.[1]

  • M1 Polarization: Differentiated M0 macrophages are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours.[1]

  • M2 Polarization: Differentiated M0 macrophages are stimulated with Interleukin-4 (IL-4) (e.g., 10-20 ng/mL) for 24-48 hours.[1]

Ceramide-1-Phosphate Treatment

C8-C1P or C16-C1P is added to the culture medium at various concentrations (e.g., 1-20 µM) during or after the polarization process to assess their effects.[3]

Analysis of Macrophage Phenotype
  • Flow Cytometry: Used to analyze the expression of cell surface markers associated with M1 (e.g., CD80, CD44, HLA-DR) and M2 (e.g., CD206, CD163) phenotypes.[1][2]

  • Quantitative PCR (qPCR): Employed to measure the gene expression levels of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).[1]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Utilized to quantify the secretion of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant.[1][8]

Apoptosis Assays

Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Western blotting for key apoptotic proteins like BCL-2 can also be performed.[3]

Western Blotting for Signaling Pathway Analysis

To investigate the underlying signaling pathways, western blotting can be used to detect the phosphorylation status of key proteins such as ERK1/2, Akt, and components of the NF-κB pathway in response to C1P treatment.[8]

Conclusion

The available evidence strongly indicates that C8-C1P and C16-C1P exert opposing effects on macrophage function. C16-C1P promotes a pro-inflammatory M1 phenotype and induces apoptosis, suggesting its involvement in inflammatory processes. In contrast, the synthetic analog C8-C1P restrains M1 polarization, promotes a pro-resolving M2-like phenotype, and exhibits anti-apoptotic properties.[1] These distinct actions highlight the critical role of the N-acyl chain length in determining the biological activity of C1P and present exciting opportunities for the development of targeted therapies to modulate macrophage function in various disease contexts. Further direct comparative studies are warranted to fully elucidate their therapeutic potential.

References

Validating Ceramide-1-Phosphate Effects: A Comparative Guide to Ceramide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of ceramide-1-phosphate (C1P) in cellular signaling is crucial. This guide provides a comparative analysis of the use of ceramide kinase (CERK) inhibitors to validate the effects of C1P, with a focus on experimental data and detailed protocols.

Ceramide kinase is the enzyme responsible for the phosphorylation of ceramide to produce C1P, a bioactive sphingolipid implicated in a variety of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2][3] The use of specific inhibitors of CERK allows for the controlled modulation of C1P levels, providing a powerful tool to dissect its downstream signaling pathways and physiological functions. This guide will focus on the well-characterized inhibitor NVP-231 and compare its application with genetic approaches for validating C1P's effects.

Comparative Analysis of CERK Inhibition Strategies

To validate the biological functions of C1P, researchers typically employ either pharmacological inhibition of CERK or genetic knockdown/knockout of the CERK gene. Both approaches aim to reduce the cellular production of C1P, thereby allowing for the observation of the resulting phenotypic changes.

The small molecule inhibitor NVP-231 is a potent and specific, reversible inhibitor of CERK with an IC50 of 12 nM in in-vitro assays.[1][3] It acts as a ceramide-competitive inhibitor, meaning it competes with the enzyme's natural substrate, ceramide.[1][4] In cellular assays, NVP-231 has been shown to effectively reduce C1P levels and impact various cellular processes. For instance, treatment of breast and lung cancer cell lines with NVP-231 resulted in a concentration-dependent decrease in cell viability, DNA synthesis, and colony formation.[5]

Genetic approaches, such as siRNA-mediated knockdown, offer an alternative method to reduce CERK expression and consequently C1P production. This method can provide a high degree of specificity for the target enzyme. Studies have shown that siRNA-mediated downregulation of CERK in breast cancer cells leads to a reduction in cell proliferation and migration.[6][7]

Below is a summary of quantitative data from studies utilizing NVP-231 and siRNA to inhibit CERK function in breast cancer cell lines.

Cell LineTreatmentEndpointResultReference
BT-4741.0 µM NVP-231Cell Proliferation>39.0-fold decrease[6]
BT-4741.0 µM NVP-231Colony Formation>3.0-fold decrease[6]
BT-4741.0 µM NVP-231Cell Migration>1.5-fold decrease[6]
BT-474CERK siRNACell Proliferation (72h)>1.13-fold decrease[7]
MDA-MB-2311.0 µM NVP-231Cell Proliferation>1.7-fold decrease[6]
MDA-MB-2311.0 µM NVP-231Colony Formation>3.0-fold decrease[6]
MDA-MB-2311.0 µM NVP-231Cell Migration>2.0-fold decrease[6]

Experimental Protocols

Pharmacological Inhibition of CERK using NVP-231

This protocol describes a general procedure for treating cultured cells with NVP-231 to study its effects on cellular processes.

Materials:

  • NVP-231 (adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)-amide)[1][8]

  • Dimethyl sulfoxide (B87167) (DMSO)[8]

  • Cell culture medium appropriate for the cell line of interest

  • Cultured cells

Procedure:

  • Stock Solution Preparation: Dissolve NVP-231 in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.[1]

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.

  • Treatment: Dilute the NVP-231 stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM to 1 µM).[5] As a negative control, use a vehicle control containing the same concentration of DMSO as the highest NVP-231 concentration used. An inactive analog, NVP-995, can also be used as a more specific negative control.[9]

  • Incubation: Replace the existing cell culture medium with the medium containing NVP-231 or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[5]

  • Analysis: Following incubation, perform the desired downstream analyses, such as cell viability assays (e.g., MTT or AlamarBlue), DNA synthesis assays (e.g., BrdU incorporation), colony formation assays, or Western blot analysis for cell cycle and apoptosis markers.[5][9]

Genetic Inhibition of CERK using siRNA

This protocol provides a general guideline for using siRNA to knockdown CERK expression in cultured cells.

Materials:

  • siRNA targeting human CERK

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cultured cells

Procedure:

  • Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.

  • siRNA-Transfection Reagent Complex Formation:

    • Dilute the CERK siRNA or control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 4-6 hours under standard cell culture conditions. After incubation, replace the transfection medium with fresh, complete culture medium.

  • Analysis: Allow 48-72 hours for the knockdown of CERK expression.[7] Subsequently, perform downstream experiments to assess the phenotypic effects of CERK knockdown. Validate the knockdown efficiency by Western blot or qRT-PCR analysis of CERK protein or mRNA levels, respectively.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the C1P signaling pathway and a typical workflow for validating C1P's effects using a CERK inhibitor.

C1P_Signaling_Pathway cluster_downstream Downstream Effects Ceramide Ceramide CERK Ceramide Kinase (CERK) Ceramide->CERK C1P Ceramide-1-Phosphate (C1P) CERK->C1P ATP -> ADP Proliferation Proliferation C1P->Proliferation Survival Survival C1P->Survival Migration Migration C1P->Migration Inflammation Inflammation C1P->Inflammation

Caption: C1P Signaling Pathway.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Start: Cultured Cells Inhibitor CERK Inhibitor (e.g., NVP-231) start->Inhibitor Control Vehicle Control (e.g., DMSO) start->Control Genetic Genetic Knockdown (e.g., CERK siRNA) start->Genetic Phenotype Phenotypic Assays (Proliferation, Migration, etc.) Inhibitor->Phenotype Control->Phenotype Genetic->Phenotype Mechanism Mechanistic Studies (Western Blot, etc.) Phenotype->Mechanism end Conclusion: Validate C1P Effects Mechanism->end

Caption: Experimental Workflow.

By employing these methodologies and understanding the comparative effects of pharmacological and genetic inhibition, researchers can effectively validate the diverse roles of C1P in cellular physiology and pathology.

References

Comparative Analysis of C-8 C1P and C2-C1P on Cell Proliferation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of two short-chain ceramide-1-phosphate (C1P) analogs, C-8 C1P and C2-C1P, focusing on their effects on cell proliferation. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities of bioactive sphingolipids.

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has been identified as a key regulator of various cellular processes, including cell growth and survival.[1][2] Both naturally occurring long-chain C1P and its synthetic short-chain analogs have been shown to be mitogenic in a variety of cell types.[3] This guide focuses on the comparative effects of two commonly used short-chain analogs, N-octanoyl-sphingosine-1-phosphate (C-8 C1P) and N-acetyl-sphingosine-1-phosphate (C2-C1P).

While both C-8 C1P and C2-C1P are recognized for their ability to stimulate cell proliferation, publicly available literature providing a direct quantitative comparison of their potency, such as half-maximal effective concentration (EC50) values for mitogenic activity, is limited. However, existing studies suggest that both compounds are potent stimulators of DNA synthesis and cell division in various cell lines, including fibroblasts and macrophages.[3] One study has qualitatively described them as being "equally potent" in stimulating cell proliferation.[3]

Comparative Overview of C-8 C1P and C2-C1P Effects on Cell Proliferation

The following table summarizes the known effects of C-8 C1P and C2-C1P on cell proliferation based on available research. Due to the lack of direct comparative quantitative data, this table focuses on the qualitative aspects and the cellular contexts in which their effects have been observed.

FeatureC-8 C1P (N-octanoyl-sphingosine-1-phosphate)C2-C1P (N-acetyl-sphingosine-1-phosphate)
General Effect Stimulates cell proliferation and DNA synthesis.Potently stimulates DNA synthesis and cell division.[3]
Affected Cell Types Rat aortic vascular smooth muscle cells (VSMCs), fibroblasts, macrophages.Rat-1 fibroblasts.[3]
Signaling Pathways Activates ERK1/2.Implicated in activating mitogenic signaling pathways.[3]
Quantitative Potency Specific EC50 for proliferation not readily available.Specific EC50 for proliferation not readily available; described as equally potent to C8-C1P in one study.[3]

Key Signaling Pathways in C1P-Induced Cell Proliferation

Both C-8 C1P and C2-C1P are believed to exert their mitogenic effects through the activation of common intracellular signaling cascades. Ceramide Kinase (CerK) catalyzes the phosphorylation of ceramide to form C1P.[2] This intracellular C1P then acts as a second messenger to initiate signaling pathways that promote cell cycle progression and division. The primary pathways implicated in C1P-mediated cell proliferation include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[3] Activation of these pathways leads to the transcription of genes involved in cell cycle progression, such as cyclin D1.[1]

C1P Signaling Pathway for Cell Proliferation C1P C-8 C1P / C2-C1P MEK MEK C1P->MEK PI3K PI3K C1P->PI3K ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., Cyclin D1) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Signaling pathways activated by C1P leading to cell proliferation.

Experimental Protocols

The following is a detailed protocol for a [³H]-Thymidine Incorporation Assay, a classic and direct method to quantify cell proliferation, which has been used to study the effects of C1P.[1]

[³H]-Thymidine Incorporation Assay for Cell Proliferation

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation in response to treatment with C-8 C1P or C2-C1P.

Materials:

  • Cells of interest (e.g., fibroblasts, myoblasts)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • C-8 C1P and C2-C1P stock solutions

  • [³H]-Thymidine (1 mCi/mL)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 0.5 M NaOH

  • Scintillation fluid

  • Scintillation vials

  • 24-well tissue culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 24-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5 x 10⁴ cells/well).

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Serum Starvation (Synchronization):

    • After 24 hours, aspirate the complete medium.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment:

    • Prepare working solutions of C-8 C1P and C2-C1P in serum-free medium at various concentrations.

    • Aspirate the serum-free medium from the cells and replace it with the medium containing the different concentrations of C-8 C1P or C2-C1P. Include a vehicle control (medium with the same solvent concentration used for the C1P analogs).

    • Incubate for the desired treatment period (e.g., 18-24 hours).

  • [³H]-Thymidine Labeling:

    • Add 1 µCi/mL of [³H]-Thymidine to each well.

    • Incubate for the final 4-6 hours of the treatment period.

  • Harvesting and DNA Precipitation:

    • Aspirate the medium containing [³H]-Thymidine.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the wells twice with ice-cold 5% TCA.

  • Solubilization:

    • Add 500 µL of 0.5 M NaOH to each well to solubilize the precipitated DNA.

    • Incubate at room temperature for 30 minutes with gentle shaking.

  • Scintillation Counting:

    • Transfer the contents of each well to a scintillation vial.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • The CPM values are directly proportional to the amount of [³H]-Thymidine incorporated into the DNA and thus reflect the rate of cell proliferation.

    • Compare the CPM of treated cells to the vehicle control to determine the effect of C-8 C1P and C2-C1P on cell proliferation.

Experimental Workflow for Cell Proliferation Assay Start Start Seed Seed Cells in 24-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Starve Serum Starve (12-24h) Incubate1->Starve Treat Treat with C-8 C1P / C2-C1P Starve->Treat Label Add [3H]-Thymidine (4-6h) Treat->Label Harvest Harvest and Precipitate DNA Label->Harvest Solubilize Solubilize DNA Harvest->Solubilize Count Scintillation Counting Solubilize->Count Analyze Analyze Data Count->Analyze End End Analyze->End

Workflow of a [³H]-Thymidine incorporation assay.

Conclusion

Both C-8 C1P and C2-C1P are valuable tools for studying the mitogenic effects of ceramide-1-phosphate. While direct quantitative comparisons of their potency are not extensively documented, the available evidence suggests they are both effective inducers of cell proliferation, likely acting through similar signaling pathways. The choice between C-8 C1P and C2-C1P may depend on the specific cell type and experimental conditions. Further research is warranted to delineate any subtle differences in their biological activities and to establish precise dose-response relationships for their proliferative effects in various cellular models.

References

A Comparative Guide to the Quantification of C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C-8 Ceramide-1-Phosphate (C8-C1P), a key bioactive sphingolipid, is critical for advancing research in areas such as inflammation, cell signaling, and cancer biology. This guide provides an objective comparison of prevalent methodologies for C8-C1P quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Data Presentation: A Comparative Analysis of Quantification Methods

The selection of a quantification method hinges on the specific requirements of the study, such as sensitivity, throughput, and the need for absolute versus relative quantification. Below is a summary of the performance characteristics of two primary methods for C1P quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterLC-MS/MSELISA Kit
Principle Separation by chromatography, detection by mass-to-charge ratioImmunoassay with colorimetric detection
Specificity High (distinguishes between different acyl chain C1Ps)Specific to C1P, but may not distinguish acyl chain length
Linearity Excellent (Linear over three orders of magnitude)[1]Dependent on standard curve
Limit of Quantification (LOQ) Low fmol range[1]Typically in the ng/mL range
Precision (%RSD) < 15%Intra-assay CV (%) and inter-assay CV(%) provided by manufacturer[2]
Throughput ModerateHigh
Sample Type Cells, tissues, plasma[3][4]Body fluids, tissue homogenates, secretions[2]

Experimental Protocols

Detailed methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a high-throughput fluorescent assay are provided below.

Quantification of C8-C1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of lipids.[1][5] This method allows for the separation and quantification of different ceramide-1-phosphate species based on their acyl chain length.

a. Sample Preparation (Lipid Extraction)

  • Homogenize tissue or cell samples in an ice-cold chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture at 4°C.

  • For plasma samples, isolation of sphingolipids using silica (B1680970) gel column chromatography may be required prior to extraction.

  • Pool the organic phase and filter to remove solid particles.

  • Dry the collected eluent under a stream of nitrogen.

  • Reconstitute the residue in HPLC elution buffer for analysis.[4]

b. HPLC Conditions

  • Column: Xperchrom 100 C8 column (2.1 × 150 mm, 5 μm) or similar.[3][4]

  • Mobile Phase A: Water with 0.2% formic acid.[4]

  • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[4]

  • Gradient: Start with 50% Mobile Phase B, increasing to 100% Mobile Phase B over 3 minutes, hold for 12 minutes, and then re-equilibrate.[4]

  • Flow Rate: 0.3 ml/min.[4]

  • Column Temperature: Heating the column to 60°C can reduce sample carryover and enhance signal strength.[1]

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation temperature for maximal sensitivity.[4]

Quantification of C1P by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying total C1P in biological samples. Commercially available kits are a convenient option for researchers.

a. Principle

This method typically employs a double antibody sandwich ELISA technique. A monoclonal antibody specific for C1P is pre-coated onto a microplate. Samples and a biotinylated polyclonal detection antibody are added. After washing, an avidin-peroxidase conjugate is added, followed by a TMB substrate for colorimetric detection. The intensity of the color is proportional to the amount of C1P in the sample.[2]

b. General Protocol

  • Prepare samples (undiluted body fluids or tissue homogenates) and standards as per the kit manufacturer's instructions.

  • Add samples and standards to the pre-coated wells and incubate.

  • Wash the wells, then add the biotinylated detection antibody and incubate.

  • Wash the wells, then add the avidin-peroxidase conjugate and incubate.

  • Wash the wells, then add the TMB substrate and incubate in the dark.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the C1P concentration based on the standard curve.

High-Throughput Fluorescent Assay for Ceramide Kinase Activity

This assay indirectly assesses the levels of C1P by measuring the activity of ceramide kinase, the enzyme that produces C1P. It is a useful tool for screening potential inhibitors or activators of C1P production.

a. Principle

The assay uses a fluorescently labeled ceramide substrate (e.g., C6-NBD ceramide). Ceramide kinase catalyzes the phosphorylation of the fluorescent ceramide to produce fluorescent C1P. The substrate and product are then separated by a single chloroform/methanol extraction, where the fluorescent C1P product partitions into the aqueous phase. The fluorescence of the aqueous phase is then measured in a plate reader.[6]

b. Protocol

  • Prepare a reaction mixture containing buffer, MgCl2, ATP, fatty acid-free BSA, and the C6-NBD ceramide substrate.[7]

  • Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified ceramide kinase).

  • Incubate the reaction at 35°C.

  • Stop the reaction and perform a chloroform/methanol (2:1) extraction.

  • Transfer the aqueous phase to a microplate.

  • Measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.[6]

Mandatory Visualizations

Signaling Pathway of this compound

Ceramide-1-phosphate is a critical signaling lipid involved in various cellular processes. It is synthesized from ceramide by the enzyme ceramide kinase and can be converted back to ceramide by C1P phosphatase. C1P has been shown to play a role in cell proliferation, survival, and inflammation.[8]

G cluster_synthesis C1P Metabolism cluster_signaling Downstream Signaling Ceramide Ceramide C1P This compound Ceramide->C1P Ceramide Kinase (CERK) C1P->Ceramide C1P Phosphatase Proliferation Cell Proliferation C1P->Proliferation Survival Cell Survival C1P->Survival Inflammation Inflammation C1P->Inflammation G Sample Sample Collection (Cells, Tissue, Plasma) Extraction Lipid Extraction Sample->Extraction LCMS_path LC-MS/MS Analysis Extraction->LCMS_path ELISA_path ELISA Extraction->ELISA_path Fluorescence_path Fluorescent Assay Extraction->Fluorescence_path LCMS_data Data Analysis: Peak Integration, Quantification vs. Standard LCMS_path->LCMS_data ELISA_data Data Analysis: Absorbance Reading, Quantification vs. Standard Curve ELISA_path->ELISA_data Fluorescence_data Data Analysis: Fluorescence Reading, Relative Quantification Fluorescence_path->Fluorescence_data

References

C-8 Ceramide-1-Phosphate vs. Natural C1P in Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the synthetic short-chain C-8 Ceramide-1-Phosphate (C8-C1P) and natural long-chain Ceramide-1-Phosphate (C1P) in modulating inflammatory responses, supported by experimental data.

Ceramide-1-Phosphate (C1P) has emerged as a critical bioactive sphingolipid that regulates a variety of cellular processes, including inflammation.[1][2] While endogenous, natural C1P, which typically possesses long acyl chains (e.g., C16-C1P), has been described as both a pro- and anti-inflammatory mediator, recent research has focused on synthetic, short-chain analogs like C8-C1P for their therapeutic potential.[2][3] This guide provides a direct comparison of their performance in inflammatory models, presenting key experimental data, detailed protocols, and an overview of the signaling pathways involved.

Executive Summary

Experimental evidence demonstrates that the synthetic, short-chain C8-C1P and the natural long-chain C16-C1P exert distinct immunomodulatory effects on human monocytes, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). Notably, C8-C1P exhibits significant anti-inflammatory properties by dampening the expression of key pro-inflammatory markers and cytokine secretion, a contrast to the effects observed with C16-C1P.[1][3]

Data Presentation: C8-C1P vs. Natural C1P

The following tables summarize the quantitative data from studies on human CD14+ monocytes challenged with LPS.

Table 1: Effect on Pro-Inflammatory Surface Markers (24h LPS Challenge)

MarkerTreatment (20 µM)% Positive Cells (vs. LPS control)Mean Fluorescence Intensity (MFI) (vs. LPS control)
CD80 C8-C1P↓ (Significant Decrease)Not Reported
C16-C1PNo Significant ChangeNot Reported
CD44 C8-C1PNot Reported↓ (Significant Decrease)
C16-C1PNot ReportedNo Significant Change

Data extracted from a study on human CD14+ monocytes challenged with 10 ng/mL LPS for 24 hours.[1][3]

Table 2: Effect on Pro-Inflammatory Surface Markers (48h LPS Challenge)

MarkerTreatment (20 µM)% Positive Cells (vs. LPS control)
CD80 C8-C1P↓ (Significant Decrease)
C16-C1PNo Significant Change
HLA-DR C8-C1P↓ (Significant Decrease)
C16-C1PNo Significant Change

Data extracted from a study on human CD14+ monocytes challenged with 10 ng/mL LPS for 48 hours.[1][3]

Table 3: Effect on Cytokine Secretion (LPS Challenge)

CytokineTime PointTreatment (20 µM)Secretion Level (vs. LPS control)
IL-6 24hC8-C1P↓ (Significant Decrease)
24hC16-C1PNo Significant Change
IL-1β 24hC8-C1PNo Significant Change
24hC16-C1PNo Significant Change
TNFα 24hC8-C1PNo Significant Change
24hC16-C1PNo Significant Change
IL-10 48hC8-C1PNo Significant Change
48hC16-C1P↑ (Significant Increase)

Data extracted from a study on human CD14+ monocytes challenged with 10 ng/mL LPS.[1][3]

Signaling Pathways and Mechanisms

The differential effects of C8-C1P and natural C1P can be attributed to their distinct engagement of cellular signaling pathways. Natural C1P is a key mediator of the inflammatory response, stimulating the release of arachidonic acid through the activation of cytosolic phospholipase A2 (cPLA2), a rate-limiting step in eicosanoid biosynthesis.[4]

In contrast, C8-C1P appears to restrain the pro-inflammatory M1-like phenotype.[3] It has been shown to promote anti-apoptotic activity through the upregulation of B-cell lymphoma 2 (BCL-2) and the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).[3] This suggests that the acyl chain length is a critical determinant of the biological activity of C1P molecules.

C1P_Signaling_Comparison cluster_0 Natural C1P (Long-Chain) cluster_1 Synthetic C8-C1P (Short-Chain) Natural_C1P Natural C1P (e.g., C16-C1P) cPLA2 cPLA2 Activation Natural_C1P->cPLA2 IL10 IL-10 Production (late phase) Natural_C1P->IL10 Arachidonic_Acid Arachidonic Acid Release cPLA2->Arachidonic_Acid Pro_Inflammatory Pro-Inflammatory Eicosanoids Arachidonic_Acid->Pro_Inflammatory C8_C1P C8-C1P M1_Markers M1 Markers (CD80, HLA-DR) C8_C1P->M1_Markers IL6 IL-6 Secretion C8_C1P->IL6 ERK ERK1/2 Phosphorylation C8_C1P->ERK LPS_Stim LPS Stimulus LPS_Stim->M1_Markers LPS_Stim->IL6 BCL2 BCL-2 Upregulation ERK->BCL2 Anti_Apoptosis Anti-Apoptosis BCL2->Anti_Apoptosis

Differential signaling of C8-C1P and Natural C1P.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Human Monocyte Isolation and LPS Challenge
  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[5] CD14+ monocytes are then purified from PBMCs using positive selection with CD14 microbeads (magnetic-activated cell sorting).[3]

  • Cell Culture: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.[6]

  • LPS Challenge: Monocytes are challenged with 10 ng/mL of lipopolysaccharide (LPS) from E. coli.[3]

  • C1P Treatment: C8-C1P or C16-C1P, prepared as liposomal suspensions in ultrapure water, are added to the cell cultures at final concentrations ranging from 1-20 µM at the same time as the LPS challenge.[3]

Experimental_Workflow Whole_Blood Whole Blood Sample Ficoll Ficoll Density Gradient Whole_Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs MACS CD14+ Magnetic Selection PBMCs->MACS Monocytes Purified CD14+ Monocytes MACS->Monocytes Culture Cell Culture Monocytes->Culture Treatment LPS Challenge & C1P Treatment Culture->Treatment Analysis Analysis (Flow Cytometry, ELISA) Treatment->Analysis

Workflow for monocyte isolation and treatment.
Flow Cytometry for Surface Marker Analysis

  • Cell Preparation: After 24 or 48 hours of incubation, monocytes are harvested.

  • Staining: Cells are washed with FACS buffer (PBS containing 2 mM EDTA and 0.5% BSA) and stained with fluorochrome-conjugated antibodies specific for human CD14, CD80, CD44, and HLA-DR for 30 minutes at 4°C in the dark.

  • Data Acquisition: Samples are acquired on a flow cytometer.

  • Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using appropriate gating strategies on the CD14+ monocyte population.[3][7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Cell culture supernatants are collected at 24 and 48 hours post-treatment and stored at -80°C until analysis.[3]

  • ELISA Procedure: The concentrations of IL-1β, IL-6, TNFα, and IL-10 in the supernatants are quantified using commercially available sandwich ELISA kits according to the manufacturer's instructions.[8][9]

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated. Results are typically expressed in pg/mL.

Conclusion

The available data strongly suggest that the synthetic, short-chain C8-C1P possesses distinct and potent anti-inflammatory properties compared to its natural, long-chain counterpart, C16-C1P, in the context of LPS-stimulated human monocytes. C8-C1P effectively reduces the expression of M1-polarizing surface markers and suppresses the secretion of the pro-inflammatory cytokine IL-6.[3] While natural C1P can be pro-inflammatory through the cPLA2 pathway, it may also contribute to later-phase anti-inflammatory responses by inducing IL-10.[3][4] These findings highlight the therapeutic potential of C8-C1P as a targeted modulator of inflammatory responses, warranting further investigation for its application in inflammatory diseases. The differential activities underscore the critical role of the lipid's acyl chain length in determining its immunological function.

References

Validating C-8 Ceramide-1-Phosphate Function: A Comparative Guide to Knockout Mouse Models and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, this guide provides a comprehensive comparison of knockout mouse models and alternative methods for validating the function of C-8 Ceramide-1-Phosphate (C1P). This guide offers an objective analysis of performance, supported by experimental data, to aid in the selection of the most appropriate model for your research needs.

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, plays a pivotal role in a multitude of cellular processes, including proliferation, inflammation, and cell survival.[1] The enzyme responsible for its production is Ceramide Kinase (CerK), which phosphorylates ceramide.[2] Understanding the precise functions of C1P is crucial for elucidating disease mechanisms and developing novel therapeutics. Genetically engineered mouse models, particularly CerK knockout (CerK-/-) mice, have been instrumental in this endeavor. However, alternative approaches, such as pharmacological inhibition and in vitro systems, offer distinct advantages and disadvantages. This guide will delve into a comparative analysis of these methodologies.

Knockout Mouse Models: A Powerful Tool for In Vivo Functional Analysis

CerK knockout mice provide a systemic approach to investigate the long-term consequences of C1P deficiency. These models have been instrumental in revealing the role of the CerK/C1P axis in various physiological and pathological conditions.

Phenotypic Characteristics of CerK Knockout Mice

Studies on CerK-/- mice have revealed a range of phenotypes, highlighting the diverse functions of C1P. While some studies report that CerK-null mice are healthy with no glaring histological abnormalities[3], others have demonstrated significant alterations in response to specific challenges. For instance, CerK knockout has been shown to aggravate pathological and lethal responses in mice with experimental colitis.[4] Conversely, in a model of multiple sclerosis, CerK knockout ameliorated disease-like behaviors and demyelination.

A key consideration when using CerK-/- mice is the potential for compensatory mechanisms. Research has shown that even in the absence of CerK, significant levels of C1P can still be detected, suggesting the existence of alternative C1P synthesis pathways.[2][3] This has led to some debate regarding the direct attribution of all observed phenotypes solely to the lack of CerK-derived C1P.[2]

Alternative Approaches for Validating C1P Function

While knockout mouse models offer invaluable in vivo insights, other methods provide complementary and sometimes more targeted approaches to studying C1P function.

Pharmacological Inhibition

The use of specific CerK inhibitors allows for acute and reversible modulation of C1P production, offering temporal control that is not possible with genetic knockout models. Potent and specific inhibitors such as NVP-231 and SYR382141 have been developed and utilized in both in vitro and in vivo studies.[5][6] These inhibitors have been shown to effectively reduce C1P levels and have been instrumental in dissecting the immediate downstream effects of CerK inhibition.[6][7]

In Vitro Models

Cell culture systems provide a controlled environment to study the molecular mechanisms of C1P signaling in isolation. The use of cell lines allows for high-throughput screening of potential therapeutic agents and detailed investigation of signaling cascades.[8] Furthermore, siRNA-mediated knockdown of CerK in cultured cells has been shown to result in a more significant reduction in total C1P levels compared to that observed in CerK-/- mice, potentially mitigating the issue of compensatory pathways seen in vivo.[2]

Comparative Data on Models for C1P Function Validation

The following tables summarize quantitative data from studies utilizing different models to investigate C1P function.

Model SystemKey FindingsC1P Level ModulationCeramide Level ModulationReference
CerK Knockout Mouse (In Vivo) Aggravated experimental colitisMinor effect on total C1P levels in some tissuesIncreased ceramide levels[3][9]
Ameliorated multiple sclerosis-like symptomsSignificant reduction in specific C1P speciesNot consistently reported
Pharmacological Inhibition (In Vivo/In Vitro) Reduced PGE2 levels in bronchoalveolar fluid (in vivo)Significant reduction in C1P levelsIncreased ceramide levels[2]
Decreased cancer cell proliferation (in vitro)Significant reduction in C1P levelsIncreased ceramide levels[5][7]
siRNA Knockdown (In Vitro) Significant reduction in total C1P levelsDrastic reduction in C1PNot consistently reported[2]
ParameterCerK Knockout MousePharmacological InhibitionIn Vitro Cell Culture
Temporal Control None (constitutive knockout)High (acute and reversible)High (inducible systems available)
Systemic vs. Local Effect SystemicSystemic or local delivery possibleLocalized to specific cell types
Potential for Compensation HighLow (for acute studies)Moderate
Throughput LowMediumHigh
Cost HighMediumLow

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key protocols used in C1P research.

Ceramide Kinase Activity Assay

This assay measures the enzymatic activity of CerK by quantifying the conversion of ceramide to C1P.

Radiometric Assay:

  • Lipid Extraction: Extract lipids from cells or tissues using a suitable solvent mixture (e.g., chloroform:methanol).

  • Reaction Setup: Incubate the lipid extract with recombinant CerK enzyme in a reaction buffer containing [γ-³²P]ATP and MgCl₂.

  • Lipid Separation: Separate the radiolabeled C1P from unreacted [γ-³²P]ATP and other lipids using thin-layer chromatography (TLC).

  • Quantification: Detect and quantify the radioactive C1P using a phosphorimager or autoradiography.[10]

Fluorescent Assay:

  • Substrate: Use a fluorescently labeled ceramide analog, such as NBD-C6-ceramide.

  • Reaction: Incubate the fluorescent substrate with the enzyme source (cell lysate or purified enzyme) and ATP.

  • Extraction and Detection: After the reaction, perform a differential extraction to separate the fluorescent C1P product from the substrate. Measure the fluorescence of the product using a plate reader.[11][12]

Quantification of Ceramide and C1P by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide and C1P species.

  • Lipid Extraction: Extract lipids from the biological sample using a robust method like the Bligh-Dyer extraction.

  • Internal Standards: Add known amounts of internal standards (e.g., C17-ceramide) to the samples for accurate quantification.

  • Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.[13][14][15]

Signaling Pathways and Visualizations

C1P exerts its biological effects through a complex network of signaling pathways. Understanding these pathways is essential for interpreting experimental data.

// Nodes Cer [label="Ceramide", fillcolor="#FBBC05"]; CerK [label="Ceramide Kinase (CerK)", fillcolor="#F1F3F4"]; C1P_intra [label="Intracellular C1P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1P_extra [label="Extracellular C1P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-protein Coupled\nReceptor", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape="ellipse", fillcolor="#FFFFFF"]; Survival [label="Cell Survival", shape="ellipse", fillcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape="ellipse", fillcolor="#FFFFFF"]; Migration [label="Cell Migration", shape="ellipse", fillcolor="#FFFFFF"];

// Edges Cer -> CerK [label="Substrate"]; CerK -> C1P_intra [label="Produces"]; C1P_intra -> PI3K; C1P_intra -> MAPK; PI3K -> Akt; Akt -> mTOR; Akt -> NFkB; mTOR -> Proliferation; MAPK -> Proliferation; MAPK -> Inflammation; NFkB -> Survival; NFkB -> Inflammation; C1P_extra -> GPCR [label="Binds"]; GPCR -> Migration; } .dot C1P Signaling Pathways.

// Nodes Model [label="Choose Model:\n- CerK KO Mouse\n- Pharmacological Inhibition\n- In Vitro Cell Culture", fillcolor="#F1F3F4"]; Treatment [label="Apply Stimulus or\nTreatment", fillcolor="#FBBC05"]; Sample [label="Sample Collection\n(Tissues, Cells, etc.)", fillcolor="#FBBC05"]; Lipidomics [label="Lipidomics Analysis\n(LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical [label="Biochemical Assays\n(e.g., CerK activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional [label="Functional Assays\n(Proliferation, Migration, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Model -> Treatment; Treatment -> Sample; Sample -> Lipidomics; Sample -> Biochemical; Sample -> Functional; Lipidomics -> Data; Biochemical -> Data; Functional -> Data; } .dot General Experimental Workflow.

Model_Comparison KO {CerK Knockout Mouse |+ In vivo relevance + Chronic effects |- Compensatory pathways - Low throughput} Pharm {Pharmacological Inhibition |+ Temporal control + Reversible |- Off-target effects - Acute effects focus} Vitro {In Vitro Models |+ High throughput + Mechanistic detail |- Lacks systemic context - Translation to in vivo}

Conclusion

The validation of this compound function requires a multifaceted approach, with each model system offering unique advantages and limitations. CerK knockout mice remain a cornerstone for understanding the in vivo, systemic roles of C1P, despite the potential for compensatory mechanisms. Pharmacological inhibitors provide excellent temporal control for studying acute signaling events, while in vitro models are indispensable for high-throughput screening and detailed mechanistic studies. The choice of model will ultimately depend on the specific research question, available resources, and the desired level of biological complexity. By carefully considering the comparisons and data presented in this guide, researchers can make informed decisions to advance our understanding of C1P biology and its therapeutic potential.

References

A Comparative Guide to C-8 Ceramide-1-Phosphate and Other Bioactive Lipids in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C-8 Ceramide-1-phosphate (C8-C1P) with other critical bioactive lipids—ceramide, sphingosine-1-phosphate (S1P), and lysophosphatidic acid (LPA)—in the context of apoptosis. This document synthesizes experimental data to objectively evaluate their roles and underlying mechanisms in programmed cell death.

Overview of Bioactive Lipids in Apoptosis: A Balancing Act

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Bioactive lipids have emerged as critical signaling molecules that can either promote or inhibit this process, often acting in a delicate balance. C8-C1P, a synthetic, cell-permeable analog of the naturally occurring ceramide-1-phosphate, is a key player in this lipid network. Understanding its function in comparison to other well-characterized bioactive lipids is crucial for developing novel therapeutic strategies targeting apoptosis.

Generally, ceramide is considered a pro-apoptotic lipid, while C1P, S1P, and in many contexts, LPA, are viewed as pro-survival or anti-apoptotic lipids. The relative intracellular levels of these lipids can act as a "rheostat" that determines a cell's fate.[1]

Quantitative Comparison of Bioactive Lipid Effects on Apoptosis

Direct comparative studies quantifying the apoptotic or anti-apoptotic effects of C8-C1P against ceramide, S1P, and LPA under identical experimental conditions are limited in the available literature. However, data from various studies provide insights into their individual potencies.

Table 1: Anti-Apoptotic Effects of this compound (C8-C1P) in Human Monocytes

Treatment (24h)Concentration% of Early Apoptotic Cells (Annexin V+/Zombie Violet-)Reference
Control-Baseline[2]
C8-C1P20 µMSignificantly Reduced vs. Control[2]
C16-C1P20 µMSignificantly Reduced vs. Control[2]

Note: This study demonstrates the anti-apoptotic potential of C8-C1P, comparable to its natural long-chain counterpart, C16-C1P.[2]

Table 2: Pro-Apoptotic Efficacy of C-8 Ceramide Across Various Cell Lines

Cell LineCell TypeIC50 (µM)Treatment ConditionsReference
H1299Human Non-Small Cell Lung Cancer22.924 hours
C6Rat Glioma32.7 (in DMSO)Not specified
OV2008Human Ovarian Cancer41.69 (in DMSO)Not specified
HT-29Human Colon Adenocarcinoma42.16 (in DMSO)Not specified
MDA-MB-231Human Breast Cancer11.3Not specified

Note: The IC50 values highlight the pro-apoptotic potency of the precursor molecule, C8-Ceramide, in various cancer cell lines.

Due to the absence of direct comparative quantitative data in a single study for all four lipids, a side-by-side quantitative comparison of their effects on apoptosis markers like caspase-3 activation or DNA fragmentation is not currently possible. The pro-apoptotic or anti-apoptotic nature of LPA can be cell-type dependent.[3][4]

Signaling Pathways in Apoptosis

The distinct roles of these bioactive lipids in apoptosis are dictated by their engagement with specific downstream signaling cascades.

This compound (Anti-Apoptotic)

C8-C1P, like its natural counterpart, primarily promotes cell survival by inhibiting key components of the apoptotic machinery. Its anti-apoptotic effects are mediated through:

  • Inhibition of Acid Sphingomyelinase (ASMase): C1P can directly inhibit ASMase, an enzyme responsible for generating pro-apoptotic ceramide.[5][6] This action shifts the sphingolipid rheostat towards survival.

  • Activation of Pro-Survival Kinases: C1P has been shown to activate the PI3K/Akt signaling pathway, a major pro-survival cascade.[7] Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of anti-apoptotic factors.

  • Upregulation of Anti-Apoptotic Proteins: C8-C1P treatment has been observed to increase the expression of the anti-apoptotic protein Bcl-2.[2]

C8_C1P_Pathway C8_C1P This compound ASMase Acid Sphingomyelinase C8_C1P->ASMase PI3K_Akt PI3K/Akt Pathway C8_C1P->PI3K_Akt Ceramide Ceramide ASMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Bcl2 Bcl-2 PI3K_Akt->Bcl2 Bcl2->Apoptosis

C8-C1P Anti-Apoptotic Signaling
Ceramide (Pro-Apoptotic)

Ceramide is a central figure in the induction of apoptosis, acting through multiple pathways:

  • Mitochondrial Pathway Activation: Ceramide can directly permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[8]

  • Activation of Stress-Activated Protein Kinases (SAPKs): Ceramide can activate SAPKs, such as JNK, which in turn can phosphorylate and regulate the activity of Bcl-2 family proteins to promote apoptosis.

  • Inhibition of Pro-Survival Pathways: Ceramide can inhibit pro-survival signaling, such as the PI3K/Akt pathway.

Ceramide_Pathway Ceramide Ceramide Mitochondria Mitochondria Ceramide->Mitochondria JNK JNK Pathway Ceramide->JNK PI3K_Akt PI3K/Akt Pathway Ceramide->PI3K_Akt Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis

Ceramide Pro-Apoptotic Signaling
Sphingosine-1-Phosphate (S1P) (Anti-Apoptotic)

S1P is a potent pro-survival lipid that counteracts the effects of ceramide. It primarily signals through a family of five G protein-coupled receptors (S1PR1-5). Its anti-apoptotic functions are mediated by:

  • Activation of Pro-Survival Kinases: S1P receptor activation leads to the stimulation of several pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways.

  • Inhibition of Pro-Apoptotic Factors: S1P signaling can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic factors.

S1P_Pathway S1P Sphingosine-1-Phosphate S1PR S1P Receptors S1P->S1PR PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt ERK MAPK/ERK Pathway S1PR->ERK Bcl2 Bcl-2 PI3K_Akt->Bcl2 Apoptosis Apoptosis ERK->Apoptosis Bcl2->Apoptosis

S1P Anti-Apoptotic Signaling
Lysophosphatidic Acid (LPA) (Context-Dependent)

The role of LPA in apoptosis is more complex and can be either pro- or anti-apoptotic depending on the cell type, the LPA receptors expressed, and the specific signaling pathways activated.[3][4]

  • Pro-Apoptotic Signaling: In some cells, such as neuronal PC12 cells, LPA can induce apoptosis by activating MAPK pathways (ERK1/2, p38, and JNK), decreasing the expression of Bcl-2, promoting the translocation of Bax to the mitochondria, and activating caspase-3.[3]

  • Anti-Apoptotic Signaling: In other cell types, like intestinal epithelial cells, LPA protects against apoptosis by inhibiting the mitochondrial pathway, preventing cytochrome c release, and upregulating Bcl-2.[4][9]

LPA_Pathway LPA Lysophosphatidic Acid LPAR LPA Receptors LPA->LPAR MAPK MAPK Pathways (ERK, p38, JNK) LPAR->MAPK Pro-apoptotic PI3K_Akt PI3K/Akt Pathway LPAR->PI3K_Akt Anti-apoptotic Bcl2_Bax Bcl-2/Bax Regulation MAPK->Bcl2_Bax PI3K_Akt->Bcl2_Bax Apoptosis Apoptosis Bcl2_Bax->Apoptosis

LPA's Context-Dependent Signaling

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of apoptosis. Below are methodologies for key assays used to evaluate the effects of bioactive lipids on programmed cell death.

General Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Jurkat, H1299) Lipid_Treatment 2. Treatment with Bioactive Lipids (C8-C1P, Ceramide, S1P, LPA) Cell_Culture->Lipid_Treatment AnnexinV Annexin V/PI Staining Lipid_Treatment->AnnexinV Caspase3 Caspase-3 Activity Assay Lipid_Treatment->Caspase3 DNA_Frag DNA Fragmentation Assay Lipid_Treatment->DNA_Frag Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Spectro Spectrophotometry/ Fluorometry Caspase3->Spectro Gel Agarose (B213101) Gel Electrophoresis DNA_Frag->Gel

General Experimental Workflow
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay identifies early and late apoptotic cells.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with C8-C1P, ceramide, S1P, LPA, or vehicle control for the desired time.

    • Harvest cells (for adherent cells, use gentle scraping or trypsinization).

    • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysate Preparation:

    • Treat and harvest cells as described above.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • Add 50-200 µg of protein lysate to a 96-well plate.

    • Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the caspase-3 activity.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.

  • DNA Extraction:

    • Treat and harvest cells as described above.

    • Lyse the cells using a lysis buffer containing detergents.

    • Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.

    • Precipitate the DNA using ethanol.

  • Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Run the gel until adequate separation of DNA fragments is achieved.

  • Visualization:

    • Visualize the DNA fragments under UV light.

    • Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs.

Conclusion

This compound is a potent anti-apoptotic lipid that stands in contrast to the pro-apoptotic actions of its precursor, ceramide. Its survival-promoting effects are mediated through the inhibition of ceramide production and the activation of key pro-survival signaling pathways. While S1P shares a similar anti-apoptotic profile, the role of LPA is more nuanced and cell-type specific.

For researchers and drug development professionals, the differential effects of these bioactive lipids on apoptosis present a rich area for therapeutic intervention. Targeting the enzymes that regulate the balance of these lipids or developing specific agonists or antagonists for their receptors could provide novel strategies for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific molecular mechanisms of these lipids in various cellular contexts.

References

Unveiling the Potency of C-8 Ceramide-1-Phosphate as a Direct Inhibitor of Acid Sphingomyelinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of C-8 Ceramide-1-Phosphate (C8-C1P) validates its role as a direct inhibitor of acid sphingomyelinase (ASM), a key enzyme implicated in cellular stress responses and apoptosis. This guide provides a comparative overview of C8-C1P and other ASM inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Acid sphingomyelinase (ASM) has emerged as a critical therapeutic target due to its central role in the production of ceramide, a bioactive lipid that mediates pro-apoptotic and inflammatory signaling pathways. Inhibition of ASM presents a promising strategy for mitigating these effects and promoting cell survival. Among the various inhibitors, this compound (C8-C1P), a short-chain synthetic analog of the endogenous lipid Ceramide-1-Phosphate (C1P), has been identified as a direct inhibitor of ASM. This guide delves into the validation of C8-C1P's inhibitory action, comparing its performance with a class of indirect inhibitors known as Functional Inhibitors of Acid Sphingomyelinase (FIASMAs).

This compound: A Direct Inhibitor

Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): An Indirect Approach

In contrast to the direct action of C8-C1P, a large class of compounds, including several tricyclic antidepressants like amitriptyline, desipramine (B1205290), and fluoxetine, function as FIASMAs. These molecules are cationic amphiphilic drugs that indirectly inhibit ASM. Their mechanism involves accumulating in lysosomes, the cellular compartment where ASM is active, and causing the detachment and subsequent degradation of the enzyme.[2] This functional inhibition leads to a reduction in overall ASM activity within the cell.

Quantitative Comparison of ASM Inhibitors

To provide a clear comparison of the potency of different ASM inhibitors, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for selected FIASMAs. It is important to note that these values can vary depending on the experimental conditions, such as the cell type and assay method used.

InhibitorTypeIC50 (µM)Cell Type/Assay Condition
This compound DirectNot Available-
AmitriptylineFIASMA~1-5TNF-α-induced HUVECs[3]
DesipramineFIASMAInduces degradation in µM rangeHuman fibroblasts[2]
FluoxetineFIASMAEffective in µM range-

Signaling Pathways: The Interplay of Survival and Apoptosis

The inhibition of acid sphingomyelinase by this compound has profound effects on cellular signaling, tipping the balance from a pro-apoptotic to a pro-survival state.

ASM Inhibition and Apoptosis Prevention

ASM_Inhibition_Apoptosis C8C1P This compound ASM Acid Sphingomyelinase (ASM) C8C1P->ASM Inhibits Ceramide Ceramide ASM->Ceramide Hydrolyzes Sphingomyelin (B164518) Sphingomyelin Caspase9 Caspase-9 Ceramide->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

By directly inhibiting ASM, C8-C1P blocks the conversion of sphingomyelin to ceramide. Elevated ceramide levels are a key signal for the initiation of the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3, the executioner caspase.[1] Therefore, C8-C1P's inhibition of ASM effectively halts this pro-apoptotic cascade.

C1P and Pro-Survival Signaling

C1P_Survival_Pathway C1P Ceramide-1-Phosphate (C1P) PI3K PI3K C1P->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes

Beyond its role as an ASM inhibitor, C1P is also a signaling molecule in its own right, promoting cell survival and growth. It achieves this by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The activation of this pathway is a well-established mechanism for promoting cell survival, proliferation, and growth.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Acid Sphingomyelinase (ASM) Activity Assay (Fluorometric)

This protocol is based on commercially available kits and measures the fluorescence generated from the breakdown of a synthetic sphingomyelin analog.

Materials:

  • ASM Assay Buffer (e.g., 20 mM Sodium Acetate, pH 5.0)

  • ASM Substrate (e.g., a fluorogenic sphingomyelin analog)

  • Enzyme Mix (containing alkaline phosphatase, choline (B1196258) oxidase, and horseradish peroxidase)

  • Fluorogenic Probe (e.g., Amplex Red)

  • Cell lysates or purified ASM

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare cell or tissue lysates in cold ASM Assay Buffer.

  • Add a known amount of protein from the lysate to the wells of the 96-well plate.

  • Add the ASM Substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Add the Enzyme Mix and Fluorogenic Probe to each well.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm).

  • The ASM activity is proportional to the fluorescence signal.

Quantification of Cellular Ceramide Levels (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying different ceramide species.

Materials:

  • Internal standards (e.g., C17-ceramide)

  • Organic solvents (e.g., methanol, chloroform, isopropanol)

  • LC-MS/MS system

Procedure:

  • Extract total lipids from cell pellets or tissue homogenates using a solvent mixture (e.g., Folch method).

  • Add a known amount of internal standard to each sample before extraction for normalization.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate different ceramide species using a suitable chromatography column.

  • Detect and quantify the ceramide species based on their mass-to-charge ratio and fragmentation patterns.

  • Calculate the concentration of each ceramide species relative to the internal standard.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner of apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Cell Lysis Buffer

  • Caspase-3 Substrate (e.g., DEVD-pNA)

  • Assay Buffer

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells using a desired stimulus.

  • Lyse the cells using the Cell Lysis Buffer.

  • Add the cell lysate to the wells of the 96-well plate.

  • Add the Caspase-3 Substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The caspase-3 activity is proportional to the color intensity.

Conclusion

The available evidence strongly supports the role of this compound as a direct inhibitor of acid sphingomyelinase. This direct mechanism of action distinguishes it from the indirect, functional inhibition of FIASMAs. By reducing ceramide production and activating pro-survival pathways, C8-C1P holds significant potential as a therapeutic agent in conditions where ASM activity is dysregulated and apoptosis is a contributing factor. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of C8-C1P and other ASM inhibitors in various disease models. Further studies to determine the precise IC50 of C8-C1P will be crucial for a more definitive quantitative comparison and for advancing its development as a targeted therapeutic.

References

Differential Impact of C8-C1P and C16-C1P on Cellular Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the transcriptomic and cellular effects of the synthetic short-chain C8-ceramide-1-phosphate (C8-C1P) and the natural long-chain C16-ceramide-1-phosphate (C16-C1P) reveals distinct immunomodulatory and pro-angiogenic properties, positioning C8-C1P as a potential therapeutic agent for promoting tissue repair.

Recent research highlights that while both C8-C1P and C16-C1P can exhibit anti-apoptotic effects, the synthetic C8-C1P uniquely skews human monocytes and macrophages towards a pro-resolving and pro-angiogenic phenotype, actively restraining pro-inflammatory responses. In contrast, the natural C16-C1P does not demonstrate the same anti-inflammatory capacity in challenged monocytes.[1] This guide provides a detailed comparison of their effects on gene and protein expression, outlines the experimental methodologies used to elicit these findings, and visualizes the key signaling pathways and workflows.

Comparative Analysis of Gene and Protein Expression

The differential effects of C8-C1P and C16-C1P on human monocytes and macrophages are summarized below. Data is primarily derived from studies on primary human CD14+ monocytes and the macrophages differentiated from them.

CategoryParameterC8-C1P EffectC16-C1P EffectCell Type
Inflammation (LPS Challenge) CD80 ExpressionDecreased[1]No significant change[1]Human Monocytes
CD44 ExpressionDecreased[1]No significant change[1]Human Monocytes
HLA-DR ExpressionDecreased[1]No significant change[1]Human Monocytes
IL-6 SecretionDecreasedNo significant changeHuman Monocytes
Apoptosis Early ApoptosisReduced[1]Reduced[1]Human Monocytes
BCL-2 ExpressionIncreased[1]Not reportedHuman Monocytes
ERK1/2 PhosphorylationIncreased[1]Not reportedHuman Monocytes
Macrophage Polarization & Function VEGFA ExpressionUpregulatedNot reportedHuman Macrophages
MERTK ExpressionUpregulatedNot reportedHuman Macrophages
PPARG ExpressionUpregulatedNot reportedHuman Macrophages
IRF1 ExpressionDownregulatedNot reportedHuman Macrophages
Pro-angiogenic SecretomeIncreased pro-angiogenic factors[1]No significant change[1]Human Macrophages

Experimental Protocols

The following methodologies were central to obtaining the comparative data presented above, primarily based on the work of Ortiz Wilczynski et al. (2023).[1]

Human Monocyte Isolation and Macrophage Differentiation

Human CD14+ monocytes were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors. For macrophage differentiation, monocytes were cultured for seven days in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. C8-C1P or C16-C1P were added at the start of the differentiation process at specified concentrations (e.g., 1 µM and/or 20 µM).

Cell Treatment and Stimulation

For inflammatory response studies, isolated monocytes were challenged with Lipopolysaccharide (LPS) at a concentration of 10 ng/mL. C8-C1P or C16-C1P were added to the culture medium at concentrations ranging from 1 to 20 µM for 24 to 48 hours.

Gene Expression Analysis (Quantitative PCR)

Total RNA was extracted from monocyte-derived macrophages using TRIzol reagent. Following extraction, complementary DNA (cDNA) was synthesized. Quantitative real-time PCR (qPCR) was then performed to measure the expression levels of target genes. Gene expression was normalized to a stable reference gene. The analysis included genes involved in lipid metabolism, anti-inflammatory response, angiogenesis, and survival.

Protein Expression and Secretion Analysis

The expression of cell surface markers such as CD80, CD44, and HLA-DR was quantified using flow cytometry. For secreted cytokines like IL-6, enzyme-linked immunosorbent assays (ELISAs) were performed on the cell culture supernatants. Intracellular protein phosphorylation, such as p-ERK1/2, and apoptosis-related proteins like BCL-2 were also assessed.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 C8-C1P Treatment cluster_1 Cellular Responses cluster_2 C16-C1P Treatment cluster_3 Cellular Responses C8-C1P C8-C1P Monocyte Monocyte C8-C1P->Monocyte Treatment ERK_Activation p-ERK1/2 ↑ Monocyte->ERK_Activation BCL2_Upregulation BCL-2 ↑ Monocyte->BCL2_Upregulation Inflammatory_Markers CD80, CD44, HLA-DR ↓ IL-6 Secretion ↓ Monocyte->Inflammatory_Markers Anti_Apoptosis Anti-Apoptotic Effect ERK_Activation->Anti_Apoptosis BCL2_Upregulation->Anti_Apoptosis LPS_Challenge LPS LPS_Challenge->Inflammatory_Markers M1_Restraint Restrained M1 Phenotype Inflammatory_Markers->M1_Restraint C16-C1P C16-C1P Monocyte_2 Monocyte C16-C1P->Monocyte_2 Treatment Anti_Apoptosis_2 Anti-Apoptotic Effect Monocyte_2->Anti_Apoptosis_2 Inflammatory_Markers_2 No significant change in CD80, CD44, HLA-DR, IL-6 Monocyte_2->Inflammatory_Markers_2 LPS_Challenge_2 LPS LPS_Challenge_2->Inflammatory_Markers_2

Caption: Comparative signaling of C8-C1P vs. C16-C1P in monocytes.

G cluster_workflow Experimental Workflow Start Isolate Human CD14+ Monocytes Treatment Treat with C8-C1P or C16-C1P Start->Treatment Differentiation Differentiate to Macrophages (7 days with C8-C1P) Start->Differentiation LPS_Stim Challenge with LPS Treatment->LPS_Stim No_LPS No Challenge Treatment->No_LPS Analysis_Inflam Analyze Inflammatory Markers (Flow Cytometry, ELISA) LPS_Stim->Analysis_Inflam Analysis_Apoptosis Analyze Apoptosis (Annexin V, BCL-2, p-ERK) No_LPS->Analysis_Apoptosis Analysis_Macrophage Analyze Gene Expression (qPCR) (VEGFA, MERTK, PPARG, IRF1) Differentiation->Analysis_Macrophage

Caption: Workflow for comparing C8-C1P and C16-C1P effects.

G cluster_macrophage_polarization C8-C1P-Induced Macrophage Polarization cluster_gene_changes Gene Expression Changes C8_C1P C8-C1P Monocyte Monocyte C8_C1P->Monocyte primes Macrophage Pro-resolving Macrophage (M2-like) Monocyte->Macrophage differentiates to VEGFA VEGFA ↑ Macrophage->VEGFA MERTK MERTK ↑ Macrophage->MERTK PPARG PPARG ↑ Macrophage->PPARG IRF1 IRF1 ↓ Macrophage->IRF1 Outcome Pro-angiogenic & Anti-inflammatory Phenotype VEGFA->Outcome MERTK->Outcome PPARG->Outcome IRF1->Outcome

Caption: C8-C1P drives pro-resolving macrophage gene expression.

References

Independent Replication of C-8 Ceramide-1-Phosphate Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of C-8 Ceramide-1-Phosphate (C8-C1P), a synthetic, cell-permeable analog of the bioactive sphingolipid, Ceramide-1-Phosphate (C1P). In the absence of direct independent replication studies, this document synthesizes findings from various published works to offer an objective comparison of C8-C1P with its natural counterpart, C16-C1P, its unphosphorylated precursor, C8-ceramide, and the related signaling lipid, Sphingosine-1-Phosphate (S1P). The guide is structured to provide clear, data-driven comparisons, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.

Comparative Analysis of Bioactive Sphingolipids

The biological activity of sphingolipids is highly dependent on their structure, including acyl chain length and phosphorylation status. C1P and S1P are generally considered pro-survival and mitogenic, whereas ceramide is pro-apoptotic. This functional antagonism forms the basis of the "sphingolipid rheostat," where the balance between these lipids can determine cell fate.[1]

Short-chain, synthetic analogs like C8-C1P are valuable research tools due to their increased water solubility and cell permeability compared to their long-chain natural counterparts.[2] However, as the data below indicates, these structural differences can lead to distinct biological activities.

Table 1: C8-C1P vs. C16-C1P in Human Monocytes/Macrophages
ParameterC8-Ceramide-1-Phosphate (Synthetic)C16-Ceramide-1-Phosphate (Natural)References
Effect on M1 Polarization Restrains M1 phenotypeAssociated with pro-inflammatory M1 phenotype[3]
M1 Surface Markers (LPS-stimulated) Decreased expression of CD80 and CD44No significant effect on CD80 and CD44[4]
Pro-inflammatory Cytokine (IL-6, LPS-stimulated) Decreased secretionNo significant effect[4]
Apoptosis Anti-apoptotic (increased BCL-2)Anti-apoptotic[4]
Table 2: C8-Ceramide vs. Other Bioactive Lipids on Cell Fate
ParameterC8-CeramideC1P (general)S1P (general)References
Cell Proliferation Anti-proliferativeMitogenicMitogenic[5][6]
Apoptosis Pro-apoptoticAnti-apoptoticAnti-apoptotic[5][6]
IC50 (Apoptosis Induction) 22.9 µM (H1299 cells, 24h)N/AN/A[7]
Primary Signaling Mechanism Intracellular second messengerIntracellular and extracellular (via receptor)Primarily extracellular (via GPCRs)[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to assess the biological activity of C8-C1P and related compounds.

Cell Treatment with C8-Ceramide-1-Phosphate

C8-C1P is a lipid and requires careful preparation for cell culture experiments to ensure its bioavailability and prevent precipitation.

Materials:

  • C8-Ceramide-1-Phosphate powder

  • Sterile, organic solvent (e.g., DMSO or ethanol)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or glass vials

Protocol:

  • Stock Solution Preparation:

    • In a sterile container, dissolve C8-C1P powder in an appropriate organic solvent to create a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the lipid is completely dissolved.

  • Working Solution Preparation:

    • Aseptically add a small volume of pre-warmed complete cell culture medium to a sterile tube.

    • While gently vortexing the medium, add the required volume of the C8-C1P stock solution to create an intermediate solution.

    • Immediately add the intermediate solution to the final volume of pre-warmed complete media and mix by gentle inversion. Note: The final concentration of the organic solvent in the culture medium should not exceed 0.1% to avoid cytotoxicity.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Replace it with the medium containing the desired final concentration of C8-C1P.

    • Include a vehicle control (medium with the same final concentration of the organic solvent) in all experiments.[8]

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[8]

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of C8-C1P or other compounds as described above.

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9][10]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with C8-C1P or other compounds for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 2-5 µL of PI to the cell suspension.

  • Gently mix and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5]

Quantification of TNF-α Secretion (ELISA)

This assay quantifies the amount of a specific cytokine, such as TNF-α, secreted into the cell culture medium.

Materials:

  • Human or mouse TNF-α ELISA kit

  • Cell culture supernatants from treated and control cells

  • Microplate reader

Protocol:

  • Seed cells in a multi-well plate and treat with compounds as desired (e.g., pre-treatment with C8-C1P followed by stimulation with LPS).

  • After the incubation period, collect the cell culture supernatants.

  • Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure includes:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating and washing the plate.

    • Adding a detection antibody, followed by an enzyme conjugate.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.[11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in C1P signaling can aid in understanding its mechanism of action and in designing experiments.

C1P_Signaling_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C1P_ext Exogenous C1P (e.g., C8-C1P) GPCR Putative C1P Receptor (GPCR) C1P_ext->GPCR Binds PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt ERK12 ERK1/2 Pathway GPCR->ERK12 NFkB NF-κB Pathway GPCR->NFkB Ceramide Ceramide CERK Ceramide Kinase (CERK) Ceramide->CERK Phosphorylation C1P_int Intracellular C1P CERK->C1P_int C1P_int->PI3K_Akt Activates Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Survival Proliferation Cell Proliferation ERK12->Proliferation Inflammation Inflammation (e.g., Cytokine release) NFkB->Inflammation C1P_Experimental_Workflow start Start: Hypothesis on C1P Effect cell_culture Cell Culture (e.g., Macrophages, Cancer Cell Line) start->cell_culture treatment Treatment with C8-C1P (Dose- and Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis inflammation Inflammation Assay (e.g., Cytokine ELISA) treatment->inflammation analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis inflammation->analysis conclusion Conclusion analysis->conclusion

References

Specificity of C-8 Ceramide-1-Phosphate: A Comparative Guide to Its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological specificity of C-8 Ceramide-1-Phosphate (C8-C1P), a synthetic, short-chain phospho-sphingolipid. Its performance is objectively compared with endogenous, long-chain ceramides (B1148491) and other key sphingolipid signaling molecules. The information presented herein, supported by experimental data, is intended to assist researchers in designing experiments and interpreting results related to sphingolipid signaling pathways.

Distinguishing Biological Activities: C8-C1P vs. Endogenous Analogs

Ceramide-1-phosphate (C1P) molecules, including the synthetic C8-C1P and the natural long-chain C16-C1P, are bioactive lipids that play crucial roles in a variety of cellular processes. However, the length of the acyl chain significantly influences their biological activities, leading to distinct and sometimes opposing effects.

Immunomodulatory Effects on Macrophage Polarization

A key area where the specificity of C8-C1P is evident is in the modulation of macrophage polarization. Macrophages, central players in the immune response, can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype.

  • C8-Ceramide-1-Phosphate (C8-C1P) has been shown to promote a pro-resolving, M2-like macrophage phenotype. It actively restrains the polarization of macrophages towards the M1 phenotype, even in the presence of pro-inflammatory stimuli. This is characterized by a decrease in the expression of M1 surface markers and a reduction in the secretion of pro-inflammatory cytokines.[1][2]

  • C16-Ceramide-1-Phosphate (C16-C1P) , a more common endogenous form, is predominantly associated with a pro-inflammatory M1 phenotype. It promotes the expression of M1 markers and the induction of apoptosis.[1]

The differential effects of C8-C1P and C16-C1P on macrophage polarization are summarized in the table below.

Quantitative Comparison of Biological Effects

The following tables provide a summary of the quantitative data from comparative studies on C8-C1P and its analogs.

Table 1: Macrophage Polarization Markers

Marker TypeMarkerC8-C1P EffectC16-C1P EffectQuantitative Data (C8-C1P vs. Control)Quantitative Data (C16-C1P vs. Control)
M1 Surface Markers CD80DecreasedNo significant effect↓ ~25% at 20 µMNo significant change
CD44DecreasedNo significant effect↓ MFI at 10-20 µMNo significant change
HLA-DRDecreasedNo significant effect↓ ~20% at 20 µMNo significant change
M2 Surface Markers CD206IncreasedNot reported↑ with 1µM primingNot reported
CD163IncreasedNot reported↑ with 1µM primingNot reported

Data extracted from studies on human CD14+ monocytes challenged with LPS.[2]

Table 2: Cytokine Secretion by Macrophages

CytokineC8-C1P Effect (at 20 µM)C16-C1P Effect (at 20 µM)Quantitative Data (pg/mL)
IL-6 DecreasedNo significant effectLPS: ~1750; LPS + C8-C1P: ~1000
TNF-α No significant inhibitionNo significant inhibitionLPS: ~1250; LPS + C8-C1P: ~1250
IL-10 No significant changeIncreasedLPS: ~125; LPS + C16-C1P: ~200

Data from human CD14+ monocytes challenged with LPS for 24h (IL-6, TNF-α) or 48h (IL-10).[2]

Table 3: Activation of Cytosolic Phospholipase A2α (cPLA2α)

CompoundAcyl Chain LengthEffect on cPLA2α ActivationEC50
C2-C1P 2Ineffective-
C6-C1P 6EffectiveNot reported
C8-C1P 8EffectiveNot reported
C16-C1P 16EffectiveNot reported
C1P (general) ≥6Effective~400 nM

Data indicates that a minimum acyl chain length of 6 carbons is required for C1P to activate cPLA2α.[3]

Signaling Pathways

The distinct biological effects of C8-C1P and its analogs are a consequence of their differential engagement of intracellular signaling pathways.

C8-C1P Signaling Pathway

C8-C1P promotes an anti-inflammatory and pro-survival phenotype through the activation of specific signaling cascades. Notably, both C8-C1P and C16-C1P have been shown to have anti-apoptotic effects.[2] C8-C1P has been observed to activate ERK1/2 signaling, which is associated with cell survival and proliferation.[1]

C8_C1P_Signaling C8_C1P This compound Receptor Putative Receptor C8_C1P->Receptor ERK ERK1/2 Receptor->ERK M2_Polarization M2 Polarization (Anti-inflammatory) Receptor->M2_Polarization Survival Cell Survival (Anti-apoptotic) ERK->Survival

C8-C1P Signaling Pathway
Comparative Signaling of C1P Analogs and Sphingosine-1-Phosphate (S1P)

C1P and S1P are both important sphingolipid second messengers, but they can activate distinct downstream pathways. For instance, while both can lead to the activation of the ERK1/2 pathway, the upstream mechanisms and the overall cellular response can differ. C1P directly activates cytosolic phospholipase A2 (cPLA2), a key enzyme in inflammatory responses, while S1P primarily signals through a family of G protein-coupled receptors (S1PRs).

Comparative_Signaling cluster_C1P Ceramide-1-Phosphate (C1P) cluster_S1P Sphingosine-1-Phosphate (S1P) C1P C1P (C8, C16) cPLA2 cPLA2α C1P->cPLA2 ERK ERK1/2 Activation C1P->ERK AA Arachidonic Acid cPLA2->AA Prostaglandins Prostaglandins AA->Prostaglandins S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G-proteins S1PR->G_protein S1PR->ERK Downstream Diverse Cellular Responses (e.g., Migration, Proliferation) G_protein->Downstream Experimental_Workflow cluster_assays Assays start Start: Isolate/Culture Target Cells (e.g., Macrophages) treatment Treatment with Different Lipids: - C8-C1P - C16-C1P - Other Analogs - Vehicle Control start->treatment incubation Incubation (Time course) treatment->incubation analysis Downstream Analysis incubation->analysis flow Flow Cytometry (Surface Markers) analysis->flow elisa ELISA (Cytokine Secretion) analysis->elisa western Western Blot (Protein Phosphorylation, e.g., p-ERK) analysis->western enzyme_assay Enzyme Activity Assay (e.g., cPLA2) analysis->enzyme_assay data_analysis Data Analysis and Comparison flow->data_analysis elisa->data_analysis western->data_analysis enzyme_assay->data_analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of C-8 Ceramide-1-phosphate, a bioactive sphingolipid utilized in critical research applications such as cellular signaling and apoptosis studies. Adherence to these procedural steps is crucial for safe laboratory operations and regulatory compliance.

This compound should be regarded as a potentially hazardous material until comprehensive toxicological properties are fully established[1]. Therefore, treating it with the appropriate level of caution as a hazardous chemical waste is the recommended safety measure.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name N-octanoylsphingosine-1-phosphate[1][2]
Synonyms C8 Ceramide-1-phosphate, CerP(d18:1/8:0)[1][2]
Appearance Solid[1][2]
Storage Temperature -20°C[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[3][4][5][6]
Hazard Classification While not always explicitly classified, it is prudent to handle as a hazardous chemical waste. Related ceramides (B1148491) are considered hazardous (e.g., skin and eye irritant). This material should be considered hazardous until further information becomes available.[1][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its safe management:

  • Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and prominently marked as "Hazardous Waste" with the full chemical name ("this compound" or "N-octanoylsphingosine-1-phosphate").

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container[6]. Do not mix with other incompatible waste streams.

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic to minimize exposure risks.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of regulations for most chemical waste[4][6].

  • DO NOT dispose of this compound in the regular trash. Solid chemical waste must be segregated for proper disposal[6].

  • In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal. Ensure the area is then thoroughly cleaned.

Experimental Workflow for Disposal

Experimental Workflow for this compound Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weighing and Preparation ppe->weigh solid_waste Collect Solid Waste (Unused powder, contaminated disposables) weigh->solid_waste liquid_waste Collect Liquid Waste (Solutions containing the compound) weigh->liquid_waste container Use Labeled Hazardous Waste Containers solid_waste->container liquid_waste->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for EHS/Contractor Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

Signaling Pathway Context: Ceramide vs. Ceramide-1-Phosphate

The proper handling of this compound is informed by its biological activity. It is a key signaling molecule, often with opposing effects to its precursor, ceramide. While ceramide is typically associated with apoptosis and cell growth arrest, ceramide-1-phosphate is mitogenic and promotes cell survival[7].

Simplified Ceramide Signaling Pathways ceramide Ceramide apoptosis Apoptosis / Cell Cycle Arrest ceramide->apoptosis c1p Ceramide-1-Phosphate survival Cell Survival / Proliferation c1p->survival

Caption: Opposing roles of Ceramide and Ceramide-1-Phosphate in cell fate.

References

Personal protective equipment for handling C-8 Ceramide-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling C-8 Ceramide-1-phosphate. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

I. Immediate Safety and Hazard Information

This compound should be handled as a potentially hazardous substance.[1] While specific hazard classifications are not universally established, related ceramide compounds are known to cause skin and eye irritation.[2][3] Therefore, it is prudent to treat this compound with a high degree of caution.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines first aid procedures.

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the contaminated skin with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[5]

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesChemical safety goggles with side shields are required.
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splash, consider double gloving. Gloves should be changed immediately if contaminated.[6]
Body Protection Lab CoatA standard laboratory coat should be worn to protect street clothing.
Respiratory Protection RespiratorA NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the solid form where dust may be generated.

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and to preserve the integrity of the compound.

Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container at -20°C.[1][7]

Handling and Preparation of Solutions

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust when handling the solid material.

  • For creating aqueous solutions, it is recommended to first dissolve the compound in 10 mM NaOH at a pH greater than 7.5 before diluting with a buffer like PBS.[1][7] It is advised not to store the aqueous solution for more than one day.[1][7]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert : Alert others in the immediate area of the spill.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the appropriate PPE as outlined in Section II.

  • Contain the Spill : Cover the spill with an absorbent material (e.g., paper towels) to prevent it from spreading.

  • Clean-up :

    • For solid spills, carefully sweep the material and place it into a designated waste container.

    • For liquid spills, after absorbing the material, decontaminate the area. A 10% bleach solution can be used, followed by a water rinse.

  • Dispose of Waste : All contaminated materials should be placed in a sealed container for hazardous waste disposal.

IV. Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste : Collect unused this compound and any contaminated consumables (e.g., pipette tips, tubes) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and leak-proof container for hazardous liquid waste. Do not mix with other waste streams.

Disposal Procedure

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

V. Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal start Start: Receive Compound storage Store at -20°C start->storage ppe_check Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat, N95) storage->ppe_check fume_hood Work in Fume Hood ppe_check->fume_hood PPE OK weigh_solid Weigh Solid Compound fume_hood->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution waste_solid Collect Solid Waste weigh_solid->waste_solid Waste decontaminate Decontaminate Work Area prepare_solution->decontaminate waste_liquid Collect Liquid Waste prepare_solution->waste_liquid Waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End of Procedure dispose Dispose as Hazardous Waste (Contact EHS) waste_solid->dispose waste_liquid->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.